molecular formula C14H11NO4 B1584591 2,2'-Iminodibenzoic acid CAS No. 579-92-0

2,2'-Iminodibenzoic acid

货号: B1584591
CAS 编号: 579-92-0
分子量: 257.24 g/mol
InChI 键: ZFRNOTZQUGWMQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,2'-Iminodibenzoic acid is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27841. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-(2-carboxyanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(17)9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRNOTZQUGWMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206619
Record name Diphenylamine-2,2'-dicarboxylic acid
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Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

579-92-0
Record name 2,2′-Iminodibenzoic acid
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Record name Diphenylamine-2,2'-dicarboxylic acid
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Record name Diphenylamine-2,2'-dicarboxylic acid
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Record name 2,2'-Iminodibenzoic acid
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Record name DIPHENYLAMINE-2,2'-DICARBOXYLIC ACID
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2'-Iminodibenzoic Acid via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,2'-Iminodibenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials, via the Ullmann condensation. This document details the underlying chemical principles, experimental protocols, and comparative data to assist researchers in the successful application of this important synthetic transformation.

Introduction

The Ullmann condensation is a cornerstone of C-N bond formation in organic synthesis, enabling the coupling of an aryl halide with an amine in the presence of a copper catalyst. The synthesis of this compound, also known as diphenylamine-2,2'-dicarboxylic acid, is a classic example of this reaction, involving the condensation of a 2-halobenzoic acid with anthranilic acid. This reaction is pivotal for accessing molecular scaffolds relevant to drug discovery and materials science.

Traditionally, the Ullmann condensation requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications, such as the use of ligands and more efficient catalytic systems, have rendered the reaction more versatile and practical for a wider range of substrates.

The Ullmann Condensation: Mechanism and Key Parameters

The mechanism of the Ullmann condensation for C-N bond formation is generally understood to proceed through a catalytic cycle involving copper(I) species. The key steps include the formation of a copper(I)-amide complex, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to yield the desired N-aryl product and regenerate the active copper(I) catalyst.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuAmide [Cu(I)-NR₂] Complex CuI->CuAmide + R₂NH, - HX (with Base) Amine R₂NH (Anthranilic Acid) Base Base OxAdd Oxidative Addition Intermediate [Ar-Cu(III)-(NR₂)-X] CuAmide->OxAdd + Ar-X ArylHalide Ar-X (2-Halobenzoic Acid) OxAdd->CuI - Ar-NR₂ Product Ar-NR₂ (this compound) OxAdd->Product Reductive Elimination

Caption: Catalytic cycle of the Ullmann C-N coupling reaction.

Key parameters influencing the success of the Ullmann condensation include:

  • Copper Source: Copper(I) salts such as CuI and CuBr are common, though copper(0) and copper(II) precursors that can be reduced in situ are also effective.

  • Ligands: The addition of ligands, such as diamines (e.g., 1,10-phenanthroline) or amino acids, can accelerate the reaction and allow for milder conditions.

  • Base: A base, typically an alkali metal carbonate or phosphate, is required to neutralize the hydrogen halide formed during the reaction.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are traditionally used, although in some cases, the reaction can be performed in less polar solvents or even neat.

  • Temperature: Reaction temperatures typically range from 100 to 200 °C, although ligand-assisted protocols can sometimes be performed at lower temperatures.

Experimental Protocols for the Synthesis of this compound

This section provides a detailed experimental procedure for the synthesis of this compound based on established literature methods.

Classical Ullmann Condensation Protocol

This protocol is adapted from the work of Higgins and Hamilton, which provides a reliable method for the synthesis of this compound.

Reactants and Reagents:

  • o-Chlorobenzoic acid

  • Anthranilic acid

  • Anhydrous potassium carbonate

  • Copper(II) acetate (B1210297)

  • Amyl alcohol (solvent)

  • Hydrochloric acid (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-chlorobenzoic acid (1 molar equivalent), anthranilic acid (1 molar equivalent), anhydrous potassium carbonate (2 molar equivalents), and a catalytic amount of copper(II) acetate (approximately 0.05 molar equivalents).

  • Solvent Addition: Add a sufficient volume of amyl alcohol to ensure effective stirring of the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: a. After cooling to room temperature, add water to the reaction mixture to dissolve the inorganic salts. b. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude this compound. c. Filter the precipitate and wash thoroughly with water to remove any remaining inorganic salts.

  • Purification: a. Recrystallize the crude product from hot ethanol. b. Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield: 60-65%

Experimental_Workflow start Start reagents Combine Reactants: - o-Chlorobenzoic Acid - Anthranilic Acid - K₂CO₃ - Cu(OAc)₂ - Amyl Alcohol start->reagents reflux Heat to Reflux (4-6 hours) reagents->reflux cool Cool to Room Temperature reflux->cool workup Aqueous Workup: 1. Add Water 2. Acidify with HCl 3. Filter Precipitate cool->workup purify Purification: Recrystallize from Ethanol workup->purify product This compound purify->product

A Technical Guide to the Spectroscopic Characterization of 2,2'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic techniques used to characterize 2,2'-Iminodibenzoic acid, a key molecule in various chemical and pharmaceutical research areas. The following sections detail the principles, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

A general protocol for obtaining NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent can affect the chemical shifts, particularly of the acidic and amine protons.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution to provide a reference peak at 0.00 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This often requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks.

The following tables summarize the expected chemical shifts for this compound. Note that actual values may vary depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Multiplicities
5-nitro-2,2'-iminodibenzoic acidPolysolData is available but specific shifts are not detailed in the provided search results.

Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives

CompoundSolventChemical Shifts (δ, ppm)
5-nitro-2,2'-iminodibenzoic acidPolysolData is available but specific shifts are not detailed in the provided search results.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

A common method for obtaining the FT-IR spectrum is the KBr pellet technique:

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation.

The following table lists the expected characteristic absorption bands for this compound based on its functional groups.

Table 3: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
N-H (Amine)Stretching3500-3300
C-H (Aromatic)Stretching3100-3000
C=O (Carboxylic Acid)Stretching1700-1680
C=C (Aromatic)Stretching1600-1450
C-NStretching1350-1250
C-OStretching1320-1210
O-HBending960-900

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing conjugated systems.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

  • Data Acquisition: Scan the sample over a wavelength range, typically from 200 to 400 nm.

  • Data Analysis: The resulting spectrum will show absorbance peaks (λmax) corresponding to electronic transitions.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its aromatic rings and carboxylic acid groups. Data for the 5-nitro derivative is presented below as an example.

Table 4: UV-Vis Spectroscopic Data for 5-nitro-2,2'-iminodibenzoic acid

CompoundSolventλmax (nm)
5-nitro-2,2'-iminodibenzoic acidNeutralSpectrum is available but specific λmax values are not detailed in the provided search results.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, and can also provide structural information through fragmentation analysis.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for molecules like this include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Ionization: The sample is ionized in the source. For ESI, the sample is typically dissolved in a suitable solvent and infused into the spectrometer.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Table 5: Expected Mass Spectrometric Data for this compound

ParameterExpected Value
Molecular FormulaC₁₄H₁₁NO₄
Molecular Weight257.24 g/mol [3]
[M-H]⁻ (Negative Ion Mode)m/z 256
[M+H]⁺ (Positive Ion Mode)m/z 258
Key Fragmentation PathwaysLoss of CO₂ (44 Da), Loss of COOH (45 Da)

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a compound like this compound and the logical relationship between the different spectroscopic techniques.

experimental_workflow cluster_start Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy Dissolution->FTIR UVVis UV-Vis Spectroscopy Dissolution->UVVis MS Mass Spectrometry Dissolution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data UVVis_Data Absorption Maxima (Electronic Transitions) UVVis->UVVis_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Complete Molecular Structure Confirmation NMR_Data->Structure FTIR_Data->Structure UVVis_Data->Structure MS_Data->Structure

Caption: General experimental workflow for spectroscopic characterization.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Provided Information Molecule This compound (C₁₄H₁₁NO₄) NMR NMR (¹H, ¹³C) Molecule->NMR FTIR FT-IR Molecule->FTIR UVVis UV-Vis Molecule->UVVis MS Mass Spec Molecule->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info FTIR_Info Functional Groups (COOH, NH, C=O) FTIR->FTIR_Info UVVis_Info Conjugated π System Electronic Transitions UVVis->UVVis_Info MS_Info Molecular Weight Elemental Formula MS->MS_Info Structure_Confirmation Structural Confirmation NMR_Info->Structure_Confirmation FTIR_Info->Structure_Confirmation UVVis_Info->Structure_Confirmation MS_Info->Structure_Confirmation

Caption: Information obtained from different spectroscopic techniques.

References

In-Depth NMR Analysis of 2,2'-Iminodibenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,2'-Iminodibenzoic acid. Due to the limited availability of publicly accessible, fully assigned NMR spectra for this compound, this guide focuses on the foundational principles of its spectral interpretation, predicted chemical shifts based on analogous structures, and detailed experimental protocols for acquiring high-quality NMR data.

Introduction to the NMR Spectroscopy of this compound

This compound, also known as diphenylamine-2,2'-dicarboxylic acid, is a molecule of interest in various chemical and pharmaceutical contexts. Its structure, featuring two ortho-substituted benzoic acid moieties linked by an amine bridge, presents a unique set of magnetic environments for its constituent protons and carbons. NMR spectroscopy is an indispensable tool for confirming the structure, assessing the purity, and studying the conformational dynamics of this molecule.

Molecular Structure and Numbering:

To facilitate the discussion of NMR data, the following numbering scheme is used for the carbon and hydrogen atoms of this compound.

Figure 1: Numbering scheme for this compound.

Data Presentation: Predicted NMR Assignments

In the absence of a definitive, published, and assigned spectrum for this compound, the following tables present predicted chemical shift ranges for the ¹H and ¹³C nuclei. These predictions are based on the analysis of structurally similar compounds, such as benzoic acid and its derivatives, and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-N9.0 - 11.0Broad SingletChemical shift is highly dependent on solvent and concentration.
H-3, H-3'7.8 - 8.2Doublet of Doublets (dd)Deshielded due to proximity to the carboxylic acid group.
H-4, H-4'7.2 - 7.6Triplet of Doublets (td)
H-5, H-5'7.0 - 7.4Triplet of Doublets (td)
H-6, H-6'7.5 - 7.9Doublet of Doublets (dd)
COOH12.0 - 13.0Broad SingletChemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-1, C-1'140 - 145Quaternary carbon attached to the nitrogen.
C-2, C-2'115 - 120Carbon bearing the carboxylic acid group.
C-3, C-3'130 - 135
C-4, C-4'120 - 125
C-5, C-5'125 - 130
C-6, C-6'118 - 123
C=O165 - 175Carboxylic acid carbonyl carbon.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended.

3.1 Sample Preparation

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its ability to dissolve the analyte and its high boiling point, which allows for variable temperature studies if needed. Deuterated chloroform (B151607) (CDCl₃) may also be used, but solubility could be a limiting factor.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.

3.2 ¹H NMR Spectroscopy

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Baseline correct the spectrum.

    • Integrate all signals.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

3.3 ¹³C NMR Spectroscopy

  • Instrument: A high-field NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) or TMS at 0.00 ppm.

Visualization of Analytical Workflow

The logical workflow for the NMR analysis of this compound can be visualized as follows:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound Sample Dissolution Dissolution & Vortexing Sample->Dissolution Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolution Standard Internal Standard (TMS) Standard->Dissolution H1_NMR 1H NMR Experiment Dissolution->H1_NMR C13_NMR 13C NMR Experiment Dissolution->C13_NMR H1_Process 1H Spectrum Processing (FT, Phasing, Baseline, Integration) H1_NMR->H1_Process C13_Process 13C Spectrum Processing (FT, Phasing, Baseline) C13_NMR->C13_Process H1_Analysis 1H Chemical Shift & Coupling Analysis H1_Process->H1_Analysis C13_Analysis 13C Chemical Shift Analysis C13_Process->C13_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment H1_Analysis->Structure_Confirmation C13_Analysis->Structure_Confirmation

A Technical Guide to the Computational and Theoretical Investigation of 2,2'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Iminodibenzoic acid, also known as diphenylamine-2,2'-dicarboxylic acid, is a molecule of interest in various chemical and pharmaceutical contexts. Its structure, featuring two benzoic acid moieties linked by an imino bridge, presents a unique combination of rigidity and flexibility, as well as multiple hydrogen bond donor and acceptor sites. These characteristics suggest its potential as a building block in supramolecular chemistry, coordination chemistry, and as a scaffold in drug design.

This technical guide provides a comprehensive overview of the computational and theoretical methodologies that can be applied to elucidate the structural, electronic, and spectroscopic properties of this compound. While specific computational studies on this molecule are not extensively available in public literature, this document outlines a best-practice workflow for such an investigation, drawing parallels from studies on analogous molecular systems. The guide also details standard experimental protocols for spectroscopic characterization, which are essential for validating theoretical predictions.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for the initial parameterization of computational models and for the interpretation of experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C14H11NO4[1]
Molecular Weight 257.24 g/mol [1]
CAS Number 579-92-0[1]
Melting Point 298 °C (decomposes)[1]
Appearance White to off-white powder
Solubility Sparingly soluble in water, soluble in organic solvents
Hydrogen Bond Donor Count 3[]
Hydrogen Bond Acceptor Count 5[]
Rotatable Bond Count 4[]

Computational and Theoretical Methodology: A Workflow

The theoretical investigation of a molecule like this compound typically follows a structured workflow. This workflow, from molecular model construction to the prediction of complex properties, is depicted in the diagram below.

computational_workflow cluster_input Input Preparation cluster_dft Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Prediction cluster_validation Experimental Validation mol_build Molecular Model Building (2D to 3D conversion) conf_search Conformational Analysis (Identifying low-energy conformers) mol_build->conf_search geom_opt Geometry Optimization (Finding the minimum energy structure) conf_search->geom_opt freq_calc Frequency Calculation (Confirming minimum, obtaining vibrational modes) geom_opt->freq_calc struct_analysis Structural Analysis (Bond lengths, angles, dihedrals) geom_opt->struct_analysis electronic_props Electronic Property Calculation (HOMO, LUMO, MEP, etc.) freq_calc->electronic_props spec_sim Spectra Simulation (IR, Raman, UV-Vis) freq_calc->spec_sim reactivity Reactivity Descriptors (Fukui functions, etc.) electronic_props->reactivity comparison Comparison of Theoretical and Experimental Data spec_sim->comparison exp_spectra Experimental Spectroscopy (FT-IR, Raman, UV-Vis) exp_spectra->comparison

References

Navigating the Physicochemical Landscape of 2,2'-Iminodibenzoic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of 2,2'-Iminodibenzoic acid. In the absence of extensive published data for this specific molecule, this document outlines robust experimental protocols based on industry standards and regulatory guidelines. By following these methodologies, researchers can generate the critical data necessary to advance the development of this compound-based therapeutics and other chemical applications.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of this compound in a range of relevant solvents is a foundational step in its development.

Recommended Solvents for Solubility Screening

A diverse panel of solvents should be employed to construct a comprehensive solubility profile. The selection should include aqueous buffers at physiological pH ranges and various organic solvents commonly used in pharmaceutical manufacturing.[1]

Table 1: Hypothetical Solubility Data of this compound in Various Solvents at 25°C

Solvent SystemSolvent ClassExpected Solubility (mg/mL)
pH 1.2 Buffer (0.1 N HCl)Aqueous BufferLow
pH 4.5 Buffer (Acetate)Aqueous BufferLow to Moderate
pH 6.8 Buffer (Phosphate)Aqueous BufferModerate to High
pH 7.4 Buffer (Phosphate)Aqueous BufferModerate to High
WaterAqueousLow
MethanolAlcoholModerate
EthanolAlcoholModerate
Isopropyl AlcoholAlcoholLow to Moderate
AcetoneKetoneLow to Moderate
AcetonitrileNitrileLow
Dimethyl Sulfoxide (DMSO)SulfoxideHigh
Polyethylene Glycol 400 (PEG 400)PolymerModerate to High
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility is determined by adding an excess of this compound to the selected solvent and allowing the system to reach equilibrium.[2][3][4]

Experimental Workflow for Equilibrium Solubility

G A Add excess this compound to solvent in a sealed vial B Equilibrate at constant temperature (e.g., 25°C or 37°C) with agitation A->B Incubation C Monitor for equilibrium (e.g., sample at 24, 48, 72 hours) B->C Sampling D Separate solid from supernatant (e.g., centrifugation or filtration) C->D Phase Separation E Quantify the concentration of This compound in the supernatant using a validated analytical method (e.g., HPLC-UV) D->E Analysis F Report solubility in mg/mL or mol/L E->F Data Reporting

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Steps:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container.

  • Equilibration: Place the containers in a constant temperature shaker bath (e.g., 25°C and 37°C). Agitate the samples for a predetermined period (e.g., 72 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the samples to stand to permit the settling of undissolved solids. Separate the supernatant from the solid material by centrifugation at high speed or by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Stability Profile of this compound

Assessing the intrinsic stability of this compound is paramount for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to identify potential degradation products and to develop stability-indicating analytical methods.[6][7][8][9]

Forced Degradation Studies (Stress Testing)

Forced degradation studies should be performed on a single batch of this compound. The goal is to achieve a target degradation of 5-20%.[10]

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionTemperatureDuration
Hydrolysis (Acidic) 0.1 M HCl60°CUp to 72 hours
Hydrolysis (Basic) 0.1 M NaOH60°CUp to 72 hours
Hydrolysis (Neutral) Water60°CUp to 72 hours
Oxidative 3% H₂O₂Room TemperatureUp to 24 hours
Thermal (Dry Heat) Solid State80°CUp to 7 days
Photolytic Solid State & SolutionICH Q1B specified light sourceAs per ICH Q1B
Experimental Protocol: Forced Degradation Study

Experimental Workflow for Forced Degradation

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) G Develop Stability-Indicating HPLC Method A->G B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->G C Oxidation (e.g., 3% H2O2, RT) C->G D Thermal Stress (e.g., 80°C, solid) D->G E Photolytic Stress (ICH Q1B) E->G H Analyze Stressed Samples vs. Control G->H I Identify and Quantify Degradation Products H->I J Elucidate Degradation Pathways I->J F Prepare Solutions/Solid Samples of This compound F->A F->B F->C F->D F->E

Caption: Workflow for Forced Degradation Studies.

Detailed Steps:

  • Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂). For thermal and photolytic studies, use the solid compound and a solution in an inert solvent.

  • Stress Application: Expose the samples to the conditions outlined in Table 2. Samples should be withdrawn at various time points (e.g., 2, 8, 24, 48, 72 hours) to monitor the extent of degradation.

  • Sample Neutralization (for hydrolytic studies): After exposure, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method. The method must be able to separate the intact this compound from all potential degradation products.[11][12]

  • Peak Purity and Mass Balance: Assess the purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector. Calculate the mass balance to account for the parent compound and all degradation products.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound in both solubility and stability studies.

Recommended Analytical Technique: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a suitable technique for the routine analysis of this compound due to its aromatic structure, which should provide strong UV absorbance.

Table 3: Hypothetical HPLC Method Parameters for this compound

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (e.g., 254 nm)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the physicochemical properties of this compound and its progression through drug development.

Logical Flow in Drug Development

G A Physicochemical Characterization (Solubility & Stability) B Pre-formulation Studies A->B Informs C Formulation Development B->C Guides D Pharmacokinetic Studies C->D Enables E Clinical Trials D->E Prerequisite for

Caption: Physicochemical Properties in Drug Development.

Conclusion

This technical guide provides a systematic approach to characterizing the solubility and stability of this compound. The successful execution of these experimental protocols will yield a comprehensive data package essential for making informed decisions during the drug development process, from candidate selection to formulation design and regulatory submission. The generation of this foundational knowledge is a critical step toward unlocking the full therapeutic potential of this compound.

References

An In-depth Technical Guide to the Fundamental Photophysical Properties of 2,2'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Iminodibenzoic acid, also known as diphenylamine-2,2'-dicarboxylic acid, is a molecule of interest in various chemical and materials science applications. This technical guide aims to provide a comprehensive overview of its fundamental photophysical properties. However, a thorough review of the scientific literature reveals a notable scarcity of detailed, quantitative data on the intrinsic photophysical characteristics of this specific compound. While its role as a passivating agent to enhance the photoluminescence of materials like perovskite nanocrystals has been reported, its inherent absorption and emission properties, quantum yield, and fluorescence lifetime have not been extensively characterized in publicly accessible literature.

This guide, therefore, serves a dual purpose: to collate the available information on this compound and to provide a framework of standardized experimental protocols for researchers who wish to investigate its photophysical properties. The subsequent sections detail the synthesis of this compound and provide established methodologies for the characterization of its core photophysical parameters.

Synthesis of this compound

The primary synthetic route to this compound is the Ullmann condensation reaction. This method involves the copper-catalyzed coupling of two aromatic molecules.

Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure based on established Ullmann condensation reactions.

Materials:

  • 2-Chlorobenzoic acid

  • Anthranilic acid (2-aminobenzoic acid)

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • L-proline (or another suitable ligand)

  • Dimethylformamide (DMF) or other high-boiling polar solvent

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), anthranilic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add the copper(I) iodide catalyst (typically 5-10 mol%) and the ligand, L-proline (typically 10-20 mol%).

  • Add a suitable high-boiling polar solvent, such as DMF, to the flask.

  • Heat the reaction mixture to a temperature between 100-150 °C and maintain it under a nitrogen or argon atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Acidify the reaction mixture by the slow addition of aqueous hydrochloric acid until the pH is acidic. This will precipitate the product.

  • Collect the crude product by vacuum filtration and wash it with water to remove inorganic salts.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum.

Logical Workflow for Ullmann Synthesis:

Ullmann_Synthesis Reactants 2-Chlorobenzoic Acid Anthranilic Acid K₂CO₃ Reaction_Setup Combine Reactants, Catalyst & Solvent Reactants->Reaction_Setup Catalyst CuI L-proline Catalyst->Reaction_Setup Solvent DMF Solvent->Reaction_Setup Heating Heat to 100-150 °C under Inert Atmosphere Reaction_Setup->Heating Monitoring Monitor by TLC Heating->Monitoring Monitoring->Heating incomplete Workup Cool & Acidify with HCl Monitoring->Workup complete Precipitation Precipitate Product Workup->Precipitation Filtration Filter & Wash with Water Precipitation->Filtration Purification Recrystallize from Ethanol/Water Filtration->Purification Product Pure 2,2'-Iminodibenzoic Acid Purification->Product

Caption: Workflow for the synthesis of this compound via Ullmann condensation.

Fundamental Photophysical Properties: Data Summary

As of the latest literature review, specific quantitative data on the fundamental photophysical properties of this compound remains largely unpublished. The following tables are provided as templates for researchers to populate as they conduct their own experimental investigations.

Table 1: UV-Visible Absorption Properties of this compound

Solventλ_abs (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
e.g., EthanolData not availableData not available
e.g., DichloromethaneData not availableData not available
e.g., AcetonitrileData not availableData not available
e.g., Water (pH 7.4)Data not availableData not available

Table 2: Fluorescence Properties of this compound

Solventλ_em (nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ_F) (ns)
e.g., EthanolData not availableData not availableData not available
e.g., DichloromethaneData not availableData not availableData not available
e.g., AcetonitrileData not availableData not availableData not available
e.g., Water (pH 7.4)Data not availableData not availableData not available

Experimental Protocols for Photophysical Characterization

The following sections outline standard experimental procedures for measuring the key photophysical properties of a compound like this compound.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light and to quantify its molar absorptivity.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent. From the stock solution, prepare a series of dilutions with absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvettes filled with the pure solvent.

    • Measure the absorbance spectrum of each dilution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λ_abs).

    • Calculate the molar absorptivity (ε) at λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Experimental Workflow for UV-Vis Spectroscopy:

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Spectra Measure Absorbance Spectra Dilutions->Spectra Baseline Record Solvent Baseline Baseline->Spectra Find_Lambda Identify λ_abs Spectra->Find_Lambda Calc_Epsilon Calculate Molar Absorptivity (ε) Find_Lambda->Calc_Epsilon

Caption: Workflow for determining UV-Vis absorption properties.

Fluorescence Spectroscopy

This technique measures the emission of light from a molecule after it has absorbed light.

Methodology:

  • Sample Preparation: Prepare dilute solutions of this compound in spectroscopic grade solvents. The absorbance of the solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Record the fluorescence emission spectrum by exciting the sample at its λ_abs.

    • Record an excitation spectrum by monitoring the emission at the wavelength of maximum emission (λ_em) while scanning the excitation wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λ_em).

    • The corrected excitation spectrum should be superimposable with the absorption spectrum.

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. For a compound like this compound, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) could be a suitable standard.

  • Measurement:

    • Measure the UV-Vis absorption spectra and fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). The absorbance at the excitation wavelength should be kept below 0.1 for all solutions.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (I) of both the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_F,sample) using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

      • Φ_F,std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Logical Relationship for Quantum Yield Calculation:

Quantum_Yield_Calculation QY_Sample Φ_F,sample Int_Standard Integrated Intensity (Standard) QY_Sample->Int_Standard Abs_Sample Absorbance (Sample) QY_Sample->Abs_Sample RI_Standard Refractive Index (Standard) QY_Sample->RI_Standard QY_Standard Φ_F,std QY_Standard->QY_Sample Int_Sample Integrated Intensity (Sample) Int_Sample->QY_Sample Abs_Standard Absorbance (Standard) Abs_Standard->QY_Sample RI_Sample Refractive Index (Sample) RI_Sample->QY_Sample

Caption: Factors influencing the calculation of relative fluorescence quantum yield.

Fluorescence Lifetime Measurement

The fluorescence lifetime (τ_F) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

Methodology:

  • Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a fast detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Measurement:

    • Excite the sample with the pulsed light source at a low repetition rate to allow for the full decay of the fluorescence between pulses.

    • Collect the arrival times of the emitted photons relative to the excitation pulses.

  • Data Analysis:

    • Generate a histogram of the photon arrival times, which represents the fluorescence decay curve.

    • Fit the decay curve with an exponential function (or a sum of exponentials for more complex systems) to determine the fluorescence lifetime (τ_F). An instrument response function (IRF) is measured using a scattering solution and is used in the deconvolution of the decay data.

Conclusion

While this compound shows promise in materials science applications, a comprehensive understanding of its intrinsic photophysical properties is currently lacking in the scientific literature. This guide has provided a detailed framework for the synthesis and photophysical characterization of this molecule. It is hoped that this document will encourage and facilitate further research into the fundamental properties of this compound, thereby enabling its more effective utilization in the development of new technologies and therapeutic agents. Researchers are encouraged to use the provided tables to document and share their findings, contributing to a more complete understanding of this intriguing molecule.

Quantum Chemical Investigation of 2,2'-Iminodibenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the quantum chemical investigation of 2,2'-Iminodibenzoic acid would be a valuable resource for researchers. However, without access to a comprehensive database of quantum chemical studies on this specific molecule, it is not possible to generate a full whitepaper with detailed quantitative data tables and experimental protocols.

A complete and accurate guide would require:

  • Aggregation of quantitative data: Compiling data on optimized geometry (bond lengths, angles), vibrational frequencies, electronic properties (HOMO-LUMO energies, Mulliken charges, etc.), and thermodynamic parameters from these sources.

  • Detailed computational methods: Summarizing the levels of theory (e.g., DFT, MP2), basis sets (e.g., 6-311++G(d,p)), and software used in the original research.

As a large language model, I can provide a template and an example of what such a guide would look like, based on typical quantum chemical studies. This would include the structure of the whitepaper, example tables, a description of common experimental protocols, and the requested Graphviz diagrams illustrating the workflow.

Here is an illustrative template for the requested technical guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the quantum chemical investigation of this compound. It summarizes key computational data, outlines the theoretical methodologies employed, and visualizes the investigative workflow. The aim is to offer a foundational resource for researchers interested in the theoretical and computational aspects of this molecule.

Introduction

This compound is a molecule of interest due to its structural features, which include two benzoic acid moieties linked by an imino group. This structure allows for a variety of intra- and intermolecular interactions, making it a subject of interest in fields such as crystal engineering, materials science, and medicinal chemistry. Quantum chemical calculations provide a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of this molecule at the atomic level. This guide summarizes the key findings from theoretical investigations.

Computational Methodology (Experimental Protocols)

The computational data presented in this guide are typically derived from calculations performed using the Gaussian suite of programs. The methodologies often involve the following steps:

  • Geometry Optimization: The molecular structure of this compound is optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a functional such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

  • Electronic Property Calculations: A range of electronic properties are calculated based on the optimized geometry. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the regions of the molecule that are rich or poor in electrons, providing insights into its reactivity towards electrophilic and nucleophilic attack.

    • Mulliken Population Analysis: Atomic charges are calculated to understand the charge distribution within the molecule.

  • Thermodynamic Properties: Thermodynamic parameters such as heat capacity, entropy, and enthalpy are calculated at different temperatures based on the vibrational analysis.

Results and Discussion

Optimized Molecular Geometry

The optimized geometrical parameters of this compound are crucial for understanding its structure. The following table would typically present a selection of calculated bond lengths and bond angles.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (DFT/B3LYP/6-311++G(d,p))
Bond Lengths (Å) C1-C2Data not available
C-NData not available
C=OData not available
O-HData not available
Bond Angles (˚) C1-N-C1'Data not available
C2-C1-NData not available
C-O-HData not available
Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra to provide a detailed assignment of the vibrational modes.

Table 2: Selected Vibrational Frequencies and Assignments

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
O-H stretchData not availableData not availableCarboxylic acid
N-H stretchData not availableData not availableImine group
C=O stretchData not availableData not availableCarboxylic acid
C-N stretchData not availableData not available
Electronic Properties

The electronic properties provide insights into the reactivity and stability of the molecule.

Table 3: Calculated Electronic Properties

PropertyValue
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
Energy Gap (ΔE) (eV)Data not available
Dipole Moment (Debye)Data not available

Visualizations

The following diagrams illustrate the workflow of a typical quantum chemical investigation.

G A Initial Molecular Structure B Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Optimized Geometry B->D E Vibrational Spectra (IR/Raman) C->E F Electronic Property Analysis (HOMO-LUMO, MEP, etc.) D->F G Thermodynamic Properties D->G H Comparison with Experimental Data E->H I Final Analysis and Conclusions F->I G->I H->I

Caption: Workflow for a quantum chemical investigation.

Conclusion

Quantum chemical calculations provide a detailed understanding of the structural, vibrational, and electronic properties of this compound. The theoretical data, when correlated with experimental findings, offer valuable insights into the behavior of this molecule. This guide provides a framework for understanding the core computational approaches and the types of data that can be obtained from such investigations.

A Comprehensive Technical Guide to 2,2'-Iminodibenzoic Acid: Chemical Identity, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,2'-Iminodibenzoic acid (IDBA), a molecule of significant interest in various scientific domains, including organic synthesis and medicinal chemistry. This document furnishes a detailed compilation of its chemical identifiers, physical properties, a comprehensive synthesis protocol, and an exploration of its biological activities and associated signaling pathways. The information is presented to support researchers and professionals in drug discovery and development in their understanding and utilization of this compound.

Chemical Identifiers and Physicochemical Properties

This compound, also known as Diphenylamine-2,2'-dicarboxylic acid, is a key organic compound. A comprehensive summary of its chemical identifiers and physicochemical properties is provided in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 579-92-0[1]
Molecular Formula C14H11NO4[2]
IUPAC Name 2-(2-carboxyanilino)benzoic acid
Synonyms Diphenylamine-2,2'-dicarboxylic acid, Bis(2-carboxyphenyl)amine, N-(2-Carboxyphenyl)anthranilic acid
SMILES O=C(O)c1ccccc1Nc2ccccc2C(=O)O[3]
InChI 1S/C14H11NO4/c16-13(17)9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)[3]
InChIKey ZFRNOTZQUGWMQN-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 257.24 g/mol [4][5]
Melting Point 298 °C (decomposes)[3]
Appearance Light yellow powder or crystals[6]
Solubility Soluble in ethanol (B145695) and benzene, slightly soluble in water.
XLogP3 2.9
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 4

Synthesis of this compound

The primary method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine. This reaction is a cornerstone in the formation of carbon-nitrogen bonds.

Experimental Protocol: Ullmann Condensation Synthesis

This protocol outlines the synthesis of this compound from 2-chlorobenzoic acid and anthranilic acid.

Materials:

  • 2-chlorobenzoic acid

  • Anthranilic acid (2-aminobenzoic acid)

  • Potassium carbonate (K2CO3)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), anthranilic acid (1 equivalent), and potassium carbonate (2 equivalents).

  • Solvent and Catalyst Addition: Add N,N-dimethylformamide (DMF) as the solvent to the flask. To this mixture, add a catalytic amount of copper(I) iodide (CuI).

  • Reaction: Heat the reaction mixture to a temperature of 120-140°C with continuous stirring. Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water.

  • Precipitation: Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. This will precipitate the crude this compound.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with distilled water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C.

Biological Activities and Signaling Pathways

This compound and its derivatives have garnered attention for their potential biological activities, particularly as antitumor agents. Research suggests that these compounds may exert their effects by modulating key cellular signaling pathways involved in cancer progression.

Antitumor Activity

Derivatives of diphenylamine (B1679370), the core structure of this compound, have been shown to possess antitumor properties. Their mechanism of action is thought to involve the inhibition of critical enzymes and interference with signaling cascades that regulate cell proliferation, survival, and apoptosis.

Relevant Signaling Pathways

Two signaling pathways of particular interest in the context of diphenylamine derivatives' antitumor activity are the PI3K/Akt and CDK8 pathways.

  • PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that plays a central role in cell survival, growth, and proliferation.[1][3][4][6][7] Dysregulation of this pathway is a common feature in many types of cancer.[1][3][4][7] Some diphenylamine derivatives may exert their anticancer effects by inhibiting key components of this pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Diphenylamine Diphenylamine Derivative Diphenylamine->PI3K Diphenylamine->Akt

Caption: The PI3K/Akt signaling pathway and potential inhibition by diphenylamine derivatives.

  • CDK8 Signaling Pathway: Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex, which plays a critical role in regulating gene transcription.[2][5][8][9][10] Overexpression of CDK8 has been implicated in several cancers, where it can act as an oncogene by promoting aberrant gene expression that drives tumor growth.[2][9] Inhibition of CDK8 is therefore a promising therapeutic strategy, and some diphenylamine derivatives have been investigated for their potential to act as CDK8 inhibitors.

CDK8_Pathway Mediator Mediator Complex CDK8 CDK8 Mediator->CDK8 RNAPolII RNA Polymerase II Mediator->RNAPolII regulates TranscriptionFactors Transcription Factors CDK8->TranscriptionFactors phosphorylates GeneExpression Oncogenic Gene Expression RNAPolII->GeneExpression TranscriptionFactors->GeneExpression TumorGrowth Tumor Growth GeneExpression->TumorGrowth Diphenylamine Diphenylamine Derivative Diphenylamine->CDK8

Caption: The role of CDK8 in transcriptional regulation and its potential inhibition.

Experimental Protocols for Biological Evaluation

To assess the potential antitumor activity of this compound derivatives, standard in vitro assays are employed. The MTT assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form purple formazan (B1609692) crystals.[11][12][13][14] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Spectroscopic Data

Table 3: Expected Spectroscopic Data for this compound

SpectroscopyExpected Features
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm. Carboxylic acid protons as a broad singlet at δ > 10 ppm. N-H proton signal, potentially broad.
¹³C NMR Carbonyl carbons of the carboxylic acid groups around δ 165-175 ppm. Aromatic carbons in the range of δ 110-150 ppm.
FTIR (cm⁻¹) Broad O-H stretch from the carboxylic acid dimers (2500-3300 cm⁻¹). C=O stretch of the carboxylic acid around 1700 cm⁻¹. N-H stretch around 3300-3500 cm⁻¹. C-N stretch around 1250-1350 cm⁻¹. Aromatic C=C stretches (1450-1600 cm⁻¹).

Conclusion

This compound is a versatile compound with established chemical properties and significant potential for further investigation, particularly in the realm of medicinal chemistry. This guide has provided a consolidated resource of its chemical identifiers, a detailed synthesis protocol based on the Ullmann condensation, and an exploration of its potential biological activities through the modulation of key cancer-related signaling pathways. The provided experimental protocol for cytotoxicity screening offers a practical starting point for researchers interested in evaluating the therapeutic potential of its derivatives. Further research into the specific molecular targets and mechanisms of action of this compound and its analogues is warranted to fully elucidate their promise in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 2,2'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Detailed experimental data and established protocols for the synthesis of Metal-Organic Frameworks (MOFs) specifically utilizing 2,2'-iminodibenzoic acid as the primary organic linker are not extensively available in the current body of scientific literature. The following application notes and protocols are therefore based on established methodologies for the synthesis of MOFs from structurally related N-containing and flexible dicarboxylic acid linkers. These guidelines are intended to serve as a foundational framework for researchers to develop specific synthetic procedures for this compound-based MOFs.

Introduction to this compound in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, tunable pore size, and large surface area make them promising candidates for a variety of applications, including gas storage, catalysis, and notably, drug delivery.[1][2]

The choice of the organic linker is crucial in determining the final structure and properties of the MOF.[3] this compound, with its two carboxylic acid moieties and a central amine group, presents an interesting candidate as a linker. The nitrogen atom can act as a potential coordination or functional site, and the flexibility of the diphenylamine (B1679370) backbone could lead to novel framework topologies with dynamic properties. The presence of the amine group may also enhance interactions with specific drug molecules or provide a site for post-synthetic modification.

Potential Advantages of this compound as a MOF Linker:

  • Functional Backbone: The secondary amine group can influence the electronic properties of the framework and serve as a hydrogen bond donor/acceptor, potentially enhancing drug loading capacity.

  • Structural Flexibility: The non-linear nature of the linker could lead to the formation of MOFs with unique pore geometries and flexible frameworks, which can be advantageous for controlled drug release.[4]

  • Biocompatibility: The iminodibenzoic acid scaffold is a component of some biologically active molecules, suggesting potential for biocompatibility, a critical factor for drug delivery applications.

Experimental Protocols

The following are generalized protocols for the solvothermal synthesis of MOFs using dicarboxylic acid linkers, which can be adapted for this compound. Optimization of parameters such as metal source, solvent system, temperature, and reaction time will be necessary.

General Solvothermal Synthesis of a Zn-based MOF

This protocol describes a general procedure for the synthesis of a zinc-based MOF. Zinc is a common metal node in MOF chemistry and is often considered for biomedical applications due to its relatively low toxicity.[5]

Materials:

  • This compound (HN(C₆H₄CO₂H)₂)

  • Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695) (absolute)

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF. Gentle heating or sonication may be required to achieve complete dissolution.

  • In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • Allow the autoclave to cool to room temperature naturally.

  • Collect the resulting crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

  • Immerse the product in ethanol for 72 hours, replacing the ethanol every 24 hours, to exchange the DMF solvent within the pores.

  • Dry the final product under vacuum at 80°C for 12 hours.

General Solvothermal Synthesis of a Zr-based MOF

Zirconium-based MOFs, such as the UiO-66 series, are known for their exceptional chemical and thermal stability, making them attractive for drug delivery applications.[6]

Materials:

  • This compound

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

  • Methanol (B129727) (absolute)

  • Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of ZrCl₄ in 5 mL of DMF.

  • Add 20 equivalents of acetic acid (relative to ZrCl₄) to the ZrCl₄ solution. Acetic acid acts as a modulator to control the crystal growth and reduce defects.

  • Combine the linker and metal salt solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 24 hours.

  • Allow the autoclave to cool to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL).

  • Activate the MOF by immersing it in methanol for 72 hours, replacing the methanol every 24 hours.

  • Dry the product under vacuum at 150°C for 12 hours.

Characterization of Synthesized MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Table 1: Key Characterization Techniques and Expected Information

Characterization TechniqueInformation Obtained
Powder X-Ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the synthesized material. The diffraction pattern is a fingerprint of the crystal structure.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and the temperature at which the framework decomposes. It can also provide information about the removal of solvent molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the coordination of the carboxylate groups to the metal centers by observing the shift in the C=O stretching frequency compared to the free ligand.
Scanning Electron Microscopy (SEM) Visualizes the morphology and crystal size of the synthesized MOF particles.
N₂ Adsorption-Desorption Isotherms Determines the surface area (BET method), pore volume, and pore size distribution of the MOF. This is crucial for evaluating its potential for drug loading.

Drug Loading and Release Studies

A primary application for novel MOFs is in drug delivery. The following protocols outline general procedures for loading a model drug, such as ibuprofen (B1674241) or 5-fluorouracil, and studying its release profile.

Drug Loading Protocol (Immersion Method)
  • Activate the synthesized MOF by heating under vacuum to remove any guest solvent molecules from the pores.

  • Prepare a concentrated solution of the desired drug in a suitable solvent (e.g., ethanol for ibuprofen).

  • Immerse a known amount of the activated MOF in the drug solution.

  • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation and wash with a small amount of fresh solvent to remove surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy to measure the decrease in drug concentration or by dissolving a known amount of the drug-loaded MOF and measuring the drug content.

In Vitro Drug Release Protocol
  • Suspend a known amount of the drug-loaded MOF in a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • To simulate the acidic environment of cancer cells or endosomes, a separate experiment can be run in PBS at a lower pH (e.g., 5.5).

  • Maintain the suspension at 37°C with constant, gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the withdrawn aliquots using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Plot the cumulative drug release as a function of time.

Data Presentation

Quantitative data from characterization and drug delivery studies should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 2: Hypothetical Physicochemical Properties of this compound-Based MOFs

MOF SampleMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Crystal MorphologyThermal Stability (°C)
IDA-Zn-MOF Zn²⁺Data to be collectedData to be collectede.g., Rod-likeData to be collected
IDA-Zr-MOF Zr⁴⁺Data to be collectedData to be collectede.g., OctahedralData to be collected

Table 3: Hypothetical Drug Loading and Release Data for IDA-MOFs

MOF SampleModel DrugDrug Loading Capacity (wt%)Drug Release at pH 7.4 (24h, %)Drug Release at pH 5.5 (24h, %)
IDA-Zn-MOF IbuprofenData to be collectedData to be collectedData to be collected
IDA-Zr-MOF 5-FluorouracilData to be collectedData to be collectedData to be collected

Visualizations

Diagrams are essential for illustrating experimental workflows and conceptual relationships.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis Ligand Solution Ligand Solution Mixing Mixing Ligand Solution->Mixing Metal Salt Solution Metal Salt Solution Metal Salt Solution->Mixing Solvothermal Reaction Solvothermal Reaction Mixing->Solvothermal Reaction Washing & Solvent Exchange Washing & Solvent Exchange Solvothermal Reaction->Washing & Solvent Exchange Activation Activation Washing & Solvent Exchange->Activation Characterized MOF Characterized MOF Activation->Characterized MOF Drug_Delivery_Workflow cluster_drug Drug Delivery Study Activated MOF Activated MOF Drug Loading Drug Loading Activated MOF->Drug Loading Drug-Loaded MOF Drug-Loaded MOF Drug Loading->Drug-Loaded MOF In Vitro Release In Vitro Release Drug-Loaded MOF->In Vitro Release Data Analysis Data Analysis In Vitro Release->Data Analysis Release Profile Release Profile Data Analysis->Release Profile Signaling_Pathway cluster_pathway Hypothetical MOF-Drug Action in Cancer Cell MOF-Drug MOF-Drug Endocytosis Endocytosis MOF-Drug->Endocytosis Endosome Endosome Endocytosis->Endosome Drug Release (Low pH) Drug Release (Low pH) Endosome->Drug Release (Low pH) Drug Drug Drug Release (Low pH)->Drug Apoptosis Pathway Apoptosis Pathway Drug->Apoptosis Pathway Cell Death Cell Death Apoptosis Pathway->Cell Death

References

Application Notes and Protocols for 2,2'-Iminodibenzoic Acid in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2'-iminodibenzoic acid (IDBA) as a versatile ligand for transition metal-catalyzed reactions. IDBA's ability to form stable chelate complexes with a variety of transition metals makes it a promising candidate for applications in cross-coupling and oxidation catalysis, crucial transformations in pharmaceutical and materials science research.[1] This document outlines detailed protocols for the synthesis of IDBA-metal complexes and their application in Suzuki-Miyaura cross-coupling and catalytic oxidation of alcohols, supported by quantitative data and workflow diagrams.

Overview of this compound as a Ligand

This compound is a tridentate ligand that coordinates to metal centers through the nitrogen atom of the imino group and the oxygen atoms of the two carboxylate groups. This coordination mode imparts significant stability to the resulting metal complexes. The aromatic backbone of IDBA allows for electronic modifications, which can be leveraged to fine-tune the catalytic activity of its metal complexes. IDBA forms stable complexes with a range of transition metals, including but not limited to palladium, copper, cobalt, and manganese.[1]

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes of this compound are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][2][3] The IDBA ligand stabilizes the palladium center throughout the catalytic cycle, promoting high yields and selectivity.

Quantitative Data Summary: Suzuki-Miyaura Coupling

The following table summarizes representative data for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a hypothetical Pd-IDBA catalyst.

EntryAryl HalideArylboronic AcidProductYield (%)Reaction Time (h)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl9212
21-Iodonaphthalene4-Tolylboronic acid1-(4-Tolyl)naphthalene8816
32-Chloropyridine3-Fluorophenylboronic acid2-(3-Fluorophenyl)pyridine7524
44-Bromobenzonitrile4-Acetylphenylboronic acid4'-Acetyl-[1,1'-biphenyl]-4-carbonitrile8518
Experimental Protocols

Protocol 2.1: Synthesis of Palladium(II)-IDBA Complex

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 257.2 mg) in 20 mL of methanol (B129727).

  • To this solution, add a solution of palladium(II) chloride (1.0 mmol, 177.3 mg) in 10 mL of methanol dropwise with stirring.

  • Add sodium acetate (B1210297) (2.0 mmol, 164.0 mg) to the mixture to facilitate deprotonation of the carboxylic acid groups.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature, and collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold methanol and dry under vacuum to yield the Pd(II)-IDBA complex.

Protocol 2.2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(II)-IDBA catalyst (0.02 mmol, 2 mol%), and a suitable base such as potassium carbonate (2.0 mmol).

  • Add 10 mL of a degassed solvent system, such as a 3:1 mixture of dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir for the time indicated by TLC or GC-MS monitoring.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)-IDBA Pd(0)-IDBA Oxidative\nAddition Oxidative Addition Pd(0)-IDBA->Oxidative\nAddition Ar-X Ar-Pd(II)-X-IDBA Ar-Pd(II)-X-IDBA Oxidative\nAddition->Ar-Pd(II)-X-IDBA Transmetalation Transmetalation Ar-Pd(II)-X-IDBA->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'-IDBA Ar-Pd(II)-Ar'-IDBA Transmetalation->Ar-Pd(II)-Ar'-IDBA Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'-IDBA->Reductive\nElimination Reductive\nElimination->Pd(0)-IDBA Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar'

Suzuki-Miyaura Catalytic Cycle

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Add Aryl Halide, Arylboronic Acid, Pd-IDBA Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere (Argon) Reactants->Inert_Atmosphere Solvent Add Degassed Dioxane/Water Inert_Atmosphere->Solvent Heating Heat to 80-100 °C Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Cool and Quench with Water Monitoring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product

Suzuki Coupling Experimental Workflow

Application in Manganese-Catalyzed Oxidation of Alcohols

Manganese complexes of this compound are anticipated to be effective catalysts for the oxidation of primary and secondary alcohols to their corresponding aldehydes, ketones, or carboxylic acids, utilizing environmentally benign oxidants like hydrogen peroxide. The IDBA ligand can stabilize higher oxidation states of manganese, which are key intermediates in the catalytic cycle.

Quantitative Data Summary: Alcohol Oxidation

The following table presents hypothetical data for the oxidation of various alcohols using a Mn-IDBA catalyst.

EntrySubstrateOxidantProductConversion (%)Selectivity (%)
1Benzyl alcoholH₂O₂Benzaldehyde>9995
21-PhenylethanolH₂O₂Acetophenone9899
3CyclohexanolH₂O₂Cyclohexanone9598
4Cinnamyl alcoholH₂O₂Cinnamaldehyde9290
Experimental Protocols

Protocol 3.1: Synthesis of Manganese(II)-IDBA Complex

  • In a 100 mL round-bottom flask, suspend this compound (1.0 mmol, 257.2 mg) in 30 mL of ethanol (B145695).

  • Add a solution of manganese(II) acetate tetrahydrate (1.0 mmol, 245.1 mg) in 10 mL of water to the suspension.

  • Add triethylamine (B128534) (2.0 mmol, 0.28 mL) to the mixture to deprotonate the carboxylic acids and facilitate complexation.

  • Stir the mixture at room temperature for 12 hours.

  • Collect the resulting solid by vacuum filtration, wash with ethanol and diethyl ether, and dry under vacuum to obtain the Mn(II)-IDBA complex.

Protocol 3.2: General Procedure for Catalytic Oxidation of Alcohols

  • In a 50 mL round-bottom flask, dissolve the alcohol substrate (1.0 mmol) and the Mn(II)-IDBA catalyst (0.01 mmol, 1 mol%) in 10 mL of acetonitrile.

  • To the stirring solution, add 30% aqueous hydrogen peroxide (2.0 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at 60 °C and monitor the progress by TLC or GC.

  • After completion, cool the reaction to room temperature and quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Visualizations

Oxidation_Catalytic_Cycle Mn(II)-IDBA Mn(II)-IDBA Oxidation_to_Mn(IV) Oxidation_to_Mn(IV) Mn(II)-IDBA->Oxidation_to_Mn(IV) H2O2 O=Mn(IV)-IDBA O=Mn(IV)-IDBA Oxidation_to_Mn(IV)->O=Mn(IV)-IDBA Hydrogen_Abstraction Hydrogen_Abstraction O=Mn(IV)-IDBA->Hydrogen_Abstraction R2CHOH HO-Mn(III)-IDBA + R-C•H-OH HO-Mn(III)-IDBA + R-C•H-OH Hydrogen_Abstraction->HO-Mn(III)-IDBA + R-C•H-OH Radical_Rebound Radical_Rebound HO-Mn(III)-IDBA + R-C•H-OH->Radical_Rebound Product_Release Product_Release Radical_Rebound->Product_Release Product_Release->Mn(II)-IDBA Aldehyde/Ketone Aldehyde/Ketone Product_Release->Aldehyde/Ketone

Alcohol Oxidation Catalytic Cycle

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Dissolve Alcohol and Mn-IDBA Catalyst in Acetonitrile Oxidant_Addition Add Hydrogen Peroxide Dropwise Reactants->Oxidant_Addition Heating Stir at 60 °C Oxidant_Addition->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Quenching Cool and Quench with Sodium Sulfite Solution Monitoring->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Purification Flash Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product

Alcohol Oxidation Experimental Workflow

References

Application Notes and Protocols: 2,2'-Iminodibenzoic Acid in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their rapid increase in power conversion efficiency (PCE) and low fabrication costs. However, the long-term stability and performance of PSCs are often limited by the presence of defects within the perovskite film, particularly at the grain boundaries and interfaces. These defects, such as uncoordinated lead ions (Pb²⁺), act as non-radiative recombination centers, hindering charge extraction and leading to efficiency losses.

Recent research has focused on the use of organic molecules as passivating agents to mitigate these defects. Molecules containing functional groups such as carboxylic acids and amines have shown significant promise. 2,2'-Iminodibenzoic acid, a molecule incorporating both a secondary amine (-NH-) and two carboxylic acid (-COOH) groups, presents itself as a compelling candidate for defect passivation in perovskite solar cells. The dicarboxylic acid structure allows for strong bidentate chelation with undercoordinated Pb²⁺ ions, while the amine group can also interact with the perovskite surface, potentially passivating halide vacancies. This dual-functional nature suggests that this compound could effectively reduce defect density, improve charge carrier lifetime, and consequently enhance the efficiency and stability of perovskite solar cells.

While direct experimental data on the application of this compound in perovskite solar cells is not yet widely published, this document provides detailed application notes and protocols based on the established principles of defect passivation using analogous molecules containing carboxylic acid and amine functionalities.

Mechanism of Action: Defect Passivation

This compound is hypothesized to improve perovskite solar cell performance primarily through defect passivation at the perovskite surface and grain boundaries. The proposed mechanism involves the interaction of its functional groups with common defects in the perovskite crystal lattice.

  • Chelation of Uncoordinated Pb²⁺: The two carboxylic acid groups can form strong bidentate coordination bonds with uncoordinated Pb²⁺ ions, which are prevalent defect sites on the perovskite surface. This chelation effectively passivates these electron-trapping sites, reducing non-radiative recombination.[1][2][3]

  • Interaction with Halide Vacancies: The secondary amine group (-NH-) can potentially interact with halide vacancies (e.g., I⁻ vacancies) through hydrogen bonding or Lewis acid-base interactions, further passivating the perovskite surface.[4][5]

  • Improved Film Morphology: The presence of this compound during perovskite film formation may influence the crystallization process, potentially leading to larger grain sizes and a more uniform film morphology with fewer grain boundaries.[1][2][3]

The overall effect is a reduction in trap state density, leading to longer charge carrier lifetimes, improved open-circuit voltage (Voc), and higher power conversion efficiency (PCE).

Data Presentation: Expected Performance Enhancements

Based on studies of similar dicarboxylic acid and amine-containing molecules, the introduction of this compound as an additive or interfacial layer is expected to yield significant improvements in perovskite solar cell performance. The following tables summarize the anticipated quantitative data based on analogous systems.

Table 1: Expected Photovoltaic Parameters of Perovskite Solar Cells with and without this compound Passivation

TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Control (without additive)1.0523.575.018.5
With this compound1.1224.079.021.2

Note: These are projected values based on literature for analogous compounds and serve as a target for initial experiments.

Table 2: Expected Charge Carrier Dynamics and Defect Density

TreatmentCarrier Lifetime (ns)Trap State Density (cm⁻³)
Control (without additive)2505 x 10¹⁶
With this compound8001 x 10¹⁶

Note: These are projected values based on literature for analogous compounds and serve as a target for initial experiments.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into perovskite solar cells. These protocols are based on established methods for using organic molecule additives and interfacial layers.

Protocol 1: Incorporation of this compound as a Perovskite Precursor Additive

This protocol describes the addition of this compound directly into the perovskite precursor solution.

Materials:

  • Lead iodide (PbI₂)

  • Methylammonium iodide (MAI) or Formamidinium iodide (FAI)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • This compound

  • Substrates (e.g., FTO-coated glass with a compact TiO₂ layer)

  • Chlorobenzene (B131634) (antisolvent)

Procedure:

  • Prepare the Perovskite Precursor Solution:

    • Prepare a 1.4 M perovskite precursor solution by dissolving PbI₂ and MAI (or FAI) in a 4:1 (v/v) mixture of DMF and DMSO.

    • Stir the solution at 60°C for at least 2 hours.

  • Prepare the this compound Stock Solution:

    • Dissolve this compound in DMF to prepare a 1 mg/mL stock solution.

  • Prepare the Final Precursor Solution with Additive:

    • Add the desired amount of the this compound stock solution to the perovskite precursor solution. A typical starting concentration would be 0.1-0.5 mol% with respect to the lead halide.

    • Stir the final solution for 30 minutes before use.

  • Perovskite Film Deposition:

    • Clean the substrates thoroughly.

    • Spin-coat the perovskite precursor solution with the additive onto the substrate in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s).

    • During the second step, dispense chlorobenzene as an antisolvent onto the spinning substrate about 15 seconds before the end of the program.

  • Annealing:

    • Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes in a nitrogen-filled glovebox.

  • Device Completion:

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD), and the metal electrode (e.g., gold or silver) following standard procedures.

Protocol 2: this compound as an Interfacial Passivation Layer

This protocol describes the application of a thin layer of this compound on top of the perovskite film.

Materials:

  • Perovskite-coated substrates (prepared as in Protocol 1, steps 1, 4, and 5, but without the additive in the precursor)

  • This compound

  • Isopropanol (B130326) (IPA)

Procedure:

  • Prepare the Passivation Solution:

    • Dissolve this compound in isopropanol to a concentration of 0.5 mg/mL.

  • Interfacial Layer Deposition:

    • After annealing the perovskite film, allow it to cool to room temperature.

    • Spin-coat the this compound solution onto the perovskite film at 4000 rpm for 30 seconds.

  • Annealing:

    • Anneal the substrate on a hotplate at 100°C for 10 minutes to remove the solvent and promote interaction with the perovskite surface.

  • Device Completion:

    • Proceed with the deposition of the hole transport layer and the metal electrode as described in Protocol 1.

Visualizations

G cluster_perovskite Perovskite Crystal Lattice Pb_defect Uncoordinated Pb²⁺ Defect Halide_vacancy Halide Vacancy Carboxyl1 Carboxylic Acid (-COOH) Carboxyl1->Pb_defect Bidentate Chelation Carboxyl2 Carboxylic Acid (-COOH) Carboxyl2->Pb_defect Amine Amine (-NH-) Amine->Halide_vacancy Interaction

Caption: Proposed defect passivation mechanism of this compound.

G cluster_workflow Experimental Workflow start Substrate Cleaning precursor Perovskite Precursor + this compound start->precursor spin_coating Spin Coating & Antisolvent Quenching precursor->spin_coating annealing Annealing spin_coating->annealing htl Hole Transport Layer Deposition annealing->htl electrode Metal Electrode Deposition htl->electrode characterization Device Characterization electrode->characterization

Caption: Experimental workflow for fabricating perovskite solar cells.

References

Application Notes and Protocols for Heavy Metal Detection Using 2,2'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heavy metal contamination in environmental and biological systems is a significant concern due to the toxicity of metals such as copper, zinc, cadmium, cobalt, and nickel. Effective detection and quantification of these metals are crucial for environmental monitoring, industrial process control, and in the development of therapeutic agents. 2,2'-Iminodibenzoic acid (IDBA) is a chelating agent known to form stable complexes with a variety of divalent heavy metal ions.[1] The formation of these complexes can lead to changes in the solution's optical properties, such as color or fluorescence, which can be harnessed for analytical purposes. This document provides a proposed protocol for the detection of heavy metal ions using this compound, based on spectrophotometric and fluorometric methods.

The protocol herein is a general guideline and should be optimized for the specific metal ion of interest and the sample matrix.

Principle of Detection

The detection of heavy metal ions using this compound is based on the principle of chelation. The IDBA molecule possesses two carboxylate groups and an imino group that can coordinate with a metal ion, forming a stable metal-ligand complex.[1] This complex formation is expected to alter the electronic structure of the IDBA molecule, leading to a change in its light absorption or emission properties.

  • Spectrophotometric Detection: The formation of a colored complex between IDBA and a heavy metal ion can be quantified by measuring the absorbance of the solution at a specific wavelength using a UV-Vis spectrophotometer. The intensity of the color, and thus the absorbance, is proportional to the concentration of the metal ion.

  • Fluorometric Detection: If the IDBA-metal complex is fluorescent, or if the chelation process alters the intrinsic fluorescence of IDBA, the change in fluorescence intensity can be measured to quantify the metal ion concentration. Fluorometric methods often offer higher sensitivity compared to spectrophotometric methods.

Experimental Protocols

Protocol 1: Spectrophotometric Detection of Heavy Metal Ions

This protocol outlines the steps for the colorimetric determination of heavy metal ions using this compound.

1. Materials and Reagents:

  • This compound (IDBA), 95% purity or higher

  • Ethanol (B145695), spectroscopic grade

  • Standard stock solutions (1000 ppm) of the heavy metal ions of interest (e.g., Cu²⁺, Zn²⁺, Cd²⁺, Co²⁺, Ni²⁺)

  • Buffer solution (e.g., HEPES, MOPS, or PIPES, 0.1 M). The choice of buffer is critical to avoid interference with metal chelation.[2]

  • Deionized water

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

2. Preparation of Solutions:

  • IDBA Stock Solution (1 mM): Dissolve 25.72 mg of this compound in 100 mL of ethanol. IDBA is soluble in organic solvents like ethanol.[1][3]

  • Working Standard Solutions of Metal Ions: Prepare a series of working standard solutions by diluting the 1000 ppm stock solution of the target metal ion with deionized water to concentrations ranging from 0.1 ppm to 10 ppm (or a range suitable for the expected sample concentrations).

  • Buffer Solution: Prepare a 0.1 M buffer solution and adjust the pH to a suitable value (e.g., pH 7.4). The optimal pH will depend on the pKa of IDBA and the stability of the metal complex, and may require optimization.[3]

3. Experimental Procedure:

  • Pipette a fixed volume of the IDBA stock solution into a series of test tubes or cuvettes.

  • Add varying volumes of the metal ion working standard solutions to create a calibration set.

  • Add a fixed volume of the buffer solution to each tube to maintain a constant pH.

  • Adjust the final volume with a mixture of ethanol and deionized water to ensure all components remain in solution.

  • Mix the solutions thoroughly and allow them to incubate at room temperature for a predetermined time to ensure complete complex formation. The optimal incubation time should be determined experimentally.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the IDBA-metal complex against a reagent blank (containing all components except the metal ion). The λmax for copper complexes with similar ligands is often in the visible range (500-800 nm).[4][5][6]

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values against the corresponding metal ion concentrations.

  • Determine the concentration of the metal ion in unknown samples by measuring their absorbance and interpolating from the calibration curve.

  • The limit of detection (LOD) and limit of quantification (LOQ) should be determined experimentally based on the standard deviation of the blank or the calibration curve.[7][8][9]

Protocol 2: Fluorometric Detection of Heavy Metal Ions (Proposed)

This protocol is a proposed method and requires preliminary investigation to confirm the fluorescence properties of IDBA-metal complexes.

1. Materials and Reagents:

  • Same as for the spectrophotometric method.

  • Fluorometer.

2. Preparation of Solutions:

  • Prepare solutions as described in the spectrophotometric protocol.

3. Experimental Procedure:

  • Follow steps 1-4 of the spectrophotometric procedure.

  • Measure the fluorescence emission of each solution using a fluorometer. The excitation and emission wavelengths will need to be determined experimentally by scanning the spectra of the IDBA-metal complex.

  • A reagent blank should be used to determine the background fluorescence.

4. Data Analysis:

  • Construct a calibration curve by plotting the fluorescence intensity against the corresponding metal ion concentrations.

  • Determine the concentration of the metal ion in unknown samples from the calibration curve.

  • Determine the LOD and LOQ for the fluorescence method.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in tables for clarity and ease of comparison.

Table 1: Preparation of Calibration Standards (Example for Copper)

StandardVolume of 10 ppm Cu²⁺ (mL)Volume of 1 mM IDBA (mL)Volume of 0.1 M Buffer (mL)Final Volume (mL)Final Cu²⁺ Concentration (ppm)
Blank01.01.0100
10.11.01.0100.1
20.21.01.0100.2
30.51.01.0100.5
41.01.01.0101.0
52.01.01.0102.0

Table 2: Example of Expected Quantitative Data for Heavy Metal Detection using IDBA (Spectrophotometric Method)

Note: The following values are hypothetical and must be determined experimentally.

Metal Ionλmax (nm)Linear Range (ppm)Limit of Detection (LOD) (ppm)R² of Calibration Curve
Cu²⁺TBDTBDTBDTBD
Zn²⁺TBDTBDTBDTBD
Cd²⁺TBDTBDTBDTBD
Co²⁺TBDTBDTBDTBD
Ni²⁺TBDTBDTBDTBD

TBD: To Be Determined experimentally.

Mandatory Visualization

The following diagrams illustrate the proposed mechanism and workflow for the detection of heavy metal ions using this compound.

G cluster_0 Chelation Mechanism IDBA This compound (IDBA) Complex IDBA-Metal Complex (Colored/Fluorescent) IDBA->Complex + Metal Ion Metal Heavy Metal Ion (e.g., Cu²⁺) Metal->Complex

Caption: Proposed chelation of a heavy metal ion by this compound.

G cluster_1 Experimental Workflow A Prepare IDBA and Metal Standard Solutions B Mix Reagents (IDBA, Metal, Buffer) A->B C Incubate for Complex Formation B->C D Measure Absorbance or Fluorescence C->D E Construct Calibration Curve D->E F Determine Metal Concentration in Sample E->F

Caption: General experimental workflow for heavy metal detection.

Conclusion and Further Recommendations

The protocols described provide a foundational methodology for the development of a heavy metal detection assay using this compound. It is imperative that the specific experimental parameters, such as optimal pH, incubation time, and analytical wavelengths, are empirically determined for each metal ion of interest. Furthermore, the selectivity of IDBA for different heavy metals and the potential for interference from other ions in the sample matrix should be thoroughly investigated to validate the method for specific applications. The development of a robust and validated analytical method based on these principles could offer a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: Development of 2,2'-Iminodibenzoic Acid-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Iminodibenzoic acid, also known as diphenylamine-2,2'-dicarboxylic acid, possesses a unique structural scaffold that makes it an intriguing candidate for the development of novel fluorescent sensors. The presence of two carboxylic acid groups and a secondary amine (imino group) provides a potential coordination site for metal ions. This chelation capability, when coupled with a suitable fluorophore, could lead to modulation of the fluorophore's emission properties, forming the basis of a fluorescent sensing mechanism. Potential analytes for such a sensor could include various metal ions, and with further functionalization, detection could be extended to other biologically relevant molecules.

This document outlines a hypothetical design, synthesis, and application protocol for a fluorescent sensor derived from this compound, focusing on its potential as a "turn-on" sensor for zinc ions (Zn²⁺), a biologically significant metal ion.

Proposed Signaling Pathway

The proposed sensing mechanism is based on Chelation-Enhanced Fluorescence (CHEF). In the free sensor molecule, the fluorescence of the appended fluorophore is quenched, potentially through a Photoinduced Electron Transfer (PET) process from the electron-rich iminodibenzoic acid moiety to the excited fluorophore. Upon binding of a target analyte, such as a metal ion, the lone pair of electrons on the nitrogen atom and the carboxylate groups coordinate with the analyte. This coordination inhibits the PET process, leading to a restoration or "turn-on" of fluorescence.

G cluster_0 Free Sensor (Low Fluorescence) cluster_1 Sensor-Analyte Complex (High Fluorescence) Fluorophore_quenched Fluorophore (Excited State) IDA This compound (Electron Donor) Fluorophore_quenched->IDA PET Quenching IDA_bound IDA-Analyte Complex IDA->IDA_bound Analyte Binding Fluorophore_emissive Fluorophore (Fluorescence Emission) IDA_bound->Fluorophore_emissive PET Blocked Analyte Analyte (e.g., Zn²⁺) IDA_bound->Analyte

Caption: Proposed "turn-on" signaling pathway for a this compound-based sensor.

Data Presentation: Hypothetical Performance Characteristics

The following table summarizes the projected quantitative data for a hypothetical this compound-based fluorescent sensor for Zn²⁺, hereafter referred to as IDA-Sensor 1.

ParameterHypothetical ValueMethod of Determination
Optical Properties
Excitation Maximum (λex)~490 nmUV-Vis Spectroscopy
Emission Maximum (λem)~520 nmFluorescence Spectroscopy
Molar Extinction Coefficient (ε)~65,000 M⁻¹cm⁻¹UV-Vis Spectroscopy (at λex)
Fluorescence Quantum Yield (ΦF) - Free~0.05Comparative method using a standard (e.g., fluorescein)
Fluorescence Quantum Yield (ΦF) - Bound~0.60Comparative method using a standard (e.g., fluorescein)
Sensing Performance
Limit of Detection (LOD)50 nM3σ/k method from fluorescence titration data
Limit of Quantification (LOQ)150 nM10σ/k method from fluorescence titration data
Binding Constant (Ka)2.5 x 10⁵ M⁻¹Benesi-Hildebrand plot from fluorescence titration data
Response Time< 1 minuteTime-course fluorescence measurement
pH Range6.0 - 8.0Fluorescence measurements in buffers of varying pH

Experimental Protocols

Synthesis of a Hypothetical this compound-Based Fluorescent Sensor (IDA-Sensor 1)

This protocol describes the synthesis of a sensor by coupling an amine-functionalized fluorophore to the carboxylic acid groups of this compound via amide bond formation. A bright, photostable fluorophore such as a derivative of fluorescein (B123965) or rhodamine with a single amine handle would be a suitable choice.

Materials:

  • This compound

  • Amine-functionalized fluorophore (e.g., 5-aminofluorescein)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • 4-Dimethylaminopyridine (DMAP) as a catalyst

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Carboxylic Acids: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 2.2 eq) and a catalytic amount of DMAP. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

  • Coupling Reaction: In a separate flask, dissolve the amine-functionalized fluorophore (2.0 eq) in anhydrous DMF.

  • Slowly add the solution of the activated this compound to the fluorophore solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the DMF under reduced pressure.

  • Purification: Redissolve the crude product in a minimal amount of DCM and purify by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired sensor molecule.

  • Characterization: Confirm the structure and purity of the synthesized sensor using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Start activation Activate this compound (HATU, DMAP in DMF) start->activation coupling Couple with Amine-Fluorophore activation->coupling purification Purify by Column Chromatography coupling->purification characterization Characterize Structure (NMR, Mass Spec) purification->characterization end_product IDA-Sensor 1 characterization->end_product

Caption: Workflow for the synthesis of a hypothetical IDA-Sensor 1.

Protocol for Metal Ion Sensing using IDA-Sensor 1

This protocol details the procedure for evaluating the fluorescence response of IDA-Sensor 1 to various metal ions.

Materials:

  • Stock solution of IDA-Sensor 1 (e.g., 1 mM in DMSO)

  • Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃, NiCl₂, etc.) in deionized water (e.g., 10 mM)

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Fluorometer and quartz cuvettes

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of IDA-Sensor 1 (e.g., 10 µM) in the HEPES buffer.

  • Selectivity Screening:

    • To a series of cuvettes, add the 10 µM sensor solution.

    • Add a specific concentration of different metal ion stock solutions to each cuvette to achieve a final concentration of, for example, 100 µM.

    • Record the fluorescence emission spectrum for each sample (e.g., excitation at 490 nm, emission scan from 500 to 600 nm).

    • Compare the fluorescence intensity changes to identify selective responses.

  • Fluorescence Titration:

    • If a selective response is observed for a particular metal ion (e.g., Zn²⁺), perform a titration experiment.

    • To a cuvette containing the 10 µM sensor solution, incrementally add small aliquots of the Zn²⁺ stock solution.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

    • Plot the change in fluorescence intensity as a function of the Zn²⁺ concentration to determine the binding constant and limit of detection.

  • Competition Experiment:

    • To a solution of the sensor (10 µM) and the target analyte (e.g., 100 µM Zn²⁺), add other potentially interfering metal ions at the same or higher concentrations.

    • Record the fluorescence spectrum to assess if the presence of other ions affects the sensor's response to the target analyte.

G cluster_sensing Sensing Protocol prep_sensor Prepare Sensor Solution (e.g., 10 µM in HEPES) selectivity Selectivity Screening (Add various metal ions) prep_sensor->selectivity titration Fluorescence Titration (Incremental addition of target ion) selectivity->titration If selective competition Competition Experiment (Assess interference) titration->competition data_analysis Data Analysis (LOD, Ka) competition->data_analysis

Caption: Experimental workflow for metal ion sensing with IDA-Sensor 1.

Conclusion and Future Perspectives

While the development of fluorescent sensors based on this compound is currently a prospective field, the structural features of this scaffold hold significant promise. The proposed protocols provide a foundational framework for the synthesis and evaluation of such sensors. Future work could involve modifying the fluorophore to achieve near-infrared (NIR) emission for deeper tissue imaging, or functionalizing the iminodibenzoic acid core to target specific cellular organelles or other classes of analytes beyond metal ions. The successful development of these sensors could provide valuable tools for researchers in chemistry, biology, and medicine.

Application Notes and Protocols: Anticancer and Cytotoxic Activity of 2,2'-Iminodibenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for evaluating the anticancer and cytotoxic potential of 2,2'-Iminodibenzoic acid (IDBA) derivatives. While comprehensive quantitative data for a broad series of IDBA derivatives are limited in publicly available literature, this document outlines the established methodologies and potential mechanisms of action based on related compounds. The protocols and data herein serve as a guide for researchers to design and execute their own investigations.

Overview of Anticancer Potential

This compound (IDBA) serves as a versatile scaffold in medicinal chemistry. Its derivatives, particularly metal complexes and conjugates, have been investigated for their potential as antitumor agents. The core structure, featuring two benzoic acid moieties linked by an imine, allows for the formation of stable complexes with various metal ions and conjugation with other bioactive molecules, which can enhance cytotoxic effects.

The proposed mechanisms of action often involve interfering with critical cellular processes. Studies on related benzoic acid derivatives suggest that these compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and modulate inflammatory signaling pathways such as NF-κB, which are often dysregulated in cancer.[1][2][3]

Quantitative Data on Cytotoxic Activity

The following table presents illustrative cytotoxic activity data for hypothetical this compound derivatives. The IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) are representative of what might be observed when screening against common human cancer cell lines. Researchers should generate their own data for specific synthesized compounds.

Table 1: Illustrative IC₅₀ Values (μM) for Hypothetical IDBA Derivatives

DerivativeMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)DU-145 (Prostate)
IDBA-01 (Lead Cmpd) 85.692.378.188.5
IDBA-02 (Amide Deriv.) 42.155.739.845.2
IDBA-03 (Ester Deriv.) 68.472.965.370.1
IDBA-04 [Pd(II) Complex] 10.215.88.912.4
IDBA-05 [Cu(II) Complex] 18.522.116.720.3
Doxorubicin (Control) 0.81.20.91.1

Disclaimer: The values in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate a standard format for data presentation.

Experimental Protocols

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol describes a common colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (IDBA derivatives) dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 1 x 10⁴ cells per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

  • Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value for each compound.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of how IDBA derivatives may induce cell cycle arrest.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Test compounds

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the pellet in 500 µL of PI/RNase staining buffer.

  • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a standard workflow for the synthesis and evaluation of novel anticancer compounds.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action Synthesis Synthesis of IDBA Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Values Purification->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis WesternBlot Western Blot Analysis (Protein Expression) Apoptosis->WesternBlot Pathway Signaling Pathway Investigation WesternBlot->Pathway G cluster_nucleus IDBA IDBA Derivative IKK IKK Complex IDBA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Survival Anti-Apoptotic Proteins (Bcl-2, XIAP) Transcription->Survival Apoptosis Apoptosis Survival->Apoptosis

References

Application Notes and Protocols: The Strategic Use of Diphenylamine Carboxylic Acids in the Synthesis of Acridone-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2'-Iminodibenzoic acid and its related analog, N-phenylanthranilic acid, are important precursors in the synthesis of heterocyclic compounds with significant pharmacological activity. These molecules serve as the foundational backbone for the creation of the acridone (B373769) scaffold, a tricyclic aromatic structure that is central to the development of a wide array of therapeutic agents. Acridone derivatives have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, antiviral, and antimalarial properties.[1][2][3] This document provides a detailed overview of the application of these diphenylamine (B1679370) carboxylic acids in the synthesis of acridone-based pharmaceutical intermediates, complete with experimental protocols and data.

Application Notes

The core utility of N-phenylanthranilic acid, and by extension the conceptual application of this compound, lies in its propensity to undergo intramolecular cyclization to form the acridone ring system. This transformation is a critical step in accessing a versatile class of pharmaceutical intermediates. The resulting acridone core can be further functionalized at various positions to modulate its biological activity and pharmacokinetic properties, leading to the development of novel drug candidates.[4]

The synthesis of the acridone scaffold is a cornerstone for producing compounds that can intercalate with DNA, a mechanism of action for several anticancer agents.[3] Furthermore, the planar nature of the acridone ring allows for effective interaction with various biological targets.[1] The operational simplicity and the ability to generate a diverse library of derivatives make this synthetic route highly valuable in drug discovery and development.[5]

Key Pharmaceutical Intermediates & Their Synthesis

The primary pharmaceutical intermediate derived from N-phenylanthranilic acid is the parent acridone molecule. This section details the well-established protocol for its synthesis.

Synthesis of Acridone from N-Phenylanthranilic Acid

The synthesis of acridone from N-phenylanthranilic acid is a classic example of an intramolecular cyclization reaction, typically acid-catalyzed. This process involves the formation of a new carbon-carbon bond to close the central ring of the tricyclic system.

Reaction Scheme:

G cluster_0 N-Phenylanthranilic Acid cluster_1 Acridone N-Phenylanthranilic Acid_img reagents H₂SO₄ (or other acid catalyst) Heat N-Phenylanthranilic Acid_img->reagents Acridone_img reagents->Acridone_img

Caption: Intramolecular cyclization of N-phenylanthranilic acid to acridone.

Experimental Protocol: Synthesis of Acridone

This protocol is adapted from established literature procedures for the cyclization of N-phenylanthranilic acid.[1][6]

Materials:

  • N-Phenylanthranilic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel)

  • Heating mantle or water bath

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 42.7 g (0.2 mole) of N-phenylanthranilic acid in 100 mL of concentrated sulfuric acid.

  • Heating: Heat the reaction mixture on a boiling water bath for four hours.

  • Quenching: After heating, carefully pour the reaction mixture into 1 L of boiling water. To minimize spattering, allow the acid solution to run down the side of the beaker.

  • Precipitation and Filtration: Boil the resulting yellow precipitate for five minutes and then filter while hot using a Buchner funnel.

  • Neutralization: Transfer the moist solid to a beaker containing a solution of 30 g of sodium carbonate in 400 mL of water. Boil for five minutes to neutralize any remaining acid.

  • Final Filtration and Washing: Filter the solid again with suction and wash thoroughly with hot water.

  • Drying: Dry the resulting crude acridone in an oven or air-dry to a constant weight.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of acridone from N-phenylanthranilic acid.

ParameterValueReference
Starting MaterialN-Phenylanthranilic Acid[6]
ProductAcridone[6]
Yield82-93%[6]
Melting Point345-346 °CLiterature
AppearanceYellow crystalline solid[6]

Logical Workflow for Acridone Synthesis and Derivatization

The synthesis of acridone is the initial step in a broader workflow to generate diverse pharmaceutical candidates.

G A Starting Materials (o-chlorobenzoic acid, aniline) B Synthesis of N-Phenylanthranilic Acid A->B C Intramolecular Cyclization B->C D Acridone Intermediate C->D E Functionalization Reactions (e.g., N-alkylation, halogenation) D->E F Library of Acridone Derivatives E->F G Biological Screening (e.g., anticancer, antibacterial) F->G

Caption: Workflow for the synthesis and screening of acridone derivatives.

Signaling Pathways and Biological Targets

Acridone derivatives have been shown to interact with various biological pathways, primarily through their ability to intercalate with DNA and inhibit key enzymes involved in cell proliferation.

G cluster_0 Cellular Effects Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Acridone_Derivative Acridone Derivative DNA DNA Intercalation Acridone_Derivative->DNA Topoisomerase Topoisomerase Inhibition Acridone_Derivative->Topoisomerase DNA->CellCycleArrest Topoisomerase->Apoptosis

Caption: Simplified mechanism of action for some acridone derivatives.

While this compound represents a potential precursor for related heterocyclic systems, the synthesis of the pharmacologically crucial acridone scaffold is well-documented starting from N-phenylanthranilic acid. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals interested in leveraging this versatile class of pharmaceutical intermediates. The straightforward synthesis and the potential for extensive chemical modification make acridone derivatives a continuing area of interest for the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Coordination Chemistry of 2,2'-Iminodibenzoic Acid with Lanthanide Metals: A Generalized Approach

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental data or protocols for the coordination chemistry of 2,2'-iminodibenzoic acid with lanthanide metals. The following application notes and protocols are therefore based on established methodologies for the synthesis and characterization of lanthanide complexes with analogous aromatic carboxylic acid ligands, such as other benzoic acid derivatives. These should be considered as a starting point for research and may require significant optimization for the specific ligand of interest.

Introduction

Lanthanide complexes are of significant interest due to their unique photoluminescent, magnetic, and catalytic properties. These characteristics make them valuable in various fields, including biomedical imaging, drug delivery, and materials science.[1][2] The coordination of lanthanide ions with organic ligands, such as aromatic carboxylic acids, can enhance their properties, for instance, by sensitizing their luminescence through the "antenna effect".[3]

Potential Applications

Based on the known applications of lanthanide complexes with similar ligands, potential areas of interest for lanthanide-2,2'-iminodibenzoic acid complexes include:

  • Luminescent Probes and Sensors: Europium(III) and Terbium(III) complexes often exhibit characteristic red and green luminescence, respectively, with long lifetimes, making them suitable for time-resolved fluorescence assays in biological systems.[4][5]

  • Magnetic Resonance Imaging (MRI) Contrast Agents: Gadolinium(III) complexes are widely used as contrast agents in MRI due to their high magnetic moments.[6]

  • Therapeutic Agents: The unique properties of lanthanide complexes can be exploited for therapeutic applications, including as potential anti-inflammatory or anticancer agents.[7][8]

  • Catalysis: Lanthanide ions can act as Lewis acids, and their complexes may exhibit catalytic activity in various organic reactions.

Experimental Protocols (Generalized)

General Synthesis of Lanthanide-2,2'-Iminodibenzoic Acid Complexes

This protocol outlines a general solution-based synthesis method. Hydrothermal or solvothermal methods may also be applicable and could lead to the formation of crystalline coordination polymers.[9][10]

Materials:

Procedure:

  • Ligand Preparation: Dissolve a stoichiometric amount of this compound in ethanol.

  • Deprotonation: Slowly add a stoichiometric amount of an aqueous NaOH solution to the ligand solution with constant stirring to deprotonate the carboxylic acid groups. The pH should be adjusted to a neutral or slightly basic range.

  • Reaction with Lanthanide Salt: In a separate flask, dissolve the desired lanthanide(III) chloride hydrate in deionized water.

  • Complexation: Slowly add the aqueous lanthanide salt solution to the deprotonated ligand solution with vigorous stirring. A precipitate is expected to form.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for several hours (e.g., 4-24 hours) to ensure complete reaction. Gentle heating may be employed to increase the reaction rate, but care should be taken to avoid decomposition.

  • Isolation and Purification: Collect the precipitate by filtration. Wash the solid product sequentially with deionized water, ethanol, and finally a small amount of methanol to remove unreacted starting materials and byproducts.

  • Drying: Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) for several hours.

Diagram of the Generalized Synthesis Workflow:

Synthesis_Workflow cluster_ligand_prep Ligand Preparation cluster_deprotonation Deprotonation cluster_metal_prep Metal Salt Preparation cluster_reaction Complexation cluster_workup Workup Ligand This compound Solvent1 Ethanol Dissolve Dissolve Solvent1->Dissolve Deprotonate Deprotonate Dissolve->Deprotonate Ligand_Sol Ligand_Sol Ligand_Sol->Dissolve Base NaOH Solution Base->Deprotonate React React & Stir Deprotonate->React Metal_Salt Lanthanide(III) Chloride Dissolve_Metal Dissolve Metal_Salt->Dissolve_Metal Solvent2 Deionized Water Solvent2->Dissolve_Metal Dissolve_Metal->React Filter Filter React->Filter Wash Wash Filter->Wash Dry Dry Wash->Dry Final_Product Final_Product Dry->Final_Product Lanthanide Complex

Caption: Generalized workflow for the synthesis of lanthanide-2,2'-iminodibenzoic acid complexes.

Characterization Protocols

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the coordination of the carboxylate groups to the lanthanide ion.

  • Protocol:

    • Prepare a KBr pellet of the dried complex.

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Expected Results: The characteristic C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) in the free ligand should disappear or shift to lower wavenumbers upon coordination. The appearance of two new bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group (typically in the regions of 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹, respectively) is expected. The separation between these two bands (Δν) can provide information about the coordination mode of the carboxylate group.[9][11]

3.2.2. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.

  • Protocol:

    • Place a small amount of the dried complex (5-10 mg) in an alumina (B75360) crucible.

    • Heat the sample from room temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Expected Results: The TGA curve will show weight loss steps corresponding to the removal of solvent molecules and the decomposition of the organic ligand. The final residue at high temperature should correspond to the respective lanthanide oxide.[9][12]

3.2.3. Photoluminescence Spectroscopy

  • Objective: To investigate the luminescent properties of the Eu(III) and Tb(III) complexes.

  • Protocol:

    • Record the solid-state excitation and emission spectra of the complexes at room temperature.

    • For the excitation spectrum, monitor the most intense emission wavelength of the lanthanide ion while scanning the excitation wavelength.

    • For the emission spectrum, excite the sample at the wavelength of maximum excitation and record the emission spectrum.

    • Expected Results: For Eu(III) complexes, characteristic sharp emission bands corresponding to the ⁵D₀ → ⁷Fⱼ (J = 0, 1, 2, 3, 4) transitions are expected, with the ⁵D₀ → ⁷F₂ transition (around 612-620 nm) being the most intense for a non-centrosymmetric coordination environment.[3] For Tb(III) complexes, characteristic emission bands corresponding to the ⁵D₄ → ⁷Fⱼ (J = 6, 5, 4, 3) transitions are expected, with the ⁵D₄ → ⁷F₅ transition (around 545 nm) being the most intense.[8]

Diagram of the Characterization Workflow:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis cluster_structural Structural Analysis Complex Synthesized Lanthanide Complex FTIR FTIR Spectroscopy Complex->FTIR PL Photoluminescence Spectroscopy Complex->PL TGA Thermogravimetric Analysis (TGA) Complex->TGA XRD X-ray Diffraction (XRD) Complex->XRD Data_FTIR Data_FTIR FTIR->Data_FTIR Coordination Information Data_PL Data_PL PL->Data_PL Luminescent Properties Data_TGA Data_TGA TGA->Data_TGA Thermal Stability & Composition Data_XRD Data_XRD XRD->Data_XRD Crystal Structure

Caption: A generalized workflow for the characterization of lanthanide-2,2'-iminodibenzoic acid complexes.

Quantitative Data Summary (Hypothetical)

The following tables present a template for summarizing the quantitative data that would be obtained from the characterization of lanthanide-2,2'-iminodibenzoic acid complexes. The values provided are hypothetical and based on typical data for similar lanthanide-carboxylate complexes.

Table 1: FTIR Spectroscopy Data (cm⁻¹)

Compoundνₐₛ(COO⁻)νₛ(COO⁻)Δν (νₐₛ - νₛ)
Eu(III) Complex ~1610~1400~210
Tb(III) Complex ~1615~1405~210
Gd(III) Complex ~1608~1398~210

Table 2: Thermal Analysis Data

CompoundDehydration Temp. (°C)Decomposition Onset (°C)Final Residue
Eu(III) Complex ~100-150~350-400Eu₂O₃
Tb(III) Complex ~100-150~350-400Tb₄O₇
Gd(III) Complex ~100-150~350-400Gd₂O₃

Table 3: Photoluminescence Data

CompoundExcitation λₘₐₓ (nm)Emission λₘₐₓ (nm)Major Transition
Eu(III) Complex ~280-350~615⁵D₀ → ⁷F₂
Tb(III) Complex ~280-350~545⁵D₄ → ⁷F₅

Concluding Remarks for Researchers

The exploration of the coordination chemistry of this compound with lanthanide metals holds promise for the development of new functional materials. The protocols and data presentation formats provided herein offer a foundational guide for initiating such research. It is anticipated that the unique structural features of the this compound ligand will lead to the formation of novel lanthanide complexes with interesting photophysical and magnetic properties. Researchers are encouraged to adapt and optimize these generalized methods to unlock the full potential of this ligand-metal system. Further characterization techniques, such as single-crystal X-ray diffraction, will be crucial for elucidating the precise coordination environments and crystal structures of these new materials.

References

2,2'-Iminodibenzoic Acid: A Versatile Building Block for Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Iminodibenzoic acid is a versatile organic building block characterized by the presence of two carboxylic acid groups and a secondary amine linkage. This unique trifunctional nature makes it an attractive monomer for the synthesis of a variety of functional polymers, including polyamides and polyesters. The inherent properties of the iminodibenzoic acid moiety, such as its ability to participate in hydrogen bonding and coordinate with metal ions, can impart unique functionalities to the resulting polymers, opening up avenues for their application in diverse fields, including drug delivery, sensing, and catalysis. This document provides an overview of the potential applications of polymers derived from this compound and detailed protocols for their synthesis and characterization.

Synthesis of Functional Polymers from this compound

The synthesis of functional polymers using this compound as a monomer primarily involves polycondensation reactions. The two carboxylic acid groups can react with difunctional monomers such as diamines or diols to form polyamides and polyesters, respectively.

Polyamides Derived from this compound

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[1] The incorporation of the bent and non-coplanar this compound unit into the polymer backbone can disrupt the extensive hydrogen bonding typically found in linear aramids, potentially leading to improved solubility and processability without significantly compromising their desirable thermal properties.

PropertyDescription
Abrasion Resistance High resistance to wear and abrasion, ensuring durability in high-contact applications.
Chemical Resistance Robust resistance to a variety of chemicals, making them suitable for use in harsh environments.
Corrosion Resistance Effective protection against corrosion from caustic materials.
Flexibility Can remain flexible over long periods and exposure to extreme temperatures.
Flame Resistance High heat resistance with some formulations being self-extinguishing.
Low Density Lightweight, facilitating easier handling and installation.

Table 1: General Properties of Polyamides.[2]

Polyesters Derived from this compound

Polyesters are another important class of polymers that can be synthesized from this compound. The reaction with diols leads to the formation of ester linkages. The properties of the resulting polyesters can be tailored by the choice of the diol comonomer. For instance, using aliphatic diols can introduce flexibility into the polymer chain, while aromatic diols can enhance thermal stability.

Experimental Protocols

Synthesis of Polyamides via Direct Polycondensation

This protocol describes a general method for the synthesis of polyamides from this compound and an aromatic diamine.

Materials:

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound, the aromatic diamine, and calcium chloride in NMP.

  • Add triphenyl phosphite and pyridine to the solution.

  • Heat the reaction mixture to 100-120°C under a gentle stream of nitrogen and maintain for 3-6 hours.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water.

  • Dry the polymer in a vacuum oven at 80-100°C for 24 hours.

Characterization:

  • Inherent Viscosity: Determine the polymer's molecular weight by measuring the inherent viscosity of a dilute solution in a suitable solvent (e.g., NMP) using a viscometer.

  • FTIR Spectroscopy: Confirm the formation of the amide linkages by identifying the characteristic C=O stretching and N-H bending vibrations.

  • Thermal Analysis (TGA/DSC): Evaluate the thermal stability and glass transition temperature of the polyamide.

G cluster_synthesis Polyamide Synthesis Workflow Monomers This compound + Diamine Dissolution Dissolve in NMP with CaCl2 Monomers->Dissolution Reaction Add TPP and Pyridine Heat to 100-120°C Dissolution->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Washing Wash with Methanol and Water Precipitation->Washing Drying Dry under Vacuum Washing->Drying Polyamide Polyamide Product Drying->Polyamide

Caption: Workflow for Polyamide Synthesis.

Synthesis of Polyesters via Melt Polycondensation

This protocol outlines a general procedure for synthesizing polyesters from this compound and a diol.

Materials:

  • This compound

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., antimony trioxide or a tin-based catalyst)

  • Antioxidant (e.g., triphenyl phosphite)

  • Chloroform (B151607) or Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Charge a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with this compound and the diol in the desired molar ratio.

  • Add the catalyst and antioxidant to the reactor.

  • Heat the mixture under a nitrogen atmosphere to a temperature sufficient to melt the monomers and initiate the esterification reaction (typically 180-220°C). Water will be evolved and can be collected.

  • After the initial esterification, gradually apply a vacuum to remove the remaining water and drive the polymerization to completion. The viscosity of the mixture will increase significantly.

  • Once the desired viscosity is reached, cool the reactor and extrude the polyester (B1180765).

  • For purification, the polyester can be dissolved in a suitable solvent like chloroform or THF and precipitated in methanol.

  • Dry the purified polyester in a vacuum oven.

Characterization:

  • Molecular Weight: Determine the molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).

  • FTIR Spectroscopy: Confirm the formation of ester linkages by identifying the characteristic C=O stretching vibrations.

  • Thermal Analysis (TGA/DSC): Assess the thermal stability, glass transition temperature, and melting point of the polyester.

G cluster_synthesis Polyester Synthesis Workflow Monomers This compound + Diol Melt Melt Monomers with Catalyst Monomers->Melt Esterification Esterification (180-220°C, N2) Melt->Esterification Polycondensation Polycondensation (Vacuum) Esterification->Polycondensation Extrusion Extrude Polyester Polycondensation->Extrusion Purification Dissolve and Precipitate Extrusion->Purification Drying Dry under Vacuum Purification->Drying Polyester Polyester Product Drying->Polyester

Caption: Workflow for Polyester Synthesis.

Functional Applications

The unique structure of this compound imparts specific functionalities to the resulting polymers, making them suitable for a range of applications.

Metal-Organic Frameworks (MOFs) for Sensing and Catalysis

The carboxylic acid groups and the nitrogen atom of the imino group in this compound make it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[3] MOFs are crystalline porous materials with high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, catalysis, and sensing.[4][5][6][7]

The imino group within the linker can act as a Lewis basic site, which can be beneficial for catalytic applications. Furthermore, the coordination environment of the metal ions and the functionality of the organic linker can be tailored to create MOFs that act as selective sensors for specific molecules or ions.[8] For instance, the fluorescence of a MOF might be quenched or enhanced upon binding of a target analyte.[9]

G cluster_mof MOF-Based Sensing Mechanism MOF MOF with 2,2'-Iminodibenzoic Acid Linker Interaction Analyte Binding to Imino Group or Carboxylate MOF->Interaction Analyte Target Analyte (e.g., Metal Ion) Analyte->Interaction Signal Change in Fluorescence or other property Interaction->Signal Detection Analyte Detected Signal->Detection

References

Application Notes and Protocols for Complexation Reactions with 2,2'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Iminodibenzoic acid (IDA) is a versatile organic ligand capable of forming stable complexes with a variety of metal ions.[1] Its structure, featuring two carboxylic acid groups and a secondary amine, allows it to act as a chelating agent, binding to metal centers through the nitrogen and oxygen atoms.[1] This property makes IDA and its metal complexes subjects of interest in coordination chemistry, materials science, and pharmacology, with potential applications in catalysis and as anticancer agents.[1] These application notes provide a comprehensive guide to the experimental procedures for the synthesis, characterization, and analysis of metal complexes involving this compound.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₁NO₄[1]
Molecular Weight257.24 g/mol [1]
Melting Point298 °C (with decomposition)[1]
AppearanceSolid
SolubilitySlightly soluble in water; soluble in organic solvents like ethanol (B145695) and benzene.[1]
CAS Number579-92-0[1]

I. Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound can be achieved through several methods, including solution-based precipitation and hydrothermal techniques. The choice of method depends on the desired properties of the final complex.

A. General Protocol for Solution-Based Synthesis at Room Temperature

This method is suitable for the synthesis of a variety of transition metal complexes with IDA.

Materials:

  • This compound (IDA)

  • Metal salt (e.g., CuSO₄·5H₂O, ZnCl₂, Ni(NO₃)₂·6H₂O, CoCl₂·6H₂O)

  • Solvent (e.g., methanol, ethanol, deionized water, or a mixture)

  • Base (e.g., NaOH, KOH, or triethylamine) to deprotonate the carboxylic acid groups

Procedure:

  • Dissolve a specific molar amount of this compound in the chosen solvent. Gentle heating may be required to aid dissolution.

  • In a separate vessel, dissolve an equimolar amount (or a desired molar ratio) of the metal salt in the same solvent.

  • Slowly add the metal salt solution to the IDA solution while stirring continuously.

  • Add a base dropwise to the reaction mixture to adjust the pH and facilitate the deprotonation of the carboxylic acid groups, promoting complex formation. The optimal pH will vary depending on the metal ion.

  • Continue stirring the reaction mixture at room temperature for a period ranging from a few hours to overnight.

  • The formation of a precipitate indicates the formation of the metal complex.

  • Collect the precipitate by filtration, wash it with the solvent to remove any unreacted starting materials, and dry it under vacuum.

B. Protocol for Hydrothermal Synthesis

Hydrothermal synthesis is often employed to obtain crystalline metal-organic frameworks (MOFs).

Materials:

  • This compound (IDA)

  • Metal salt

  • Solvent (typically a mixture of an organic solvent and water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Combine this compound, the metal salt, and the solvent in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to a specific temperature (typically between 100-200 °C) and maintain it for a set period (e.g., 24-72 hours).

  • Allow the autoclave to cool down slowly to room temperature.

  • Crystals of the metal complex can be collected by filtration, washed with the solvent, and air-dried.

II. Characterization of this compound Metal Complexes

A variety of analytical techniques can be employed to characterize the structure and properties of the synthesized complexes.

TechniqueInformation Obtained
Fourier-Transform Infrared (FT-IR) Spectroscopy Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=O (carboxylate) and N-H (imine) groups.[2]
UV-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the complex, which can help in determining the coordination geometry around the metal ion.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can be used to study the structure of diamagnetic complexes in solution.[2]
Mass Spectrometry (MS) Determines the molecular weight of the complex and can provide information about its fragmentation pattern.[4]
Elemental Analysis (CHN) Determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the empirical formula.[2]
Single-Crystal X-ray Diffraction Provides the precise three-dimensional structure of the complex, including bond lengths and angles.[1]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.[2]

III. Determination of Complexation Parameters

Understanding the stability and thermodynamics of complex formation is crucial for many applications.

A. Protocol for Determining Stability Constants using Potentiometric Titration

Potentiometric titration is a common method for determining the stability constants of metal complexes in solution.[5]

Materials:

  • Standardized solution of the metal ion

  • Standardized solution of this compound

  • Standardized solution of a strong base (e.g., NaOH)

  • pH meter and electrode

  • Constant temperature bath

Procedure:

  • Prepare a series of solutions containing known concentrations of the metal ion and this compound in a suitable background electrolyte to maintain constant ionic strength.

  • Titrate each solution with the standardized base solution at a constant temperature.

  • Record the pH of the solution after each addition of the base.

  • The titration data (pH vs. volume of base added) can be analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal complexes.

B. Thermodynamic Parameters

The thermodynamic parameters of complexation (ΔG, ΔH, and ΔS) can be determined by measuring the stability constants at different temperatures and applying the van't Hoff equation.[6]

Quantitative Data Summary

Metal IonStability Constant (log K)ΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)
Cu²⁺
Zn²⁺
Ni²⁺
Co²⁺
Cd²⁺

IV. Visualizing Experimental Workflows

A. General Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Quantitative Analysis A Dissolve this compound C Mix Solutions & Stir A->C B Dissolve Metal Salt B->C D Adjust pH (if necessary) C->D E Isolate & Dry Complex D->E F FT-IR Spectroscopy E->F G UV-Vis Spectroscopy E->G H NMR Spectroscopy E->H I Mass Spectrometry E->I J Elemental Analysis E->J K X-ray Diffraction E->K L Potentiometric Titration E->L M Thermodynamic Studies L->M

Caption: General workflow for the synthesis, characterization, and analysis of metal complexes with this compound.

B. Logical Relationship for Complexometric Titration

G A Metal Ion Solution (analyte) C Formation of Metal-IDA Complex A->C B This compound (titrant) B->C D Endpoint Detection (e.g., indicator color change) C->D E Calculation of Metal Ion Concentration D->E

Caption: Logical flow for determining metal ion concentration using complexometric titration with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in Scaling up 2,2'-Iminodibenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,2'-iminodibenzoic acid, particularly when scaling up the reaction.

Troubleshooting Guide

The synthesis of this compound, commonly achieved through an Ullmann condensation reaction, can present several challenges, especially during scale-up. This guide provides a structured approach to identifying and resolving common issues.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper catalyst is crucial for the Ullmann reaction. Its activity can be compromised by oxidation or poor quality. The active species is generally considered to be Cu(I).[1]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr). - If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[1] - Consider pre-activating the copper catalyst.
Inappropriate Ligand: Ligands stabilize the copper catalyst and facilitate the reaction. The choice of ligand is critical and substrate-dependent.[1][2]- Screen a variety of ligands, such as N,N-dimethylglycine, L-proline, or 1,10-phenanthroline.[1]
Suboptimal Base: The base plays a critical role in the deprotonation of the amine and regeneration of the catalyst.[1]- Screen common inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield.
Low Reaction Temperature: Traditional Ullmann reactions often require high temperatures.[2]- While modern ligand systems allow for milder conditions, if the reaction is not proceeding, a careful and incremental increase in temperature may be necessary. Monitor for decomposition.[1]
Significant Byproduct Formation (e.g., debromination, homocoupling) Presence of Protic Impurities: Water or other protic impurities can lead to side reactions, such as the reduction of the aryl halide (debromination).[1]- Use anhydrous solvents and reagents. - Thoroughly dry all glassware before use.
Excessive Homocoupling: This side reaction can dominate if the desired cross-coupling is not favored.- Optimize the ligand selection. Bidentate ligands can improve cross-coupling selectivity. - Adjust the stoichiometry of the reactants. A slight excess of the amine nucleophile can favor the desired product.
Reaction Temperature Too High: Elevated temperatures can promote side reactions.- If using a modern ligand-assisted protocol, consider lowering the reaction temperature.
Difficulties in Product Purification Incomplete Reaction: Unreacted starting materials will contaminate the final product.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.
Formation of Colored Impurities: Copper salts and byproducts can result in a discolored crude product.- After the reaction, perform an acidic workup to dissolve copper salts. - Consider a wash with a chelating agent solution (e.g., EDTA) to remove residual copper.
Poor Crystallization: The product may not crystallize well from the chosen solvent, or it may co-precipitate with impurities.- Screen a variety of recrystallization solvents. Given the two carboxylic acid groups, polar solvents or solvent mixtures are likely candidates. - Consider a multi-step purification process, such as initial precipitation followed by recrystallization from a different solvent system.
Scale-up Issues Poor Heat Transfer: In larger reactors, inefficient heat transfer can lead to localized overheating or cooling, affecting reaction rate and selectivity.- Ensure adequate stirring and use a reactor with a suitable surface area-to-volume ratio for efficient heat exchange.
Mixing Inefficiencies: Inadequate mixing can result in concentration gradients, leading to localized excesses of reagents and increased byproduct formation.- Use appropriate agitation (e.g., overhead stirrer with a suitable impeller design) to ensure homogeneity of the reaction mixture.
Extended Reaction Times: Reactions that are fast on a lab scale may take significantly longer in a larger vessel due to mass transfer limitations.- Monitor the reaction closely and be prepared for longer reaction times. Do not assume the reaction is complete based on lab-scale timings.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Ullmann condensation, which involves the copper-catalyzed coupling of two molecules of an ortho-halo-benzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) with an amine source, or the coupling of anthranilic acid with an ortho-halo-benzoic acid.

Q2: My crude this compound is a dark color. How can I decolorize it?

A2: The dark color is often due to residual copper catalyst and polymeric byproducts. An acidic workup (e.g., with dilute HCl) will help to remove the copper salts. For further decolorization, you can treat a solution of the product with activated carbon before recrystallization.

Q3: What is a good solvent for the recrystallization of this compound?

A3: Due to its dicarboxylic acid nature, this compound has limited solubility in many common organic solvents.[3][4] Water can be a suitable solvent for recrystallization, taking advantage of the higher solubility at elevated temperatures.[3][5] Solvent mixtures, such as ethanol/water, may also be effective.[6] It is recommended to perform small-scale solvent screening to find the optimal system for your specific purity needs.

Q4: I am observing a significant amount of unreacted starting material even after prolonged reaction times. What should I do?

A4: First, verify the quality of your copper catalyst and ensure it is fresh and of high purity.[1] Next, re-evaluate your choice of ligand and base, as they are critical for the reaction to proceed efficiently. You may also need to incrementally increase the reaction temperature, while carefully monitoring for any signs of decomposition.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A suitable solvent system for TLC would need to be developed based on the polarity of the starting materials and the product. For HPLC, a reversed-phase column with a buffered mobile phase is a good starting point.

Experimental Protocols

Gram-Scale Synthesis of this compound via Ullmann Condensation

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Chlorobenzoic acid

  • Anthranilic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine (ligand)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (1 equivalent), anthranilic acid (1 equivalent), potassium carbonate (2.5 equivalents), copper(I) iodide (0.1 equivalents), and N,N-dimethylglycine (0.2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction may take several hours to reach completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a stirred solution of dilute hydrochloric acid. This will neutralize the base and dissolve the copper salts.

  • Precipitation and Filtration: A precipitate of the crude this compound should form. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol.

  • Purification (Recrystallization):

    • Transfer the crude solid to a beaker.

    • Add a minimal amount of boiling water (or an ethanol/water mixture) to dissolve the solid completely.

    • If the solution is colored, you can add a small amount of activated carbon and boil for a few minutes, followed by hot filtration to remove the carbon.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Chlorobenzoic Acid - Anthranilic Acid - K₂CO₃ - CuI - Ligand - DMF heating Heat under N₂ (120-140 °C) reagents->heating monitoring Monitor Progress (TLC/HPLC) heating->monitoring acidification Acidify with HCl monitoring->acidification Reaction Complete filtration1 Filter Crude Product acidification->filtration1 recrystallization Recrystallize from Hot Water/Ethanol filtration1->recrystallization filtration2 Filter Pure Product recrystallization->filtration2 drying Dry under Vacuum filtration2->drying final_product final_product drying->final_product Final Product: This compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_purification Purification Issues start Low Product Yield? check_cu Check Copper Source (Fresh, High Purity) start->check_cu Yes check_temp Adjust Temperature start->check_temp Yes side_products Byproduct Formation? start->side_products No check_ligand Screen Ligands check_cu->check_ligand check_base Optimize Base check_ligand->check_base success Successful Synthesis check_base->success check_solvent Ensure Anhydrous Solvent check_temp->check_solvent workup Acidic Work-up recrystallize Optimize Recrystallization workup->recrystallize recrystallize->success side_products->check_ligand Yes (Homocoupling) side_products->check_solvent Yes (Debromination) purification_issue Purification Difficulty? side_products->purification_issue No purification_issue->workup Yes purification_issue->success No

References

identification of byproducts in 2,2'-Iminodibenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of 2,2'-Iminodibenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical side reactions?

A1: The most common method for synthesizing this compound is the Ullmann condensation reaction.[1][2] This reaction involves the copper-catalyzed coupling of two equivalents of an ortho-halobenzoic acid with ammonia (B1221849) or the coupling of an ortho-halobenzoic acid with anthranilic acid.[3][4][5]

Typical side reactions that can lead to byproduct formation include:

  • Homocoupling: The self-coupling of the ortho-halobenzoic acid starting material to form biphenyl-2,2'-dicarboxylic acid.[1][6] This is a common side reaction in Ullmann couplings, especially at elevated temperatures.[7]

  • Hydrodehalogenation: The reduction of the ortho-halobenzoic acid to benzoic acid. This can occur in the presence of a hydrogen source.

  • Decarboxylation: Loss of a carboxyl group from the starting materials or the product, especially under harsh reaction conditions (high temperature), can lead to the formation of diphenylamine.[8][9][10][11]

Q2: I am observing a significant amount of an unexpected peak in my HPLC analysis. How can I identify it?

A2: To identify an unknown peak, a systematic approach is recommended. First, consider the potential byproducts mentioned in Q1. Then, utilize a combination of analytical techniques:

  • HPLC-MS: To determine the molecular weight of the impurity.

  • GC-MS: For volatile impurities, this can provide fragmentation patterns to aid in structural elucidation.[12]

  • NMR Spectroscopy: 1H and 13C NMR can provide detailed structural information about the isolated impurity.[13][14][15]

Comparison of the obtained data with reference spectra of suspected byproducts is crucial for positive identification.

Q3: What are the key parameters to control in the Ullmann synthesis to minimize byproduct formation?

A3: Key parameters to optimize for a cleaner reaction include:

  • Catalyst and Ligand: The choice of copper source (e.g., Cu(I) salts are often preferred) and the use of ligands can significantly improve selectivity and reduce reaction temperature.[6]

  • Base: The type and amount of base used can influence the reaction rate and the formation of byproducts.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are common, but their purity is critical to avoid side reactions.

  • Temperature: While traditional Ullmann reactions require high temperatures, modern catalytic systems often work at lower temperatures, which can reduce the formation of thermal degradation products.[2]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield of this compound Incomplete reaction.Monitor the reaction progress by TLC or HPLC. Consider increasing the reaction time or temperature moderately.
Poor quality of reagents.Use high-purity starting materials, catalyst, and dry solvents.
Catalyst deactivation.Use fresh copper catalyst and consider the use of a ligand to stabilize the active species.
Presence of a major byproduct with a mass corresponding to biphenyl-2,2'-dicarboxylic acid Homocoupling of the 2-halobenzoic acid starting material.Optimize the reaction temperature; lower temperatures can disfavor homocoupling. Screen different copper catalysts and ligands.
Detection of benzoic acid in the crude product Hydrodehalogenation of the 2-halobenzoic acid.Ensure anhydrous reaction conditions. Use a non-protic solvent and dry all reagents thoroughly.
Formation of diphenylamine Decarboxylation of the product or starting materials.Avoid excessive reaction temperatures and prolonged reaction times.[8][9][10][11]
Complex mixture of byproducts Non-optimized reaction conditions.Systematically screen reaction parameters (catalyst, ligand, base, solvent, temperature) to find the optimal conditions for your specific substrates.

Quantitative Data Summary

The following table provides illustrative retention times and mass-to-charge ratios for this compound and its potential byproducts. Note that these values are typical and may vary depending on the specific analytical conditions.

Compound Structure Molecular Weight Typical HPLC Retention Time (min) Key m/z ions (GC-MS)
This compound HN(C₆H₄CO₂H)₂257.248.5257, 212, 167
Biphenyl-2,2'-dicarboxylic acid (C₆H₄CO₂H)₂242.237.2242, 197, 152
Benzoic acid C₆H₅CO₂H122.124.1122, 105, 77
Diphenylamine (C₆H₅)₂NH169.2212.3169, 168, 141, 77
Anthranilic acid H₂NC₆H₄CO₂H137.143.5137, 119, 92
2-Halobenzoic acid (e.g., 2-Bromobenzoic acid) BrC₆H₄CO₂H201.025.8200/202, 183/185, 155/157, 76

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a general protocol for the purity analysis of this compound.[16][17][18][19][20]

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a accurately weighed sample of the crude reaction mixture in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

This protocol is suitable for identifying volatile byproducts like diphenylamine.[12]

  • Instrumentation: GC-MS system.

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: For the analysis of potential decarboxylated byproducts, the crude sample can be dissolved in a suitable solvent like dichloromethane (B109758) or ethyl acetate. Derivatization (e.g., silylation of the carboxylic acid groups) may be necessary to analyze the main product and other non-volatile byproducts by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the definitive identification of byproducts after isolation.[13][14][15]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃), depending on the solubility of the sample.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms for complex structures.

  • Sample Preparation: Dissolve the isolated byproduct in the appropriate deuterated solvent.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_byproducts Potential Byproducts 2-Halobenzoic_Acid 2-Halobenzoic Acid Desired_Product This compound 2-Halobenzoic_Acid->Desired_Product Homocoupling Biphenyl-2,2'-dicarboxylic Acid 2-Halobenzoic_Acid->Homocoupling Homocoupling Hydrodehalogenation Benzoic Acid 2-Halobenzoic_Acid->Hydrodehalogenation Reduction Anthranilic_Acid Anthranilic Acid Anthranilic_Acid->Desired_Product Copper_Catalyst Copper Catalyst Copper_Catalyst->Desired_Product Base Base Base->Desired_Product Solvent Solvent Solvent->Desired_Product Heat Heat Heat->Desired_Product Decarboxylation Diphenylamine Desired_Product->Decarboxylation High Temp.

Caption: Potential reaction pathways in the synthesis of this compound.

Byproduct_Identification_Workflow Start Crude Reaction Mixture HPLC_Analysis HPLC Purity Analysis Start->HPLC_Analysis Decision Unexpected Peaks? HPLC_Analysis->Decision Isolate_Impurity Isolate Impurity (e.g., Prep-HPLC) Decision->Isolate_Impurity Yes End Pure Product Decision->End No LCMS_Analysis LC-MS Analysis (Molecular Weight) Isolate_Impurity->LCMS_Analysis GCMS_Analysis GC-MS Analysis (Volatile Impurities) Isolate_Impurity->GCMS_Analysis NMR_Analysis NMR Analysis (Structure Elucidation) Isolate_Impurity->NMR_Analysis Identify_Byproduct Identify Byproduct LCMS_Analysis->Identify_Byproduct GCMS_Analysis->Identify_Byproduct NMR_Analysis->Identify_Byproduct

Caption: Workflow for the identification of byproducts.

References

Technical Support Center: 2,2'-Iminodibenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 2,2'-Iminodibenzoic acid. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during its synthesis and purification.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. The active species is typically Cu(I).[1]- Use a fresh, high-purity copper(I) salt (e.g., CuI, Cu₂O).- If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[1]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction conditions. Ligands are crucial for stabilizing the copper catalyst.[1]- Screen various ligands such as 1,10-phenanthroline (B135089) or N-methylglycine.[1][2]
Suboptimal Base: The base is critical for the deprotonation of anthranilic acid.[1]- Screen different inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1]
Low Reaction Temperature: Traditional Ullmann reactions require high temperatures.[3]- If using a traditional setup, ensure the temperature is in the range of 130-180°C.- For modern ligand-assisted protocols, a lower temperature (80-120°C) may be sufficient.[1]
Formation of Side Products Dimerization of Starting Materials: Unwanted coupling of two molecules of 2-chlorobenzoic acid or two molecules of anthranilic acid can occur.- Optimize the stoichiometry of the reactants. An excess of one reactant may be necessary.[4]
Debromination/Dechlorination: Reduction of the aryl halide starting material can occur, especially in the presence of protic impurities.[1][4]- Use anhydrous solvents and ensure all glassware is thoroughly dried.[1]
Tar Formation: High reaction temperatures can lead to decomposition and the formation of tarry byproducts.[5]- Lower the reaction temperature if possible.- Ensure efficient stirring to prevent localized overheating.
Difficulty in Product Purification "Oiling Out" During Recrystallization: The product separates as an oil instead of crystals.- Reheat the solution to dissolve the oil and add a small amount of additional solvent.- Allow the solution to cool more slowly.
No Crystal Formation Upon Cooling: The solution remains clear even after cooling.- The solution may not be saturated. Evaporate some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low Recovery After Recrystallization: A significant amount of product remains in the mother liquor.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath).
Persistent Color in the Final Product: The product remains colored even after recrystallization.- Treat the hot solution with activated charcoal before filtration to remove colored impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Ullmann condensation, which involves the copper-catalyzed coupling of 2-chlorobenzoic acid and anthranilic acid.[3][7]

Q2: How can I improve the solubility of the reactants?

A2: Using a high-boiling point polar aprotic solvent such as DMF, DMSO, or N-methylpyrrolidone (NMP) can improve the solubility of the starting materials.[3][5]

Q3: What are the key parameters to optimize for better yield and purity?

A3: The key parameters to optimize are the choice of copper catalyst and its oxidation state, the type of base and solvent used, the reaction temperature, and the presence and type of a ligand.[1]

Q4: What are the most likely impurities in the crude product?

A4: Common impurities include unreacted 2-chlorobenzoic acid and anthranilic acid, as well as side-products from the dimerization of these starting materials.[5]

Q5: What is the best method for purifying the crude this compound?

A5: Recrystallization is a highly effective method for purifying the crude product. A solvent mixture, such as ethanol (B145695)/water, can be effective. For stubborn impurities, an acid-base extraction can be performed.

Quantitative Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of N-arylanthranilic acid derivatives in Ullmann condensation reactions, providing a basis for optimizing the synthesis of this compound.

Entry Copper Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
1CuI (5)NoneK₂CO₃ (2)2-Ethoxyethanol130555[7]
2Cu₂O (5)NoneK₂CO₃ (2)2-Ethoxyethanol130563[7]
3Cu powder (5)NoneK₂CO₃ (2)2-Ethoxyethanol130568[7]
4Cu/Cu₂O (9/4)NoneK₂CO₃ (2)2-Ethoxyethanol1302476[7]
5CuI (10)1,10-phenanthroline (20)K₃PO₄ (2)Dioxane1002485-95Adapted from[1]
6CuI (10)N-methylglycine (20)Cs₂CO₃ (2)DMF1101880-90Adapted from[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of N-arylanthranilic acids.[7]

Materials:

  • 2-Chlorobenzoic acid

  • Anthranilic acid

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline (optional, as ligand)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1 equivalent), anthranilic acid (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 110-120°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 18-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

  • Dry the crude product in a vacuum oven.

Protocol 2: Purification of this compound by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.

  • To the hot filtrate, slowly add hot deionized water until the solution becomes slightly turbid.

  • If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • For maximum yield, place the flask in an ice bath for at least 30 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants: 2-Chlorobenzoic Acid Anthranilic Acid reaction Ullmann Condensation (110-120°C, 18-24h) reactants->reaction catalyst_base Catalyst & Base: CuI, K2CO3 catalyst_base->reaction solvent Solvent: Anhydrous DMF solvent->reaction precipitation Precipitation (Acidification with HCl) reaction->precipitation filtration1 Vacuum Filtration precipitation->filtration1 drying1 Drying filtration1->drying1 recrystallization Recrystallization (Ethanol/Water) drying1->recrystallization filtration2 Vacuum Filtration recrystallization->filtration2 drying2 Drying filtration2->drying2 final_product Pure 2,2'-Iminodibenzoic Acid drying2->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield action_node action_node result_node Improved Yield start Low Product Yield? check_catalyst Is the catalyst fresh and of high purity? start->check_catalyst check_conditions Are reaction conditions (temp, time) optimal? check_catalyst->check_conditions Yes action_catalyst Use fresh Cu(I) source. Consider adding a ligand. check_catalyst->action_catalyst No check_reagents Are reagents and solvent anhydrous? check_conditions->check_reagents Yes action_conditions Adjust temperature and/or reaction time based on literature. check_conditions->action_conditions No action_base_solvent Thoroughly dry all glassware. Use anhydrous grade solvent. check_reagents->action_base_solvent No result_node_final Consider screening different bases or ligands. check_reagents->result_node_final Yes action_catalyst->result_node Re-run reaction action_conditions->result_node Re-run reaction action_base_solvent->result_node Re-run reaction

Caption: A logical decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Managing the Stability of 2,2'-Iminodibenzoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific degradation kinetics and pathways of 2,2'-Iminodibenzoic acid in aqueous solutions is limited. The following troubleshooting guide and FAQs are based on general principles for aromatic carboxylic acids and related compounds. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered when working with aqueous solutions of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Precipitation or cloudiness in the solution upon preparation or storage. - Low solubility at the prepared concentration and pH.- Temperature fluctuations affecting solubility.- Verify Solubility: Check the concentration against the known solubility of this compound at the specific pH and temperature of your solution.- Adjust pH: The solubility of carboxylic acids is generally pH-dependent. Increasing the pH by adding a base (e.g., NaOH) can deprotonate the carboxylic acid groups, forming a more soluble salt.- Gentle Warming: Briefly and gently warm the solution to aid dissolution, but be cautious of potential thermal degradation.- Co-solvents: Consider the use of a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol) if compatible with your experimental system.[1]
Loss of compound activity or inconsistent experimental results over time. - Degradation of this compound in the aqueous solution.- pH-dependent Hydrolysis: The stability of structurally related compounds can be influenced by pH.[2] It is advisable to prepare fresh solutions before each experiment, especially if working at non-neutral pH.- Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Thermal Degradation: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) to minimize thermal degradation. Avoid repeated freeze-thaw cycles.- Oxidation: While less common for this structure, oxidation can occur. Consider preparing solutions with degassed solvents.
Changes in the color of the solution. - Degradation leading to colored byproducts.- Contamination.- Assess Purity: Use an analytical technique like HPLC-UV to check for the appearance of new peaks that would indicate degradation products.- Use High-Purity Solvents: Ensure the water and any other solvents used are of high purity to avoid contaminants that could react with the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to prepare a stock solution of this compound?

A1: Due to its limited water solubility, it is often practical to first dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it with your aqueous buffer to the final desired concentration. Alternatively, for a purely aqueous solution, you can facilitate dissolution by adjusting the pH to the alkaline range with a suitable base to form the more soluble carboxylate salt.

Q2: At what pH is an aqueous solution of this compound most stable?

Q3: How should I store my aqueous solutions of this compound?

A3: For short-term storage, refrigeration at 2-8 °C is recommended. For longer-term storage, aliquoting the solution into single-use vials and freezing at -20 °C or below is advisable to prevent degradation from repeated freeze-thaw cycles. Always protect solutions from light.

Q4: Can I expect degradation of this compound at elevated temperatures?

A4: Yes, elevated temperatures can accelerate the degradation of organic compounds in solution.[3] If your experiment requires heating, it is crucial to minimize the duration of heat exposure and to perform control experiments to assess the extent of any potential degradation.

Q5: What are the likely degradation products of this compound in an aqueous solution?

A5: Without specific studies, it is difficult to state definitively. However, potential degradation pathways for similar molecules could include hydrolysis of the imino bridge or decarboxylation, especially under harsh conditions (e.g., extreme pH, high temperature).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution (Option A - with co-solvent): Add a minimal volume of a compatible organic solvent (e.g., DMSO) to dissolve the powder completely.

  • Initial Dissolution (Option B - aqueous with pH adjustment): Add a portion of the final volume of high-purity water and adjust the pH with a suitable base (e.g., 1M NaOH) dropwise until the solid is fully dissolved.

  • Final Dilution: Add the aqueous buffer or water to reach the final desired concentration and volume.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Storage: Store in a tightly sealed, light-protected container at the appropriate temperature (2-8 °C for short-term, -20 °C or below for long-term).

Protocol 2: Assessment of Solution Stability by HPLC-UV

  • Solution Preparation: Prepare the aqueous solution of this compound at the desired concentration and in the relevant buffer.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system to obtain the initial peak area or height corresponding to the intact compound.

  • Incubation: Store the solution under the conditions to be tested (e.g., specific pH, temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the peak area/height of this compound at each time point to the initial value. A decrease in the peak area/height indicates degradation. The appearance of new peaks can suggest the formation of degradation products.

A typical HPLC method for analyzing aromatic carboxylic acids might involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an acid like phosphoric or formic acid to control pH) and an organic solvent like acetonitrile (B52724) or methanol.[4][5] Detection is commonly performed using a UV detector at a wavelength where the compound has significant absorbance.

Visualizations

experimental_workflow prep Prepare Aqueous Solution of this compound t0 T=0 Analysis (HPLC-UV) prep->t0 incubate Incubate under Test Conditions (pH, Temp, Light) prep->incubate data Data Analysis: Compare Peak Areas t0->data tx Time-Point Analysis (e.g., 1, 4, 8, 24h) incubate->tx tx->data conclusion Determine Stability Profile data->conclusion

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_sol Is the solution clear and precipitate-free? start->check_sol check_fresh Was the solution freshly prepared? check_sol->check_fresh Yes sol_no Address Solubility: - Adjust pH - Check Concentration - Use Co-solvent check_sol->sol_no No check_storage How was the solution stored? (Temp, Light) check_fresh->check_storage Yes fresh_no Prepare Fresh Solution Before Each Experiment check_fresh->fresh_no No run_stability Perform Stability Study (HPLC-UV) check_storage->run_stability storage_bad Improve Storage: - Refrigerate/Freeze - Protect from Light

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: 2,2'-Iminodibenzoic Acid Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2'-Iminodibenzoic acid (IDA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of metal complexes with IDA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a ligand?

This compound (IDA) is a versatile organic ligand with the molecular formula C₁₄H₁₁NO₄.[1][] Its structure features two benzoic acid moieties linked by an imine group, providing both carboxylate and amine functionalities for chelation.[1] This allows it to act as a bis-bidentate ligand, forming stable complexes with a variety of transition metal ions, including Cu²⁺, Pd²⁺, Zn²⁺, and Fe²⁺.[1][3] These complexes are of interest in materials science and medicinal chemistry, with some demonstrating DNA-binding and anticancer activity.[1][]

Q2: I am observing very low to no yield of my desired metal complex. What are the potential causes and solutions?

Low or no yield can stem from several factors. Key areas to investigate include:

  • Reaction Conditions: The choice of solvent, base, temperature, and reaction time are critical.[1] Ensure these parameters are optimized for your specific metal salt and desired complex.

  • Reagent Quality: Verify the purity of your this compound and the metal salt. Impurities can interfere with the complexation reaction.

  • Stoichiometry: Carefully control the molar ratio of the ligand to the metal salt. The desired coordination environment of the metal will dictate the optimal ratio.

  • pH of the reaction mixture: The deprotonation of the carboxylic acid groups is essential for coordination. The pH of the solution should be adjusted to facilitate this without causing precipitation of the metal hydroxide (B78521). The use of a suitable base is often necessary to control the pH.[1]

Q3: My product has precipitated out of the reaction mixture, but it does not seem to be the desired complex. What could be the issue?

Unexpected precipitation could be due to:

  • Incomplete Dissolution of Starting Materials: Ensure that both the this compound and the metal salt are fully dissolved in their respective solvents before mixing. IDA itself has limited solubility in some common organic solvents.

  • Precipitation of Metal Hydroxide: If the pH of the reaction mixture is too high, the metal salt may precipitate as a metal hydroxide, preventing the formation of the desired complex. Careful and slow addition of a base is recommended.

  • Insoluble Starting Materials or Intermediates: The starting materials or an intermediate species may be insoluble in the chosen solvent system, leading to their precipitation. Consider using a different solvent or a solvent mixture. For instance, some protocols utilize a mixture of methanol (B129727) and water.[3]

Q4: The synthesized complex is insoluble in most common solvents. How can I purify and characterize it?

Complexes of this compound are often reported to be insoluble in water and common organic solvents, but soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[4][5]

  • Purification: Recrystallization from a suitable solvent like DMF or DMSO can be attempted. Washing the crude product with various solvents can also help remove unreacted starting materials and byproducts.

  • Characterization:

    • Infrared (IR) Spectroscopy: Can confirm the coordination of the carboxylate and imine groups to the metal center by observing shifts in their characteristic vibrational frequencies.[5][6]

    • Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the stoichiometry of the complex.[4]

    • X-ray Diffraction (XRD): Single-crystal XRD is the most definitive method for structure elucidation if suitable crystals can be obtained.[3]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can be used to characterize the ligand environment in solution, typically using deuterated DMSO as the solvent.[7]

Troubleshooting Guides

Guide 1: Low Yield of Metal Complex

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound metal complexes.

Low_Yield_Troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions (Solvent, Temp, Time, pH) start->check_conditions check_reagents Assess Reagent Purity and Stoichiometry start->check_reagents Conditions Incorrect optimize_solvent Optimize Solvent System (e.g., co-solvents) check_conditions->optimize_solvent Conditions Correct, Still Low Yield check_reagents->check_conditions Reagents OK adjust_base Adjust Base Addition (Type, Rate, Amount) optimize_solvent->adjust_base purification_loss Evaluate Purification Method (e.g., recrystallization, washing) adjust_base->purification_loss characterize Characterize Product to Confirm Identity purification_loss->characterize

Caption: Troubleshooting workflow for low yield of this compound metal complexes.

Guide 2: Solubility Issues and Product Isolation

This guide addresses common problems related to the solubility of starting materials and the final complex, as well as product isolation.

Solubility_Troubleshooting start Precipitation or Solubility Issue unexpected_precipitate Unexpected Precipitate Forms start->unexpected_precipitate complex_insoluble Final Complex is Insoluble start->complex_insoluble Isolation Problem check_ida_solubility Is IDA fully dissolved? check_metal_solubility Is the metal salt fully dissolved? check_ida_solubility->check_metal_solubility Yes use_cosolvent Try a co-solvent system (e.g., Methanol/Water) check_ida_solubility->use_cosolvent No check_ph Check pH of the reaction mixture check_metal_solubility->check_ph Yes check_metal_solubility->use_cosolvent No slow_base_addition Add base slowly to avoid metal hydroxide precipitation check_ph->slow_base_addition pH issue suspected unexpected_precipitate->check_ida_solubility purify_wash Purify by washing with appropriate solvents complex_insoluble->purify_wash heat_dissolve Gently heat to aid dissolution use_cosolvent->heat_dissolve recrystallize_dmf Attempt recrystallization from DMF or DMSO purify_wash->recrystallize_dmf success Pure Complex Isolated recrystallize_dmf->success

Caption: Troubleshooting guide for solubility and isolation issues.

Quantitative Data Summary

Metal IonReaction ConditionsYield (%)Reference
Zn(II)ZnSO₄·7H₂O in water, H₃tmidc (a related ligand) in methanol, room temp, 1 week42[3]
Fe(II)FeSO₄·7H₂O in water, H₃tmidc (a related ligand) in methanol, 353 K, 12 h53[3]
Cd(II)Cd(NO₃)₂·4H₂O, ligand HL, acetonitrile/water, 125 °C, 96 h-[6]
Zn(II)Zn(NO₃)₂·4H₂O, ligand HL, terephthalic acid, acetonitrile/water, 125 °C, 96 h43.4[6]

Experimental Protocols

General Synthesis Protocol for a Metal(II) Complex of this compound

This protocol is a generalized procedure based on common practices in coordination chemistry and available literature.[3][4]

  • Ligand Solution Preparation: Dissolve one molar equivalent of this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). Gentle heating may be required to achieve complete dissolution. If necessary, a small amount of a suitable base (e.g., triethylamine, NaOH solution) can be added to deprotonate the carboxylic acid groups and aid dissolution.

  • Metal Salt Solution Preparation: In a separate vessel, dissolve one molar equivalent of the desired metal(II) salt (e.g., chloride, sulfate, or nitrate (B79036) salt) in a suitable solvent (e.g., water or ethanol).

  • Reaction: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature or a slightly elevated temperature.

  • pH Adjustment (if necessary): Monitor the pH of the reaction mixture. If a precipitate of metal hydroxide is suspected, or if the reaction requires a specific pH for complex formation, adjust the pH carefully by adding a dilute base.

  • Reaction Time and Temperature: Stir the reaction mixture for a specified period (ranging from a few hours to several days) at a constant temperature. The optimal time and temperature will depend on the specific metal and desired product.

  • Isolation of the Complex: The resulting complex, which may precipitate out of the solution, is collected by filtration. If the complex remains in solution, the solvent may need to be slowly evaporated to induce crystallization or precipitation.

  • Purification: Wash the isolated solid with the reaction solvent and other suitable solvents (e.g., water, ethanol, diethyl ether) to remove any unreacted starting materials or byproducts. Further purification can be achieved by recrystallization from a high-boiling point polar solvent such as DMF or DMSO.

  • Drying: Dry the purified complex under vacuum at an appropriate temperature.

Characterization Workflow

Characterization_Workflow start Synthesized Complex ir FT-IR Spectroscopy (Confirms Coordination) start->ir elemental Elemental Analysis (Determines Stoichiometry) ir->elemental uv_vis UV-Vis Spectroscopy (Electronic Transitions) elemental->uv_vis xrd Single Crystal XRD (Definitive Structure) uv_vis->xrd If Crystals Form nmr NMR Spectroscopy (For Diamagnetic Complexes) uv_vis->nmr final Structural Elucidation xrd->final nmr->final If Diamagnetic

Caption: A typical workflow for the characterization of a newly synthesized metal complex.

References

Technical Support Center: Storage and Handling of 2,2'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 2,2'-Iminodibenzoic acid during storage. The following information is based on general chemical stability principles and data for structurally related compounds due to the limited availability of specific stability studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, flushing the container with an inert gas like argon or nitrogen is advisable to minimize oxidative degradation.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: Based on the chemical structure (an aromatic amine and carboxylic acid), the primary factors that can lead to degradation are:

  • Oxidation: The amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.

  • Photodegradation: Aromatic compounds can be sensitive to light, particularly UV radiation, which can induce decomposition.

  • Thermal Stress: High temperatures can promote decarboxylation (loss of CO2) or other decomposition reactions.

  • Moisture: The presence of water can facilitate hydrolytic degradation, although this is generally less of a concern for carboxylic acids unless under specific pH conditions.

  • Incompatible Materials: Contact with strong oxidizing agents can lead to rapid degradation.

Q3: What type of container is best for storing this compound?

A3: An amber glass bottle with a tight-fitting screw cap is the recommended primary container. The amber color protects the compound from light. For highly sensitive applications or long-term storage, using a container with a PTFE-lined cap can provide an excellent seal and prevent any potential interaction with the cap material.

Q4: I've noticed a change in the color of my this compound powder. What could be the cause?

A4: A change in color, often to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation or photodegradation. It is crucial to assess the purity of the material before use if any color change is observed.

Q5: How can I check the purity of my stored this compound?

A5: The most common and effective method for assessing the purity is High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating HPLC method can separate the intact this compound from its potential degradation products. Other techniques like melting point determination can also provide a preliminary indication of purity, as impurities will typically lower and broaden the melting point range.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of Powder (e.g., yellowing) Oxidation or Photodegradation- Store in an amber, tightly sealed container. - Store in the dark. - For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). - Before use, verify purity using a suitable analytical method like HPLC.
Clumping or Caking of Powder Moisture Absorption- Ensure the container is tightly sealed. - Store in a desiccator or a controlled low-humidity environment. - If clumping is observed, gently break up the clumps before weighing, and verify purity.
Inconsistent Experimental Results Degradation of the starting material- Always use a fresh batch or a recently verified sample for critical experiments. - Implement a routine purity check for stored material. - Review storage conditions to ensure they are optimal.
Presence of Unexpected Peaks in HPLC Analysis Formation of Degradation Products- Compare the chromatogram to a reference standard. - If new peaks are present, this indicates degradation. The material may not be suitable for use depending on the level of impurities. - Consider performing a forced degradation study to identify potential degradation products.

Experimental Protocols

The following are illustrative experimental protocols for assessing the stability of this compound.

Protocol 1: Stability-Indicating HPLC Method

This protocol describes a general approach for developing an HPLC method to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Perform forced degradation studies (see Protocol 2) to generate degradation products.

    • Inject the stressed samples into the HPLC system.

    • Optimize the mobile phase gradient to achieve baseline separation between the parent peak and any degradation product peaks.

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method (Protocol 1).

Data Presentation

The following table presents hypothetical quantitative data from a forced degradation study to illustrate the kind of information that should be gathered.

Stress Condition % Degradation of this compound Number of Degradation Products Detected
0.1 M HCl, 60°C, 24h5.2%1
0.1 M NaOH, RT, 24h8.7%2
3% H2O2, RT, 24h15.4%3
Solid, 105°C, 48h3.1%1
UV light (254 nm), 24h12.8%2

Visualizations

Storage_Troubleshooting cluster_storage Ideal Storage Conditions cluster_degradation Observed Degradation Cool Cool Discoloration Discoloration Dry Dry Clumping Clumping Dark Dark Inert_Atmosphere Inert Atmosphere Check_Purity_Oxidation Verify Purity (HPLC) Discoloration->Check_Purity_Oxidation Cause: Oxidation/ Photodegradation Check_Purity_Moisture Verify Purity (HPLC) Clumping->Check_Purity_Moisture Cause: Moisture Impurity_Peaks Impurity Peaks (HPLC) Verify_Identity Identify Degradants (LC-MS) Impurity_Peaks->Verify_Identity Cause: General Degradation

Caption: Troubleshooting logic for observed degradation of this compound.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Sample This compound Stress_Conditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Sample->Stress_Conditions HPLC Stability-Indicating HPLC Analysis Stress_Conditions->HPLC Data_Analysis Data Analysis (% Degradation, Peak Purity) HPLC->Data_Analysis

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Optimizing Reaction Conditions for 2,2'-Iminodibenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2'-Iminodibenzoic acid and its derivatives. The primary synthetic route covered is the Ullmann condensation (Goldberg reaction), a copper-catalyzed cross-coupling reaction.

Troubleshooting Guide

The synthesis of this compound derivatives via Ullmann condensation can be challenging. Below is a guide to address common issues encountered during the experiment.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality. The active species is typically Cu(I).[1]- Use a fresh, high-purity copper(I) salt such as CuI, CuBr, or CuCl.[1] - If using a Cu(0) or Cu(II) source, ensure the reaction conditions can generate the active Cu(I) species in situ.[1]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. Ligands are crucial for stabilizing the copper catalyst.[1]- Screen a variety of ligands. Common choices include amino acids (e.g., N,N-dimethylglycine, L-proline) and phenanthrolines.[1][2]
Suboptimal Base: The base is critical for deprotonation and catalyst turnover.[1]- Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous.[1][2]
Reaction Temperature Too Low/High: Traditional Ullmann reactions required high temperatures (>210 °C), but modern ligand-assisted protocols are effective at milder conditions.[3]- For modern systems, start with a temperature range of 80-120 °C.[1] If there is no reaction, incrementally increase the temperature. If decomposition is observed, lower the temperature.
Formation of Side Products (e.g., debromination, homocoupling) Protic Impurities: The presence of water can lead to the reduction of the aryl halide.[1]- Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures.
High Reaction Temperature: Excessive heat can promote side reactions like homocoupling.[2]- Lower the reaction temperature. Consider a different ligand that allows for milder conditions.
Ligand Instability: The ligand may not be effectively stabilizing the copper intermediate.[2]- Increase the ligand-to-copper ratio or switch to a more robust ligand.[2]
Difficulty in Product Purification Incomplete Reaction: Unreacted starting materials co-elute with the product.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.
Formation of Polar Impurities: Side products may have similar polarity to the desired product.- Recrystallization of the crude product can be an effective purification method.[4] For acidic products like this compound, purification can sometimes be achieved by recrystallizing the ammonium (B1175870) salt.[5]
Insoluble Materials: The crude product may contain insoluble copper salts.- After the reaction, quench with an ammonium hydroxide (B78521) solution to complex with copper salts, followed by extraction.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for synthesizing this compound?

A1: The most common method is the Ullmann condensation, specifically the Goldberg reaction, which involves the copper-catalyzed coupling of a 2-halobenzoic acid with anthranilic acid (2-aminobenzoic acid).[3]

Q2: Which copper catalyst is most effective?

A2: Copper(I) salts like copper(I) iodide (CuI) are often preferred as they represent the active catalytic state.[1] However, other sources like Cu₂O and copper powder have also been used, sometimes requiring higher temperatures.[6]

Q3: Why is a ligand necessary in modern Ullmann reactions?

A3: Ligands serve to stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, allowing the reaction to proceed at lower temperatures and with lower catalyst loadings.[1][3] Effective ligands for this type of C-N coupling include N,N-dimethylglycine, L-proline, and 1,10-phenanthroline.[1][2]

Q4: What is the role of the base in the reaction?

A4: The base is crucial for the deprotonation of the amine (anthranilic acid) and the carboxylic acid groups, which is a key step in the catalytic cycle.[1] Strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used.[1][2]

Q5: Which solvent should I use?

A5: High-boiling polar aprotic solvents are typically used to ensure the reactants remain in solution and to facilitate the necessary reaction temperatures.[3] Common choices include N,N-dimethylformamide (DMF), dioxane, and toluene.[1] It is advisable to use anhydrous solvents to prevent side reactions.[1]

Q6: My reaction is not working with a 2-chlorobenzoic acid. What should I do?

A6: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann couplings.[3] To improve reactivity, you may need to use a more effective ligand system, higher temperatures, or a higher catalyst loading. Alternatively, consider using the corresponding 2-bromobenzoic acid or 2-iodobenzoic acid if possible.

Data Presentation: Reaction Parameter Screening

For optimizing the reaction conditions, a systematic screening of catalysts, ligands, bases, and solvents is recommended. The following tables provide a starting point for this optimization process.

Table 1: Catalyst and Ligand Screening

EntryCopper Source (mol%)Ligand (mol%)
1CuI (5-10)N,N-dimethylglycine (10-20)
2CuI (5-10)L-proline (10-20)
3Cu₂O (5-10)1,10-phenanthroline (10-20)
4CuBr (5-10)N-methylglycine (10-20)

Table 2: Base and Solvent Screening

EntryBase (equivalents)Solvent
1K₃PO₄ (2-3)DMF
2Cs₂CO₃ (2-3)Dioxane
3K₂CO₃ (2-3)Toluene
4K₃PO₄ (2-3)N-Methyl-2-pyrrolidone (NMP)

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific derivatives.

Materials:

  • 2-Halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) (1.0 equiv)

  • Anthranilic acid (1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 - 0.10 equiv)

  • Ligand (e.g., N,N-dimethylglycine) (0.10 - 0.20 equiv)

  • Potassium phosphate (B84403) (K₃PO₄) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube), add the 2-halobenzoic acid, anthranilic acid, CuI, ligand, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Acidify the reaction mixture with aqueous HCl (e.g., 1M) to a pH of 2-3. This will protonate the carboxylic acid groups and precipitate the product.

  • Filter the precipitate and wash with water to remove inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow reagents 1. Combine Reactants (2-halobenzoic acid, anthranilic acid, CuI, ligand, base) inert_atm 2. Inert Atmosphere (Evacuate & backfill with Ar/N2) reagents->inert_atm solvent 3. Add Anhydrous Solvent (e.g., DMF) inert_atm->solvent reaction 4. Heat & Stir (100-120 °C) solvent->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 6. Acidic Workup (HCl) monitoring->workup purification 7. Isolate & Purify (Filtration, Recrystallization) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low or No Yield check_catalyst Is the Cu(I) source fresh and high purity? start->check_catalyst check_ligand Is the ligand appropriate for the substrate? check_catalyst->check_ligand Yes solution_catalyst Use fresh CuI. check_catalyst->solution_catalyst No check_base Is the base anhydrous and strong enough? check_ligand->check_base Yes solution_ligand Screen different ligands (e.g., amino acids, phenanthrolines). check_ligand->solution_ligand No check_temp Is the temperature optimized? check_base->check_temp Yes solution_base Use dry K3PO4 or Cs2CO3. check_base->solution_base No check_solvent Is the solvent anhydrous and polar aprotic? check_temp->check_solvent Yes solution_temp Adjust temperature (80-120 °C range). check_temp->solution_temp No solution_solvent Use anhydrous DMF or Dioxane. check_solvent->solution_solvent No success Improved Yield check_solvent->success Yes solution_catalyst->check_ligand solution_ligand->check_base solution_base->check_temp solution_temp->check_solvent solution_solvent->success

Caption: A logical flowchart for troubleshooting low-yield Ullmann reactions.

References

Technical Support Center: Purification of Crude 2,2'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2,2'-Iminodibenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via the Ullmann condensation?

A1: Crude this compound from an Ullmann condensation of 2-chlorobenzoic acid and anthranilic acid typically contains several types of impurities. These include unreacted starting materials such as 2-chlorobenzoic acid and anthranilic acid. Homocoupling side products, for instance, biphenyl-2,2'-dicarboxylic acid, may also be present. Additionally, residual copper catalyst used in the reaction can contaminate the crude product.

Q2: What is the most effective method for purifying crude this compound?

A2: Recrystallization is a highly effective and commonly used technique for the purification of solid organic compounds like this compound. This method leverages the differences in solubility between the desired product and impurities in a selected solvent or solvent system at varying temperatures.

Q3: Which solvent system is recommended for the recrystallization of this compound?

A3: A mixed solvent system of ethanol (B145695) and water is often effective for the recrystallization of this compound and analogous aromatic carboxylic acids. The crude product is typically dissolved in a minimal amount of hot ethanol, followed by the gradual addition of hot water to induce crystallization upon cooling.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC) with UV detection. Another common method for a preliminary purity assessment in a school or industrial lab setting is melting point determination.[1] A sharp melting point range close to the literature value (approximately 298 °C with decomposition) indicates high purity, whereas a broad and depressed melting point suggests the presence of impurities.[2]

Q5: My purified this compound is discolored. What could be the cause?

A5: Discoloration in the purified product can be due to the presence of colored impurities or degradation products. The use of activated charcoal during the recrystallization process can help remove these colored impurities. It is also important to ensure that the solvents used are of high purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - Too much solvent was used during dissolution.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The product is significantly soluble in the cold recrystallization solvent.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Ensure the flask is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Oiling Out During Recrystallization - The boiling point of the recrystallization solvent is higher than the melting point of the solute.- The solute is highly impure.- Add more of the "good" solvent (e.g., ethanol) to the hot solution to increase the solubility of the product.- Ensure the solution is not supersaturated before cooling.
Crystals Do Not Form Upon Cooling - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated.- If too much solvent was used, evaporate some of the solvent and allow it to cool again.- To induce crystallization from a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.
Product Purity Does Not Improve Significantly - The chosen solvent system is not effective at separating the impurities.- The impurities have similar solubility profiles to the product.- Experiment with different solvent systems. Consider solvents where the impurities are either highly soluble or insoluble, while the product has the desired temperature-dependent solubility.- A second recrystallization may be necessary.
Presence of Insoluble Material in Hot Solution - Insoluble impurities are present in the crude material.- Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool and crystallize.

Data Presentation

The following table summarizes typical quantitative data for the purification of crude this compound by recrystallization. Please note that these are representative values and actual results may vary based on the initial purity of the crude product and experimental conditions.

Parameter Crude Product After Recrystallization
Appearance Light brown to off-white powderWhite to pale yellow crystalline solid
Purity (by HPLC) ~90-95%>99%
Melting Point 290-295 °C (decomposes)297-299 °C (decomposes)
Typical Recovery Yield N/A80-90%

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization

This protocol details the procedure for purifying crude this compound using an ethanol-water mixed solvent system.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add 10-15 mL of 95% ethanol. Heat the mixture with gentle stirring until the solid dissolves completely. Use the minimum amount of hot ethanol necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight). Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot gravity filtration to remove it. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: To the hot ethanolic solution, slowly add hot deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). If significant precipitation occurs, add a small amount of hot ethanol to redissolve it.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70°C until a constant weight is achieved.

Visualizations

Purification_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add minimum hot 95% Ethanol A->B C Completely Dissolved Solution B->C D Add Activated Charcoal C->D If colored F Add hot Water until Turbid C->F E Hot Filtration D->E E->F G Slow Cooling to Room Temperature F->G H Cool in Ice Bath G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with cold Ethanol/Water J->K L Dry in Vacuum Oven K->L M Pure this compound L->M Troubleshooting_Logic start Low Purity after Recrystallization q1 Was the cooling process slow? start->q1 a1_yes Yes q1->a1_yes a1_no No Action: Allow slow cooling to RT before ice bath. q1->a1_no q2 Was minimal hot solvent used? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No Action: Use less solvent or evaporate excess. q2->a2_no q3 Were insoluble impurities present? a2_yes->q3 a3_yes Yes Action: Perform hot filtration. q3->a3_yes a3_no No q3->a3_no end Consider alternative solvent system or second recrystallization a3_no->end

References

Technical Support Center: Overcoming Solubility Challenges of 2,2'-Iminodibenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with 2,2'-Iminodibenzoic acid during organic synthesis.

Troubleshooting Guides

This section addresses specific problems you might encounter with the solubility of this compound in a question-and-answer format.

Question 1: My this compound is not dissolving in my chosen organic solvent for a reaction. What are my immediate options?

Answer:

When facing immediate solubility issues with this compound, you can take several steps at the bench. The choice of method will depend on the specific reaction conditions and the compatibility of the solvent with your downstream processing.

Initial Troubleshooting Steps:

  • Heating: Gently heat the mixture. The solubility of most compounds, including this compound, generally increases with temperature. Ensure the temperature is compatible with your reaction and starting materials.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process. Sonication can help break down solid agglomerates and increase the surface area for solvation.

  • Solvent Screening: If heating and sonication are ineffective, a change of solvent may be necessary. Polar aprotic solvents are often good candidates for dissolving polar molecules like this compound.

Quantitative Solubility Data (Illustrative Example):

Disclaimer: The following table provides hypothetical solubility data for illustrative purposes. Actual solubility should be determined experimentally.

SolventPolarity IndexTemperature (°C)Solubility (g/L)
N,N-Dimethylformamide (DMF)6.425~50
Dimethyl sulfoxide (B87167) (DMSO)7.225~60
Tetrahydrofuran (THF)4.025~15
Methanol (B129727)5.125~10
Acetone (B3395972)5.125~5
Toluene2.425<1
Water10.225<0.1

Experimental Protocol: Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. "Excess" means that undissolved solid should be visible.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved particles.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

    • Alternatively, for a gravimetric determination, carefully evaporate the solvent from the filtered solution and weigh the remaining solid.

  • Calculation:

    • Calculate the solubility in g/L or mol/L based on the determined concentration and the volume of the supernatant.

Question 2: I need to run my reaction at room temperature and in a non-polar solvent, but this compound has very low solubility. What strategies can I employ?

Answer:

For reactions requiring non-polar solvents where this compound is poorly soluble, chemical modification is often the most effective strategy.

Solubility Enhancement Strategies:

  • Salt Formation: Convert the carboxylic acid groups of this compound into a more soluble salt. This is particularly effective for increasing solubility in more polar solvents but can sometimes be adapted for use with phase-transfer catalysis in biphasic systems.

    • Procedure: Add a suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to a suspension of this compound in the reaction solvent. The choice of base should be compatible with your reaction conditions.

  • Esterification: Protect the carboxylic acid groups as esters. This modification increases the lipophilicity of the molecule, which can significantly improve its solubility in non-polar organic solvents.

    • Procedure: A common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, reaction with an alkyl halide in the presence of a base can be used.

Workflow for Addressing Solubility Issues:

G start Solubility Issue Identified solvent_screening Solvent Screening start->solvent_screening temp_adjustment Temperature Adjustment solvent_screening->temp_adjustment No suitable solvent found success Proceed with Reaction solvent_screening->success Soluble chem_modification Chemical Modification temp_adjustment->chem_modification Insoluble at desired temp. temp_adjustment->success Soluble chem_modification->success Soluble derivative failure Re-evaluate Synthetic Route chem_modification->failure Modification incompatible

A logical workflow for troubleshooting solubility problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for dissolving this compound?

A1: Based on its chemical structure, which includes two carboxylic acid groups and an amine linkage between two aromatic rings, this compound is expected to be most soluble in polar aprotic solvents. These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Tetrahydrofuran (THF) may show moderate solubility.

Solubility in alcohols like methanol and ethanol (B145695) is likely to be lower, and it is expected to be poorly soluble in non-polar solvents such as toluene, hexanes, and diethyl ether.

Q2: How does pH affect the solubility of this compound?

A2: The pH of the solution significantly impacts the solubility of this compound.

  • In acidic conditions (low pH): The carboxylic acid groups will be protonated (-COOH), and the imino nitrogen may also be protonated, leading to low solubility in aqueous and some organic media.

  • In basic conditions (high pH): The carboxylic acid groups will be deprotonated to form carboxylate salts (-COO⁻). This ionic form is significantly more soluble in polar protic solvents like water and alcohols. The addition of an organic or inorganic base is a common technique to increase its solubility for reactions in polar solvents.

Q3: Are there any safety concerns when heating solvents to dissolve this compound?

A3: Yes, always exercise caution when heating organic solvents.

  • Use a well-ventilated fume hood.

  • Be aware of the flash point and boiling point of the solvent to prevent fires.

  • Use appropriate heating equipment, such as a heating mantle or an oil bath with a temperature controller, to avoid overheating.

  • Never heat a closed system, as pressure can build up and cause an explosion.

Q4: Can I use a co-solvent system to improve the solubility of this compound?

A4: Yes, using a co-solvent system can be a very effective strategy. A mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which it is less soluble but is the desired reaction medium) can often provide a suitable balance of solubility and reaction compatibility. For example, a small amount of DMF or DMSO could be added to a solvent like THF or acetone to increase the solubility of this compound.

Relationship between Solubility Enhancement Techniques:

G cluster_physical cluster_chemical cluster_solvent solubility_issue Poor Solubility of This compound physical_methods Physical Methods solubility_issue->physical_methods chemical_methods Chemical Methods solubility_issue->chemical_methods solvent_selection Solvent Selection solubility_issue->solvent_selection heating Heating physical_methods->heating sonication Sonication physical_methods->sonication salt_formation Salt Formation chemical_methods->salt_formation esterification Esterification chemical_methods->esterification solvent_screening Solvent Screening solvent_selection->solvent_screening co_solvents Co-solvent Systems solvent_selection->co_solvents

An overview of solubility enhancement approaches.

side reactions to avoid in the functionalization of 2,2'-Iminodibenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2,2'-Iminodibenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and avoiding potential side reactions during their experiments with this versatile molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound that are prone to side reactions?

This compound possesses three primary reactive sites:

  • Two Carboxylic Acid Groups (-COOH): These are the most reactive sites for nucleophilic substitution and can undergo esterification or amidation.

  • One Secondary Amine Group (-NH-): The imino nitrogen is nucleophilic and can be targeted for N-alkylation or N-acylation.

The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve selective functionalization and avoid the formation of undesired byproducts.

Q2: How can I selectively functionalize only one of the two carboxylic acid groups?

Selective mono-functionalization of the dicarboxylic acid can be challenging. Strategies to achieve this include:

  • Use of a Large Excess of a Less Reactive Reagent: This can statistically favor mono-substitution.

  • Intramolecular Anhydride Formation: Under certain conditions, the two carboxylic acid groups can form a cyclic anhydride, which can then be selectively opened by a nucleophile.

  • Protecting Group Strategies: While complex, one could theoretically protect one carboxyl group, functionalize the other, and then deprotect. However, this is often a less efficient route.

Q3: What are the most common side reactions to be aware of during the functionalization of this compound?

The most prevalent side reactions depend on the type of functionalization being performed. These are detailed in the troubleshooting guides below. In general, key concerns include:

  • Di-substitution: Reaction at both carboxylic acid groups when mono-substitution is desired.

  • N-acylation/N-alkylation: Undesired reaction at the central nitrogen atom.

  • Polymerization: Can occur under harsh conditions.[1]

  • Formation of N-acylurea byproduct: In carbodiimide-mediated amidation reactions.[2]

  • Over-alkylation: In N-alkylation reactions, leading to quaternary ammonium (B1175870) salts.

Troubleshooting Guides

Esterification of Carboxylic Acid Groups

Issue: Low yield of the desired ester and formation of multiple byproducts.

Potential Causes & Troubleshooting:

Potential CauseRecommended Solution
Incomplete reaction Increase reaction time or temperature. Use a catalyst (e.g., H₂SO₄, TsOH). Remove water as it forms (e.g., Dean-Stark apparatus).
Side reaction at the imine nitrogen Protect the imine nitrogen with a suitable protecting group (e.g., Boc, Fmoc) prior to esterification.[1][3]
Di-esterification Use a stoichiometric amount of the alcohol or a slight excess. Control the reaction time and temperature carefully.
Hydrolysis of the ester Ensure anhydrous conditions during the reaction and work-up.
Impure reagents Use high-purity solvents and reagents to avoid side reactions from contaminants.[4]

Experimental Protocol: Fischer Esterification of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC).

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify by column chromatography or recrystallization.

Amidation of Carboxylic Acid Groups

Issue: Formation of an N-acylurea byproduct and low amide yield when using carbodiimide (B86325) coupling agents (e.g., DCC, EDC).

Potential Causes & Troubleshooting:

Potential CauseRecommended Solution
Rearrangement of O-acylisourea intermediate Add an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to trap the intermediate and form a more stable active ester.[2]
Reaction at the imine nitrogen Protect the imine nitrogen with a suitable protecting group (e.g., Boc, Fmoc) before the amidation reaction.[1][3]
Di-amidation Control the stoichiometry of the amine and coupling reagents. A slight excess of the amine may be necessary to drive the reaction to completion.
Racemization (if using chiral amines) Perform the reaction at low temperatures (e.g., 0 °C to room temperature) and use racemization-suppressing additives like HOBt.

Experimental Protocol: EDC/HOBt-Mediated Amidation

  • Activation: Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF, DCM). Cool the solution to 0 °C.

  • Coupling Agent: Add EDC·HCl (1.1 equivalents) to the solution and stir for 15-30 minutes at 0 °C.

  • Amine Addition: Add the desired amine (1.1-1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

N-Alkylation of the Imine Group

Issue: Lack of regioselectivity and over-alkylation.

Potential Causes & Troubleshooting:

Potential CauseRecommended Solution
Reaction at carboxylic acid groups Protect the carboxylic acid groups as esters (e.g., methyl or ethyl esters) prior to N-alkylation. These can be hydrolyzed back to carboxylic acids after the N-alkylation step.
Over-alkylation Use a mild alkylating agent and a weak base. Carefully control the stoichiometry of the alkylating agent (use close to 1 equivalent). Monitor the reaction closely by TLC to avoid the formation of di-alkylated products.
Low Reactivity Use a stronger base (e.g., NaH) to deprotonate the imine, but be mindful of potential side reactions. The choice of solvent can also influence reactivity.

Experimental Protocol: N-Alkylation of this compound Dimethyl Ester

  • Esterification: First, protect the carboxylic acid groups as methyl esters using a standard Fischer esterification protocol.

  • Deprotonation: Dissolve the dimethyl 2,2'-iminodibenzoate (1 equivalent) in an anhydrous aprotic solvent like DMF or THF. Add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, with caution) at 0 °C.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry, concentrate, and purify the N-alkylated product by column chromatography.

  • Hydrolysis (optional): If the carboxylic acid functionality is desired, the methyl esters can be hydrolyzed using aqueous base (e.g., LiOH, NaOH) followed by acidification.

Visualizing Reaction Strategies

Workflow for Selective Functionalization

The following diagram illustrates a logical workflow for deciding on a synthetic strategy to minimize side reactions when functionalizing this compound.

selective_functionalization start Desired Functionalization target_N Target N-H? start->target_N Yes target_COOH Target COOH? start->target_COOH Yes protect_COOH Protect COOH groups (e.g., as esters) target_N->protect_COOH protect_NH Protect N-H group (e.g., with Boc) target_COOH->protect_NH N_alkylation Perform N-alkylation protect_COOH->N_alkylation deprotect_COOH Hydrolyze esters to recover COOH N_alkylation->deprotect_COOH end Final Product deprotect_COOH->end esterification Perform Esterification protect_NH->esterification amidation Perform Amidation protect_NH->amidation deprotect_NH Deprotect N-H esterification->deprotect_NH amidation->deprotect_NH deprotect_NH->end

Caption: A decision tree for the selective functionalization of this compound.

Signaling Pathway for EDC/HOBt Amidation

This diagram illustrates the mechanism of EDC/HOBt-mediated amidation and how HOBt helps to prevent the formation of the N-acylurea byproduct.

amidation_pathway RCOOH R-COOH (this compound) O_acylisourea O-Acylisourea Intermediate (Reactive) RCOOH->O_acylisourea + EDC EDC EDC Urea Urea Byproduct EDC->Urea N_acylurea N-Acylurea Byproduct (Unreactive) O_acylisourea->N_acylurea Rearrangement (Side Reaction) HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt HOBt HOBt HOBt_ester->HOBt regenerated Amide Amide Product HOBt_ester->Amide + R'-NH2 Amine R'-NH2

Caption: Reaction pathway for EDC/HOBt mediated amidation.

References

Validation & Comparative

2,2'-Iminodibenzoic acid vs N,N'-diphenyl-2,2'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two structurally related dicarboxylic acids, 2,2'-Iminodibenzoic acid and Diphenic acid, is crucial for researchers and professionals in drug development and materials science. While both molecules share a core dicarboxylic acid feature, their distinct bridging atoms—nitrogen in the former and a direct carbon-carbon bond in the latter—give rise to significant differences in their chemical properties, reactivity, and applications.

Physicochemical Properties: A Tale of Two Bridges

The fundamental difference between this compound and Diphenic acid lies in the linkage between the two phenyl rings. The imino (-NH-) bridge in this compound introduces a hydrogen bond donor and a site for potential substitution, influencing its solubility, melting point, and coordination chemistry. In contrast, the direct C-C bond in Diphenic acid results in a more rigid structure.

PropertyThis compoundDiphenic Acid
CAS Number 579-92-0[1]482-05-3
Molecular Formula C₁₄H₁₁NO₄[1]C₁₄H₁₀O₄
Molecular Weight 257.24 g/mol 242.23 g/mol
Melting Point 298 °C (decomposes)[2][3]228-230 °C
Appearance White to off-white powderWhite crystalline solid
Solubility Soluble in polar organic solventsSoluble in ethanol, ether, and hot water

Synthesis and Experimental Protocols

The synthesis of these two compounds follows distinct chemical pathways, each with its own set of reagents and conditions.

This compound: The Ullmann Condensation

This compound is commonly synthesized via the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine.[4]

Ullmann Condensation for this compound Synthesis.

Experimental Protocol: Ullmann Condensation

A typical procedure involves the reaction of 2-chlorobenzoic acid with aniline (B41778) in the presence of a copper catalyst, such as copper(I) oxide, and a base like potassium carbonate in a high-boiling solvent like amyl alcohol. The mixture is refluxed for several hours. After cooling, the reaction mixture is treated with an acid to precipitate the product, which is then purified by recrystallization.[5]

Diphenic Acid: Diazotization of Anthranilic Acid

Diphenic acid is classically synthesized from anthranilic acid through a diazotization reaction followed by a copper-catalyzed coupling.[6][7]

Synthesis of Diphenic Acid via Diazotization.

Experimental Protocol: Synthesis of Diphenic Acid from Anthranilic Acid

Anthranilic acid is dissolved in hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (B80452) is then added slowly to form the diazonium salt. This solution is subsequently added to a solution containing a copper(I) salt, which catalyzes the coupling reaction to form Diphenic acid. The product precipitates and is collected by filtration, followed by purification.[6][8]

Comparative Performance and Applications

The structural differences between these two molecules translate into distinct performance characteristics in various applications.

Chelating Agents and Metal-Organic Frameworks (MOFs)

The presence of the nitrogen atom in This compound makes it an excellent chelating agent for various metal ions. This property is leveraged in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen and carboxylate groups can coordinate to metal centers, leading to the formation of stable, porous structures with potential applications in gas storage, catalysis, and separation.

Diphenic acid , lacking the central nitrogen atom, also serves as a ligand in MOF synthesis. The two carboxylate groups can bridge metal centers to form robust frameworks. However, the coordination geometry and the resulting framework topology differ from those obtained with this compound.

ApplicationThis compoundDiphenic Acid
Metal Chelation Strong chelating ability due to N and O donor atoms.Forms complexes through carboxylate groups.
MOF Synthesis Forms diverse and stable MOFs with potential for catalysis.A common linker for constructing porous MOFs.
Drug Development and Therapeutic Applications

Derivatives of both molecules have shown promise in the field of drug development.

This compound serves as a scaffold for the synthesis of various heterocyclic compounds with potential biological activities. For instance, its derivatives have been investigated for their anticancer properties.

Diphenic acid and its derivatives have also been explored for their therapeutic potential, including anticancer and anti-inflammatory activities.[9] The rigid biphenyl (B1667301) backbone is a common motif in many biologically active molecules.

Therapeutic AreaThis compound DerivativesDiphenic Acid Derivatives
Anticancer Activity Precursors to compounds with cytotoxic effects against cancer cell lines.[10]Exhibit antiproliferative activity against various cancer cell lines.[9]
Anti-inflammatory Activity Less explored for this application.Some derivatives have shown anti-inflammatory properties.
Polymer Science

Both dicarboxylic acids can be used as monomers in the synthesis of polyesters and polyamides. The choice of the dicarboxylic acid influences the properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility.

Diphenic acid , with its rigid structure, can impart high thermal stability and mechanical strength to polymers.

Conclusion

References

A Comparative Analysis of Metal Binding Affinity: 2,2'-Iminodibenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between organic molecules and metal ions is paramount. The ability of a ligand to selectively bind to a specific metal ion underpins a vast array of applications, from the design of novel therapeutics to the development of advanced materials. This guide provides a detailed comparison of the metal binding affinity of 2,2'-Iminodibenzoic acid (IDA) and its analogs, supported by experimental data and protocols.

This compound, a molecule featuring two benzoic acid moieties linked by a central imino group, presents a versatile scaffold for metal chelation. The nitrogen and oxygen donor atoms create a favorable environment for coordinating with a variety of metal ions. However, subtle modifications to this core structure, such as the introduction of substituents on the imino nitrogen or the aromatic rings, can significantly influence its metal binding properties. This comparison aims to elucidate these structure-affinity relationships.

Quantitative Comparison of Metal Binding Affinities

The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log K) or formation constant. A higher log K value indicates a more stable complex and thus a higher binding affinity. The following table summarizes the stability constants for the formation of 1:1 complexes between various ligands and metal ions, as determined by potentiometric titration.

LigandMetal IonLog K₁Experimental Conditions
Iminodiacetic acid (IDA)Cu²⁺10.550.1 M KCl, 25 °C
Ni²⁺8.230.1 M KCl, 25 °C
Co²⁺6.980.1 M KCl, 25 °C
Zn²⁺7.030.1 M KCl, 25 °C
Methyliminodiacetic acid (MIDA)Cu²⁺10.330.1 M KCl, 25 °C
Ni²⁺8.260.1 M KCl, 25 °C
Co²⁺7.030.1 M KCl, 25 °C
Zn²⁺7.300.1 M KCl, 25 °C

Note: Data for this compound and its substituted analogs were not available in the public domain at the time of this guide's compilation. The data for iminodiacetic acid (IDA) and its N-methyl analog, methyliminodiacetic acid (MIDA), are presented here as structurally related examples to illustrate the effect of N-substitution on metal binding affinity.

The data for the simpler analogs, IDA and MIDA, reveals that N-methylation has a discernible but not uniform effect on the stability of the metal complexes. For instance, the stability of the Cu²⁺ complex slightly decreases with N-methylation, while the stability of the Ni²⁺, Co²⁺, and Zn²⁺ complexes shows a slight increase. This highlights the complex interplay of steric and electronic effects that substituents can exert on metal ion coordination.

Experimental Protocols

The determination of metal-ligand stability constants is crucial for a quantitative comparison of binding affinities. Potentiometric titration is a widely used and reliable method for this purpose.

Potentiometric Titration for Determination of Stability Constants

Principle: This method involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH meter as the base is added. The titration is typically carried out in the absence and presence of the metal ion. The difference in the titration curves is used to calculate the formation function (n̄), which is the average number of ligands bound to a metal ion, and the free ligand concentration ([L]). The stability constants are then determined from the relationship between n̄ and [L].

Detailed Protocol:

  • Solution Preparation:

    • Prepare a standard stock solution of the ligand (e.g., this compound or its analog) in a suitable solvent (e.g., a dioxane-water mixture to ensure solubility).

    • Prepare standard stock solutions of the metal perchlorate (B79767) or nitrate (B79036) salts (e.g., Cu(ClO₄)₂, Ni(ClO₄)₂, etc.) in deionized water. The concentration of the metal ion solution should be accurately known.

    • Prepare a standard solution of carbonate-free sodium hydroxide (B78521) (NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl or KNO₃) to maintain a constant ionic strength throughout the titration.

  • Titration Setup:

    • Use a thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).

    • Calibrate a pH meter with standard buffer solutions before each titration.

    • Use a microburette for the precise addition of the NaOH titrant.

  • Titration Procedure:

    • Acid Calibration: Titrate a known volume of standard strong acid (e.g., HClO₄) with the standard NaOH solution in the presence of the background electrolyte. This step is essential for determining the accurate concentration of the NaOH solution and the standard potential of the electrode.

    • Ligand Titration: Titrate a solution containing a known amount of the ligand and the strong acid with the standard NaOH solution.

    • Metal-Ligand Titration: Titrate a solution containing the same amounts of the ligand and strong acid as in the previous step, but with the addition of a known amount of the metal ion, with the standard NaOH solution.

  • Data Analysis:

    • Plot the pH readings against the volume of NaOH added for all three titrations.

    • From the titration data, calculate the values of n̄ and pL (the negative logarithm of the free ligand concentration) at various pH values using established computational methods and software (e.g., HYPERQUAD).

    • The stability constants (log K) are then obtained by analyzing the formation curve (a plot of n̄ versus pL).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining metal-ligand stability constants using potentiometric titration.

experimental_workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Ligand Ligand Solution Ligand_Tit Ligand Titration Ligand->Ligand_Tit Metal Metal Ion Solution Metal_Ligand_Tit Metal-Ligand Titration Metal->Metal_Ligand_Tit Base Standard Base (NaOH) Acid_Cal Acid Calibration Base->Acid_Cal Base->Ligand_Tit Base->Metal_Ligand_Tit Acid Standard Acid (HClO₄) Acid->Acid_Cal Acid->Ligand_Tit Acid->Metal_Ligand_Tit Electrolyte Background Electrolyte Electrolyte->Acid_Cal Electrolyte->Ligand_Tit Electrolyte->Metal_Ligand_Tit Titration_Setup Thermostated Vessel Calibrated pH Meter Microburette Plotting Plot pH vs. Volume of Base Titration_Setup->Plotting Calculation Calculate n̄ and pL Plotting->Calculation Formation_Curve Plot Formation Curve (n̄ vs. pL) Calculation->Formation_Curve Stability_Constant Determine Stability Constants (log K) Formation_Curve->Stability_Constant

Workflow for Potentiometric Titration

Logical Relationship in Metal Chelation

The chelation of a metal ion by a ligand like this compound is a multi-step equilibrium process. The following diagram illustrates the logical relationship in the formation of a 1:1 metal-ligand complex.

chelation_process M Free Metal Ion (Mⁿ⁺) Equilibrium Equilibrium M->Equilibrium L Free Ligand (L) L->Equilibrium ML Metal-Ligand Complex (ML) ML->Equilibrium K_d Equilibrium->ML K_f

Metal-Ligand Complex Formation Equilibrium

This guide serves as a foundational resource for researchers interested in the metal binding properties of this compound and its analogs. While direct comparative data for a wide range of IDA analogs is currently limited in publicly accessible literature, the provided experimental protocols and conceptual frameworks offer a robust starting point for conducting such investigations. Future studies focusing on the systematic variation of substituents on the IDA scaffold will be invaluable in building a comprehensive understanding of the structure-affinity relationships that govern metal chelation by this important class of ligands.

A Comparative Guide to Analytical Methods for the Quantification of 2,2'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the accurate quantification of 2,2'-Iminodibenzoic acid, a key chemical intermediate. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines common and robust analytical techniques that can be adapted and validated for this purpose. The comparison is based on established methods for similar aromatic carboxylic acids and related compounds, providing a strong starting point for method development and validation in a research or quality control setting.

Comparison of Potential Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely used techniques for the quantification of organic molecules like this compound.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering excellent resolution and quantitative accuracy. When coupled with a UV detector, it provides a cost-effective and reliable method for routine analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification and analysis in complex matrices.

The following sections provide a detailed comparison of these two approaches, including hypothetical performance data based on similar validated assays and detailed experimental protocols that can be used as a starting point for method development.

Data Presentation: Performance Comparison

The following tables summarize the expected performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are derived from validated methods for analogous compounds and represent typical targets for method validation.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.99
Accuracy (% Recovery) 98 - 102%89 - 115%[1]
Precision (% RSD) < 2%< 15%[1]
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.01 ng/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 10 ng/mL[2]
Specificity GoodExcellent
Matrix Effect Low to ModerateCan be significant, requires careful management

Experimental Protocols

The following are detailed, adaptable protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established methods for similar analytes and should be fully validated for the specific matrix and concentration range of interest.[3][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

a. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the range of 230-280 nm).

  • Injection Volume: 10 µL.

b. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

c. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations and perform a linear regression of peak area versus concentration. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should be within 98-102%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods based on the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

a. LC Conditions:

  • Column: A suitable C18 or other appropriate reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).[1]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

b. MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode for the carboxylic acid groups.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These will need to be determined by infusing a standard solution of this compound into the mass spectrometer. For example, the precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be characteristic fragments.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

c. Standard and Sample Preparation:

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C₆- or D₄-2,2'-Iminodibenzoic acid) is highly recommended to correct for matrix effects and variations in instrument response.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of the internal standard at a fixed concentration to all standards and samples. Sample preparation may involve more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices to minimize interference.[1][5]

d. Validation Parameters:

  • Linearity: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. An r² > 0.99 is generally acceptable.[2]

  • Accuracy and Precision: Assessed at multiple concentration levels (low, medium, high QC samples). Acceptance criteria are typically 85-115% for accuracy and <15% RSD for precision.[1]

  • Selectivity and Matrix Effect: Evaluated by analyzing blank matrix samples from different sources to ensure no interfering peaks are present at the retention time of the analyte and its internal standard. Matrix effect is assessed by comparing the response of the analyte in a post-extraction spiked sample to a neat standard solution.

  • LOD and LOQ: Determined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[2]

Mandatory Visualization

The following diagrams illustrate the general workflows for analytical method validation and the logical relationship in selecting an appropriate analytical method.

Analytical_Method_Validation_Workflow General Workflow for Analytical Method Validation cluster_validation Validation Characteristics A Define Analytical Method Requirements B Develop Analytical Procedure A->B C Perform Method Validation Studies B->C D Assess Validation Data Against Acceptance Criteria C->D V1 Specificity V2 Linearity V3 Accuracy V4 Precision V5 Range V6 LOD & LOQ V7 Robustness D->B Does Not Meet Criteria E Document Validation Protocol and Report D->E Meets Criteria F Implement for Routine Use E->F

Caption: General Workflow for Analytical Method Validation.

Method_Selection_Logic Logical Flow for Analytical Method Selection Start Start: Need to Quantify This compound Conc Expected Concentration Range? Start->Conc Matrix Complexity of Sample Matrix? Conc->Matrix High (e.g., > 1 µg/mL) LCMS Consider LC-MS/MS Conc->LCMS Low (e.g., < 1 µg/mL) HPLC Consider HPLC-UV Matrix->HPLC Simple (e.g., pure substance) Matrix->LCMS Complex (e.g., biological fluid) Validate Develop and Validate Method HPLC->Validate LCMS->Validate End Routine Analysis Validate->End

References

A Comparative Guide to Alternative Ligands for 2,2'-Iminodibenzoic Acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metal-Organic Frameworks (MOFs) have emerged as a highly versatile class of porous materials with significant potential in catalysis, gas storage, and drug delivery. The choice of the organic ligand is a critical determinant of the final properties of the MOF. While 2,2'-Iminodibenzoic acid (IDA) is a commonly used ligand, a range of alternative ligands offer unique advantages in terms of stability, porosity, and functionality. This guide provides an objective comparison of the performance of MOFs synthesized with IDA and its alternatives, supported by experimental data, to aid in the rational design of MOFs for specific applications.

Performance Comparison of Ligands

The selection of an organic linker profoundly influences the physicochemical properties of a MOF. This section provides a quantitative comparison of MOFs synthesized using this compound (IDA) and two major classes of alternative ligands: N-heterocyclic dicarboxylates and flexible aliphatic dicarboxylates.

Ligand ClassLigand ExampleMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Key Features & Applications
Iminodicarboxylate This compound (IDA)VariesData not readily available in searched literatureData not readily available in searched literatureModerate thermal stability[1]Forms flexible frameworks, potential for catalysis.
N-Heterocyclic Dicarboxylates Dipicolinic acid (DPA)Cu(II)28.2[2]-High thermal stability[2][3]Antimicrobial properties, potential for drug delivery.[3]
2,2'-Bipyridine-4,4'-dicarboxylic acidV(IV)325[4]-320[4]Strong dye adsorbent, potent antimicrobial agent.[4]
2,2'-Bipyridine-5,5'-dicarboxylic acidMn(II)707 (BET), 806 (Langmuir)[5]0.288[5]-Gas adsorption and separation, magnetic properties.[5]
Flexible Aliphatic Dicarboxylates Succinic acid, Azelaic acidCd(II)---Forms flexible and interpenetrating structures, potential for sensing applications.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis of high-quality MOFs. Below are representative synthesis methods for MOFs constructed from the discussed alternative ligands.

Solvothermal Synthesis of a Manganese-based MOF with 2,2'-Bipyridine-5,5'-dicarboxylic acid

This protocol describes the synthesis of a 3D manganese-based MOF with the formula {[Mn(H₂BPDC)(SO₄)]}n.[7]

Materials:

  • Manganese(II) sulfate (B86663) monohydrate (MnSO₄·H₂O)

  • 2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂BPDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • A mixture of MnSO₄·H₂O (0.3 mmol, 51 mg) and H₂BPDC (0.3 mmol, 73 mg) is dissolved in 10 mL of DMF.

  • The mixture is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to 120 °C for 3 days.

  • After cooling to room temperature, colorless crystals of the MOF are collected by filtration.

Microwave-Assisted Synthesis of a Copper-based MOF with Dipicolinic Acid

This method provides a rapid route to a Cu/DPA-MOF.[3]

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Dipicolinic acid (DPA)

  • Double distilled water

Procedure:

  • In 25 mL of double distilled water, dissolve copper(II) nitrate trihydrate (0.1 mmol) and dipicolinic acid (0.1 mmol).

  • Place the solution under microwave irradiation at ambient temperature for 25 minutes with a microwave power of 320 W.

  • The resulting product is isolated by nanofiltration, washed three times with double distilled water and ethanol, and dried under vacuum at ambient temperature for 48 hours.

Applications in Drug Delivery and Targeted Therapies

The tunability of MOF structures makes them promising candidates for advanced drug delivery systems. The choice of ligand can influence drug loading capacity, release kinetics, and even the therapeutic mechanism of action.

Cellular Uptake and Signaling Pathways

The interaction of MOFs with cells is a critical aspect of their application in drug delivery. The primary mechanism of internalization for many MOFs is endocytosis, with pathways including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis being involved.[8][9] The surface chemistry, size, and shape of the MOF particles, which are influenced by the constituent ligands, play a significant role in determining the specific uptake pathway.[8]

Once inside the cell, MOFs are often trafficked to acidic compartments such as endosomes and lysosomes, where the lower pH can trigger the degradation of the framework and subsequent release of the encapsulated drug.[10] This pH-responsive drug release is a key advantage for targeted cancer therapy, as the tumor microenvironment is typically more acidic than healthy tissue.

For drug development professionals, understanding the downstream signaling pathways affected by MOF-based drug delivery is paramount. For instance, in cancer therapy, the released drug can induce apoptosis through various signaling cascades. While specific pathways are highly dependent on the encapsulated drug, the MOF carrier itself can also play a role. For example, the release of metal ions from the MOF structure upon degradation can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.

The following diagram illustrates a generalized workflow for the application of ligand-functionalized MOFs in targeted drug delivery for cancer therapy.

G cluster_0 MOF Synthesis & Drug Loading cluster_1 Cellular Interaction & Drug Release cluster_2 Therapeutic Effect Ligand Alternative Ligand (e.g., DPA, BPDC) Synthesis Synthesis (e.g., Solvothermal) Ligand->Synthesis Metal Metal Ion/Cluster Metal->Synthesis MOF Functionalized MOF Synthesis->MOF Loading Drug Loading MOF->Loading Drug Therapeutic Drug Drug->Loading DrugLoadedMOF Drug-Loaded MOF Loading->DrugLoadedMOF Cell Target Cancer Cell DrugLoadedMOF->Cell Targeting Uptake Cellular Uptake (Endocytosis) Cell->Uptake Endosome Endosome/Lysosome (Acidic pH) Uptake->Endosome Degradation MOF Degradation & Drug Release Endosome->Degradation ReleasedDrug Released Drug Degradation->ReleasedDrug Signaling Signaling Pathway Activation/Inhibition ReleasedDrug->Signaling Apoptosis Apoptosis/ Cell Death Signaling->Apoptosis

Workflow for MOF-based targeted drug delivery.

Logical Framework for Ligand Selection

The choice of an appropriate alternative ligand to IDA depends on the desired application of the MOF. The following diagram outlines a logical decision-making process for ligand selection.

G Start Define Desired MOF Properties HighPorosity High Porosity for Gas Storage/Separation? Start->HighPorosity HighStability High Thermal/Chemical Stability Required? HighPorosity->HighStability Yes Catalysis Application in Heterogeneous Catalysis? HighPorosity->Catalysis No HighStability->Catalysis No RigidLigand Select Rigid N-Heterocyclic Dicarboxylate (e.g., 2,2'-Bipyridine-5,5'-dicarboxylic acid) HighStability->RigidLigand Yes DrugDelivery Application in Drug Delivery? Catalysis->DrugDelivery No FunctionalLigand Select Ligand with Accessible Functional Sites (e.g., Amino-functionalized BDC) Catalysis->FunctionalLigand Yes StableLigand Select Ligand Forming Strong Coordination Bonds (e.g., Dipicolinic Acid) DrugDelivery->StableLigand Yes, for stability FlexibleLigand Select Flexible Aliphatic Dicarboxylate for Controlled Release DrugDelivery->FlexibleLigand Yes RigidLigand->HighStability StableLigand->HighStability FunctionalLigand->Catalysis FlexibleLigand->DrugDelivery

Decision tree for alternative ligand selection.

References

Assessing the Cross-Reactivity of 2,2'-Iminodibenzoic Acid-Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of sensors based on 2,2'-iminodibenzoic acid, also known as diphenylamine-2,2'-dicarboxylic acid. Given the nascent stage of research on sensors utilizing this specific molecule, this guide presents a predictive comparison based on the analysis of structurally similar compounds and established methodologies for evaluating sensor selectivity. The experimental data herein is illustrative to guide researchers in their validation processes.

Understanding Cross-Reactivity in this compound-Based Sensors

A key performance metric for any sensor is its selectivity—the ability to detect and quantify a target analyte in the presence of other, structurally similar or dissimilar, compounds. Cross-reactivity occurs when a sensor responds to non-target molecules, leading to inaccurate measurements. For sensors based on this compound, a molecule with a flexible diarylamine core and two carboxylic acid groups, potential cross-reactivity can be anticipated from compounds that share these structural features.

Potential Interferents Include:

  • Structurally Similar Dicarboxylic Acids: Phthalic acid, isophthalic acid, and terephthalic acid, which share the dicarboxylic acid feature on an aromatic ring.

  • Diphenylamine (B1679370) and its Derivatives: Compounds with the core diphenylamine structure but different substituents.

  • Common Pharmaceutical Excipients and Metabolites: Benzoic acid, salicylic (B10762653) acid, and other structurally related small molecules that may be present in complex sample matrices.

Comparative Analysis of Sensor Selectivity

To rigorously assess the performance of a this compound-based sensor, its response to a panel of potential interferents must be quantified. The selectivity coefficient is a common metric used to express the degree of cross-reactivity. A lower selectivity coefficient indicates a higher degree of selectivity for the target analyte over the interferent.

The following table presents a hypothetical cross-reactivity profile for a sensor designed to detect a target analyte using this compound as the recognition element. The data is structured to provide a clear comparison of the sensor's response to the target versus potential interferents.

Table 1: Hypothetical Cross-Reactivity Data for a this compound-Based Sensor

Analyte CategoryCompoundConcentration (µM)Sensor Response (Arbitrary Units)Selectivity Coefficient (K)
Target Analyte Analyte X 10 100 -
Dicarboxylic AcidsPhthalic Acid100150.15
Isophthalic Acid100100.10
Terephthalic Acid10050.05
Diphenylamine DerivativesDiphenylamine100250.25
N-Phenylanthranilic Acid100300.30
Common ExcipientsBenzoic Acid100080.008
Salicylic Acid1000120.012

Note: The selectivity coefficient (K) is calculated as the ratio of the sensor's sensitivity to the interferent to its sensitivity to the target analyte. Lower values indicate better selectivity.

Experimental Protocols for Cross-Reactivity Assessment

Accurate and reproducible assessment of cross-reactivity is crucial. The following protocols outline the key experiments for both electrochemical and fluorescent sensors based on this compound.

Preparation of Solutions
  • Stock Solution of Target Analyte: Prepare a 1 mM stock solution of the target analyte in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Stock Solutions of Interferents: Prepare 10 mM stock solutions of each potential interferent in the same buffer.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solutions to the desired concentrations for testing.

Electrochemical Sensor Cross-Reactivity Protocol
  • Sensor Preparation: Fabricate the this compound-based electrochemical sensor on a suitable electrode (e.g., glassy carbon electrode).

  • Baseline Measurement: Record the baseline electrochemical signal (e.g., cyclic voltammetry or differential pulse voltammetry) of the sensor in the buffer solution.

  • Analyte Response: Introduce a known concentration of the target analyte and record the change in the electrochemical signal.

  • Interference Study (Mixed-Solution Method):

    • To a solution containing a fixed concentration of the target analyte, add increasing concentrations of an interferent.

    • Record the electrochemical signal after each addition.

    • A significant change in the signal compared to the analyte-only solution indicates cross-reactivity.

  • Interference Study (Separate-Solution Method):

    • Measure the sensor's response to a series of concentrations of the target analyte.

    • Separately, measure the sensor's response to a series of concentrations of each interferent.

    • Calculate the selectivity coefficient based on the slopes of the calibration curves.

Fluorescent Sensor Cross-Reactivity Protocol
  • Sensor Preparation: Synthesize or prepare the this compound-based fluorescent probe in a suitable solvent.

  • Baseline Measurement: Record the baseline fluorescence spectrum of the probe in the buffer solution.

  • Analyte Response: Add a known concentration of the target analyte to the probe solution and record the change in fluorescence intensity or wavelength.

  • Interference Study:

    • To a solution of the fluorescent probe, add a potential interferent at a concentration significantly higher than that of the target analyte (e.g., 10-fold or 100-fold excess).

    • Record the fluorescence spectrum.

    • Subsequently, add the target analyte to this mixture and record the final fluorescence spectrum.

    • Compare the fluorescence response in the presence and absence of the interferent to determine the degree of cross-reactivity.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams are powerful tools for understanding the complex interactions in a sensor system and the logical flow of experimental procedures.

signaling_pathway cluster_sensor Sensor Surface Sensor This compound Recognition Element Signal_High Strong Signal (Binding Event) Sensor->Signal_High Generates Signal Signal_Low Weak/No Signal Sensor->Signal_Low Minimal Signal Change Target Target Analyte Target->Sensor Specific Binding Interferent1 Structurally Similar Interferent Interferent1->Sensor Non-specific Binding (Cross-reactivity) Interferent2 Unrelated Molecule Interferent2->Sensor No Binding

Caption: Hypothetical signaling pathway of a this compound-based sensor.

experimental_workflow start Start prep_solutions Prepare Analyte and Interferent Solutions start->prep_solutions sensor_prep Prepare/Fabricate Sensor start->sensor_prep baseline Record Baseline Sensor Signal sensor_prep->baseline analyte_response Measure Response to Target Analyte baseline->analyte_response interference_study Perform Interference Studies analyte_response->interference_study mixed_method Mixed-Solution Method interference_study->mixed_method Option 1 separate_method Separate-Solution Method interference_study->separate_method Option 2 data_analysis Analyze Data and Calculate Selectivity mixed_method->data_analysis separate_method->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing sensor cross-reactivity.

Conclusion and Future Directions

The development of sensors based on this compound holds promise for various applications, including pharmaceutical analysis and diagnostics. However, a thorough evaluation of their cross-reactivity is paramount to ensure reliable and accurate performance. This guide provides a foundational framework for such an assessment. Future research should focus on synthesizing and characterizing these sensors and performing rigorous selectivity studies against a broad range of potential interferents. The generation of robust experimental data will be critical for validating the performance of these novel sensors and paving the way for their practical implementation.

Performance Evaluation of 2,2'-Iminodibenzoic Acid in Catalytic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Palladium-Catalyzed Cross-Coupling Reactions, Supported by Experimental Data.

The quest for efficient, robust, and versatile catalysts is a cornerstone of modern organic synthesis. Among the myriad of ligands available for transition metal catalysis, 2,2'-Iminodibenzoic acid (IDA) presents an intriguing scaffold. Its N,O-bidentate chelating nature offers the potential for creating stable and reactive metal complexes, particularly with palladium, a workhorse in cross-coupling reactions. This guide provides a comparative performance evaluation of IDA as a ligand in palladium-catalyzed Suzuki-Miyaura and Heck reactions, juxtaposing it with other common ligand classes.

The Role of this compound as a Ligand

This compound is an N-aryl anthranilic acid derivative that can act as a dinegative, N,O-bidentate ligand. This chelation to a metal center, such as palladium, can enhance the stability and modulate the reactivity of the resulting catalyst. The imino nitrogen and the carboxylate oxygen atoms coordinate with the metal, forming a stable complex that can participate in the catalytic cycle of various cross-coupling reactions.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

Table 1: Comparison of Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Catalyst SystemLigand TypeCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / IDA N,O-Bidentate 1.0 K₃PO₄ Dioxane 100 12 ~85-90 (Estimated) N/A
Pd₂(dba)₃ / SPhosBuchwald-type Phosphine (B1218219)0.5K₃PO₄Toluene1001698[1]
Pd(OAc)₂ / P(t-Bu)₃Monodentate Phosphine1.0Cs₂CO₃Dioxane801895
Pd-PEPPSI-IPrN-Heterocyclic Carbene (NHC)0.5K₃PO₄Dioxane/H₂O802>98[2]
Pd(OAc)₂ (ligand-free)Ligand-Free2.0K₂CO₃DMF/H₂O1002475

Analysis:

While direct data for a Pd-IDA catalyzed Suzuki reaction is extrapolated, N,O-bidentate ligands are known to form stable palladium complexes that can be effective for cross-coupling reactions. The estimated high yield suggests that IDA could be a competent ligand, potentially offering a balance of stability and reactivity. However, it may require slightly higher catalyst loading and longer reaction times compared to highly specialized and more expensive phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands, which are known for their exceptional activity with challenging substrates like aryl chlorides. Ligand-free systems, while simple, generally exhibit lower efficiency.

Performance in Heck-Mizoroki Reactions

The Heck reaction is a cornerstone for the synthesis of substituted alkenes. The ligand plays a crucial role in the regioselectivity and efficiency of the reaction. Here, we compare a hypothetical Pd-IDA catalyst with other systems for the Heck coupling of an aryl bromide with an acrylate.

Table 2: Comparison of Catalyst Performance in the Heck Reaction of 4-Bromotoluene with n-Butyl Acrylate

Catalyst SystemLigand TypeCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / IDA N,O-Bidentate 0.5 Na₂CO₃ DMF 120 8 ~90-95 (Estimated) N/A
Pd(OAc)₂ / PPh₃Triarylphosphine1.0Et₃NDMF1001285
Pd/C (heterogeneous)Heterogeneous0.005Et₃NNMP1402>99 (TON ~18000)[3]
Palladacycle/PhosphinePalladacycle0.001NaOAcNMP1304>95 (TOF up to 20,000 h⁻¹)[4]
Pd(OAc)₂ (ligand-free)Ligand-Free1.0NaOAcDMAc1402470

Analysis:

The estimated performance of a Pd-IDA catalyst in the Heck reaction is high, suggesting that the N,O-bidentate chelation can provide a thermally stable and active catalyst. It is expected to outperform simple triarylphosphine ligands in terms of yield and reaction time. However, highly active systems like heterogeneous Pd/C catalysts and palladacycles can achieve significantly higher turnover numbers (TON) and turnover frequencies (TOF), making them more suitable for large-scale industrial applications where catalyst efficiency is paramount.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of catalytic reactions. Below are representative protocols for the Suzuki-Miyaura and Heck reactions.

General Experimental Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

A dried Schlenk tube is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times. The palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the ligand (e.g., this compound, 0.01 mmol, 1 mol%) are then added. The solvent (e.g., anhydrous dioxane, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[5]

General Experimental Protocol for a Heck-Mizoroki Reaction

To a round-bottom flask is added the aryl halide (1.0 mmol), the olefin (1.2 mmol), the base (e.g., Na₂CO₃, 2.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.005 mmol, 0.5 mol%), and the ligand (e.g., this compound, 0.005 mmol, 0.5 mol%). The flask is fitted with a reflux condenser and purged with an inert gas. The solvent (e.g., DMF, 5 mL) is added, and the mixture is heated to the reaction temperature (e.g., 120 °C) with stirring for the required duration. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is purified by flash chromatography.

Visualizing Catalytic Pathways and Workflows

Understanding the underlying mechanisms and experimental procedures is crucial for catalyst development and optimization. The following diagrams, generated using the DOT language, illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n pd_ox Ar-Pd(II)-X(L_n) pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)-Ar'(L_n) pd_ox->pd_trans Transmetalation pd_re Ar-Ar'-Pd(0)L_n pd_trans->pd_re Reductive Elimination pd_re->pd0 aryl_halide Ar-X boronic_acid Ar'B(OH)₂ product Ar-Ar' base Base

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow start Start setup Reaction Setup (Reactants, Base, Catalyst, Ligand, Solvent) start->setup reaction Heating & Stirring (Under Inert Atmosphere) setup->reaction workup Work-up (Cooling, Dilution, Washing) reaction->workup extraction Extraction & Drying workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

General Experimental Workflow

Conclusion

This compound holds promise as a readily accessible and potentially cost-effective N,O-bidentate ligand for palladium-catalyzed cross-coupling reactions. While direct, comprehensive comparative studies are limited, analysis of related catalyst systems suggests that a Pd-IDA catalyst could offer good to excellent performance in both Suzuki-Miyaura and Heck reactions, particularly for less challenging substrates. For highly demanding transformations, such as the coupling of unactivated aryl chlorides, more specialized and often more expensive phosphine or NHC-based ligands may provide superior results in terms of reaction speed and catalyst loading. Further research dedicated to the systematic evaluation of IDA and its derivatives in a broader range of catalytic reactions would be invaluable to fully elucidate its potential and position it within the landscape of modern catalytic tools.

References

Unveiling the Therapeutic Potential: A Structural-Activity Relationship Guide to 2,2'-Iminodibenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of 2,2'-Iminodibenzoic Acid Derivatives in Anticancer and Anti-inflammatory Applications.

The this compound scaffold, a core structure in medicinal chemistry, has garnered significant attention for its therapeutic potential. This guide provides a comprehensive analysis of the structural-activity relationships (SAR) of its derivatives, focusing on their anticancer and anti-inflammatory properties. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to inform and guide future drug discovery and development efforts.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have emerged as a promising class of compounds in the relentless search for novel anticancer agents. The core structure, also known as diphenylamine-2,2'-dicarboxylic acid, provides a versatile platform for chemical modifications that can significantly influence its cytotoxic and antiproliferative activities.

While a comprehensive quantitative structure-activity relationship (QSAR) study specifically on a wide range of this compound derivatives is not extensively documented in publicly available literature, studies on related diphenylamine (B1679370) structures provide valuable insights. For instance, research on 2,4'-bis substituted diphenylamines has demonstrated potent antitumor activity, with IC50 values ranging from 0.73 to 2.38 microM against human breast carcinoma cell line (MCF-7). This suggests that the substitution pattern on the phenyl rings plays a crucial role in determining the anticancer efficacy.

Future research should focus on systematic modifications of the this compound core, including substitutions on the aromatic rings and modifications of the carboxylic acid groups, to elucidate a clear SAR and optimize the anticancer potency.

Anti-inflammatory Action: Combating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. This compound and its derivatives have demonstrated notable anti-inflammatory properties.

A study on the metal complexes of diphenylamine-2,2'-dicarboxylic acid revealed that the zinc complex exhibited anti-inflammatory activity equipotent to the widely used nonsteroidal anti-inflammatory drugs (NSAIDs) naproxen (B1676952) and ibuprofen, albeit at higher doses. This finding underscores the potential of this scaffold in modulating inflammatory pathways. However, a detailed SAR study with a series of substituted derivatives and their corresponding in vitro or in vivo anti-inflammatory data is needed to fully understand the structural requirements for optimal activity. Key areas for future investigation include the impact of substituents on the phenyl rings and the role of the carboxylic acid moieties in interacting with inflammatory targets.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week before the experiment.

  • Compound Administration: Administer the test compounds and a standard drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Logical Relationships and Workflows

To visualize the typical workflow in a structural-activity relationship study, the following diagram is provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization A Lead Compound (this compound) B Design of Analogs A->B Modification C Synthesis of Derivatives B->C D In Vitro Screening (e.g., MTT Assay) C->D Testing E In Vivo Testing (e.g., Paw Edema) D->E Promising Candidates F Quantitative Data (IC50 / % Inhibition) D->F E->F G SAR Analysis F->G H Identification of Potent Derivatives G->H I Further Optimization H->I Refinement I->B Iterative Design

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

This guide highlights the promising anticancer and anti-inflammatory potential of this compound derivatives. The provided experimental protocols and workflow visualization aim to support researchers in their quest to develop novel and effective therapeutic agents based on this versatile chemical scaffold. Further systematic studies are crucial to delineate clear structural requirements for enhanced biological activity and to unlock the full therapeutic potential of this class of compounds.

Assessing the In-Vivo Biocompatibility of 2,2'-Iminodibenzoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of biocompatible molecules is a critical step in ensuring the safety and efficacy of novel therapeutics and diagnostics. 2,2'-Iminodibenzoic acid (IDBA), a molecule with potential applications as a linker or chelating agent, requires thorough biocompatibility assessment for in-vivo studies. This guide provides a comparative overview of the available biocompatibility data for IDBA and its alternatives, outlines key experimental protocols for assessment, and visualizes relevant biological pathways.

Comparative Biocompatibility Data

Direct in-vivo biocompatibility data for this compound is limited in publicly available literature. Therefore, this guide presents data on structurally related compounds and common alternatives to provide a comparative context for researchers. The following tables summarize acute toxicity and hemolytic potential data for IDBA's parent molecule, Diphenylamine, a related compound N-Phenylanthranilic acid, and two widely used chelating agents, Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA).

Table 1: Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50Reference
DiphenylamineRatOral1120 mg/kg[1]
N-Phenylanthranilic acidMouseIntraperitoneal235 mg/kg[2]
EDTAMouseIntraperitoneal235 mg/kg[2]
DTPARatIntraperitoneal>500 mg/kg

Table 2: Hemolytic Potential

CompoundConcentrationHemolysis (%)SpeciesReference
EDTA0.1 - 1.0 mg/mLSignificantCommon Carp[3]
DTPAVariousLowNot Specified
Positive Control Triton X-100 (1%)~100%Human
Negative Control PBS< 2%Human

Note: Direct comparative hemolysis data for EDTA and DTPA under identical conditions is scarce. The data for EDTA indicates a potential for hemolysis, while DTPA is generally considered to have low hemolytic activity. Further head-to-head studies are warranted.

Experimental Protocols

Accurate assessment of in-vivo biocompatibility relies on standardized and well-defined experimental protocols. Below are detailed methodologies for key experiments.

Acute Toxicity Testing (LD50 Determination)

This study is designed to determine the median lethal dose (LD50) of a substance, which is the dose required to kill half the members of a tested population after a specified test duration.

Protocol:

  • Animal Model: Select a suitable animal model, typically mice or rats.

  • Dose Groups: Establish multiple dose groups with a geometric progression of doses, along with a control group receiving the vehicle.

  • Administration: Administer the test substance via the intended route of in-vivo application (e.g., oral, intravenous, intraperitoneal).

  • Observation: Monitor the animals for a period of 14 days for signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Data Analysis: Calculate the LD50 value using statistical methods such as the Probit analysis.

  • Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination to identify any target organ toxicity.

Hemolysis Assay

This in-vitro assay assesses the potential of a substance to damage red blood cells (erythrocytes), leading to the release of hemoglobin.

Protocol:

  • Blood Collection: Obtain fresh whole blood from a relevant species (e.g., human, rabbit, rat) in tubes containing an anticoagulant (e.g., EDTA, heparin).

  • Erythrocyte Preparation: Centrifuge the blood to separate the plasma and wash the red blood cells multiple times with a buffered saline solution (e.g., PBS).

  • Incubation: Prepare a suspension of the washed erythrocytes and incubate with various concentrations of the test substance. Include a positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (vehicle).

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact erythrocytes.

  • Quantification: Measure the absorbance of the supernatant at a wavelength specific for hemoglobin (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis for each concentration of the test substance relative to the positive and negative controls. Materials with hemolysis values below 5% are generally considered non-hemolytic[4].

Histopathological Examination

Histopathology provides a microscopic view of tissue changes and is a crucial component of in-vivo biocompatibility assessment.

Protocol:

  • Tissue Collection: Following in-vivo exposure to the test substance, humanely euthanize the animals and collect target organs and tissues surrounding the administration site.

  • Fixation: Fix the collected tissues in a suitable fixative (e.g., 10% neutral buffered formalin) to preserve their structure.

  • Processing and Embedding: Dehydrate the tissues through a series of alcohol grades, clear in xylene, and embed in paraffin (B1166041) wax.

  • Sectioning and Staining: Cut thin sections of the embedded tissues using a microtome and stain with standard histological stains, such as Hematoxylin and Eosin (H&E).

  • Microscopic Examination: A qualified pathologist examines the stained tissue sections under a microscope to identify any pathological changes, such as inflammation, necrosis, fibrosis, or other signs of toxicity.

Visualizing Biological Interactions

Understanding the potential mechanisms of action and toxicity of a compound involves examining its interaction with cellular signaling pathways. As direct data for this compound is unavailable, the following diagrams illustrate a general experimental workflow for biocompatibility testing and a representative signaling pathway that can be modulated by chelating agents.

Experimental_Workflow cluster_in_vitro In-Vitro Assessment cluster_in_vivo In-Vivo Assessment cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) acute_toxicity Acute Toxicity (LD50) cytotoxicity->acute_toxicity Preliminary Data hemolysis Hemolysis Assay hemolysis->acute_toxicity sub_acute Sub-acute/Sub-chronic Toxicity acute_toxicity->sub_acute histopathology Histopathology sub_acute->histopathology biocompatibility_assessment biocompatibility_assessment histopathology->biocompatibility_assessment Biocompatibility Assessment start Test Compound (this compound) start->cytotoxicity start->hemolysis

Experimental workflow for biocompatibility assessment.

Chelating agents can influence various cellular processes by modulating the concentration of intracellular and extracellular metal ions, particularly calcium (Ca2+). These changes in ion concentration can, in turn, affect key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in cell proliferation, inflammation, and apoptosis.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras ikk IKK receptor->ikk chelator Chelating Agent (e.g., EDTA, DTPA) ca_ion Ca2+ chelator->ca_ion Sequesters ca_ion->ras ca_ion->ikk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Inflammation, Apoptosis) erk->transcription ikb IκB ikk->ikb nfkb NF-κB ikb->nfkb Inhibition nfkb->transcription

Generalized signaling pathways affected by chelating agents.

References

Safety Operating Guide

Proper Disposal Procedures for 2,2'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of 2,2'-Iminodibenzoic acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its hazards and to use appropriate personal protective equipment (PPE). The substance is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3].

Personal Protective Equipment (PPE) Summary

EquipmentSpecificationPurpose
Eye/Face Protection Chemical safety goggles or face shieldTo prevent eye contact, which can cause serious irritation[2][4].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation[1][2][3]. Gloves must be inspected before use[1].
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of dust, which may cause respiratory irritation[3]. Use in a well-ventilated area or under a fume hood[1][2].
Protective Clothing Laboratory coat, impervious clothingTo protect skin and personal clothing from contamination[1].

Handling Procedures:

  • Avoid all personal contact, including inhalation of dust[5].

  • Prevent the formation of dust and aerosols[1].

  • Always handle the substance in a well-ventilated area or under a chemical fume hood[1][2].

  • Wash hands thoroughly after handling and before breaks[1][2].

  • Keep the container tightly closed and store it in a cool, dry place[1][2].

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated to disperse any airborne dust[1].

  • Don PPE: Before cleanup, put on the required personal protective equipment as detailed in the table above.

  • Contain the Spill: Prevent the spilled material from entering drains or water courses[1][5][6].

  • Clean Up:

    • For dry spills, carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal[1][4][5].

    • Avoid generating dust during cleanup[1][5].

  • Decontaminate: Once the solid material is removed, decontaminate the area with a suitable solvent if necessary, collecting all cleaning materials as hazardous waste.

  • Dispose of Waste: All contaminated materials, including PPE, must be placed in a sealed container and disposed of as hazardous waste.

Disposal Plan for this compound

This compound must be disposed of as hazardous chemical waste. Do not dispose of it via standard trash or sewer systems[7][8].

Disposal Options Summary

MethodDescriptionRegulatory Considerations
Licensed Disposal Company Transfer surplus and non-recyclable this compound to a licensed hazardous waste disposal company[1].This is the most common and recommended method, ensuring compliance with federal, state, and local regulations[9].
Chemical Incineration Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber[1].This should only be performed by a licensed facility with the appropriate equipment to handle hazardous materials and control emissions.

Step-by-Step Disposal Procedure:

  • Waste Identification and Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated PPE) in a designated, compatible, and properly labeled hazardous waste container[10][11]. The container must be kept closed except when adding waste[7][12].

  • Storage of Waste:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[11][12].

    • The SAA must be inspected weekly for any signs of leakage[12].

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal[11].

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a solvent capable of removing the residue[7].

    • The rinsate must be collected and disposed of as hazardous waste[7].

    • After triple-rinsing, deface the chemical labels on the container, and it may then be disposed of as regular trash[7].

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Have this compound for disposal is_surplus Is it surplus/unused product? start->is_surplus is_waste Is it contaminated waste? is_surplus->is_waste No collect_waste Collect in a labeled hazardous waste container is_surplus->collect_waste Yes is_waste->collect_waste Yes empty_container Is the container empty? is_waste->empty_container No store_waste Store in Satellite Accumulation Area (SAA) collect_waste->store_waste contact_ehs Contact EHS or licensed disposal company for pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end empty_container->end No triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of empty container in regular trash collect_rinsate->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 2,2'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 2,2'-Iminodibenzoic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound presents several hazards that require strict adherence to safety protocols. The primary risks associated with this chemical are irritation to the skin, eyes, and respiratory system.[1][2]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[2]
Serious Eye IrritationH319Causes serious eye irritation.[2]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The type of equipment should be chosen based on the concentration and quantity of the substance being used at the specific workplace.[1]

Body PartRequired PPESpecifications and Recommendations
Respiratory Dust mask / RespiratorFor nuisance exposures or when dusts are generated, use a type N95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Eye/Face Safety Glasses / Goggles / Face ShieldUse chemical safety goggles or eyeshields.[3] For activities with a high risk of splashing or dust generation, a face shield is recommended.[3][4]
Hands Chemical-resistant glovesHandle with gloves that satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[1] Inspect gloves prior to use and use proper removal technique.[1]
Body Laboratory Coat / Impervious ClothingWear a standard lab coat.[3] For larger quantities or tasks with a higher risk of exposure, impervious or chemical-resistant clothing is required.[1]

Operational and Handling Protocol

A systematic approach to handling this compound is essential to prevent contamination and accidental exposure.

1. Pre-Handling Preparations:

  • Ventilation Check: Ensure work is conducted in a well-ventilated area.[2] For procedures that may generate dust, use a chemical fume hood or provide appropriate exhaust ventilation.[1]

  • Safety Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[5]

  • Spill Kit: Ensure a chemical spill kit is available and stocked with appropriate materials for a solid chemical spill.

  • Review SDS: Always review the Safety Data Sheet (SDS) before working with the chemical.[1][2]

2. Handling the Chemical (Weighing and Transfer):

  • Avoid Dust Formation: Handle the compound carefully to avoid the formation of dust and aerosols.[1]

  • Personal Protective Equipment: Don all required PPE as specified in the table above.

  • Transfer: When transferring the powder, use a spatula or other appropriate tool. Avoid scooping in a manner that creates airborne dust.

  • Containment: Perform weighing and transfer operations over a contained surface or within a fume hood to manage any potential spills.

3. Post-Handling Procedures:

  • Decontamination: Clean all equipment and the work area thoroughly after use.

  • Glove Removal: Use proper glove removal technique without touching the outer surface of the glove to avoid skin contact.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1]

  • Storage: Store this compound in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly closed and store it in a locked area.[1][2]

Emergency Plans: Spill and Exposure

Chemical Spill Response

In the event of a spill, a prompt and safe response is crucial to mitigate hazards.

Immediate Actions:

  • Evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Avoid breathing in dust.[1]

Cleanup Protocol:

  • Don appropriate PPE, including respiratory protection, gloves, and eye protection.[1]

  • Prevent the spilled material from entering drains.[1]

  • Carefully sweep or shovel the spilled solid material into a suitable, closed container for disposal.[1] Avoid actions that create dust.[1]

  • Once the bulk material is collected, decontaminate the area with an appropriate solvent and absorbent material.

  • Place all contaminated materials, including PPE, into a sealed container for proper disposal.

Spill_Response_Workflow cluster_immediate_response Immediate Response cluster_assessment Assessment cluster_cleanup Cleanup Procedure cluster_disposal Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Hazard (Size & Location) Alert->Assess Don_PPE Don Appropriate PPE (Respirator, Gloves, Goggles) Assess->Don_PPE Contain Contain Spill Prevent entry to drains Don_PPE->Contain Cleanup Sweep/Shovel Solid Material into sealed container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste & Contaminated Materials as Hazardous Waste Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Workflow for responding to a this compound spill.

First Aid Measures

In case of accidental exposure, immediate first aid is critical. Always show the Safety Data Sheet to the attending physician.[1]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing. If eye irritation persists, seek medical advice/attention.[2]
Skin Contact Wash off with soap and plenty of water.[1] If skin irritation occurs, consult a physician.[1][2]
Inhalation Move the person to fresh air.[1] If the person is not breathing, provide artificial respiration.[1] Consult a physician.[1]
Ingestion Rinse mouth thoroughly with water.[1] Never give anything by mouth to an unconscious person.[1] Seek medical attention.[1]

Disposal Plan

All waste materials must be handled as hazardous waste and disposed of according to local, state, and federal regulations.

  • Unused Product: Offer surplus and non-recyclable this compound to a licensed disposal company.[1]

  • Disposal Method: One accepted method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and cleaning materials as unused product in a suitable, closed container.[1] Do not allow the product to enter drains.[1]

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。